(R)-SLV 319
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(4R)-5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJQVVLKUYCICH-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463595 | |
| Record name | (4R)-5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656827-86-0 | |
| Record name | (4R)-5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of (R)-SLV 319 at Cannabinoid CB1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-SLV 319 is the (R)-enantiomer of the potent and selective cannabinoid CB1 receptor antagonist, SLV 319 (Ibipinabant). While SLV 319 has been characterized as a high-affinity inverse agonist at the CB1 receptor, this compound is consistently reported as the significantly less active, or inactive, enantiomer. This guide delineates the mechanism of action of this class of diarylpyrazoline antagonists at the CB1 receptor, using the well-documented properties of SLV 319 as the primary exemplar due to the limited specific data available for the (R)-enantiomer. The core mechanism involves competitive binding to the CB1 receptor, leading to the blockade of agonist-induced signaling and a reduction in the receptor's constitutive activity. This document provides a comprehensive overview of the binding properties, downstream signaling consequences, and detailed experimental protocols relevant to the characterization of these compounds.
Introduction
The cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key modulator of neurotransmission and plays a significant role in various physiological processes. Its overactivation has been implicated in several pathological conditions, making it a prime target for therapeutic intervention. Diarylpyrazoline derivatives, such as SLV 319, emerged as a class of potent and selective CB1 receptor antagonists. Chirality is a critical factor in the pharmacology of these compounds, with one enantiomer often displaying significantly higher activity than the other. In the case of SLV 319, the racemate is a potent CB1 antagonist, while the (R)-enantiomer, this compound, exhibits substantially lower affinity for the receptor.[1] This guide will explore the molecular mechanism of action, focusing on the well-characterized effects of the active compound to infer the qualitative, albeit much weaker, actions of this compound.
Molecular Mechanism of Action
The primary mechanism of action for SLV 319, and by extension this compound, is its interaction with the orthosteric binding site of the CB1 receptor. As an antagonist, it competitively blocks the binding of endogenous cannabinoids (e.g., anandamide, 2-arachidonoylglycerol) and exogenous agonists (e.g., THC, CP-55940). Furthermore, SLV 319 is classified as an inverse agonist, meaning it not only blocks agonist activity but also reduces the basal, constitutive activity of the CB1 receptor. This is a common feature of many CB1 receptor antagonists.[2]
Receptor Binding
SLV 319 binds with high affinity and selectivity to the human CB1 receptor over the CB2 receptor. In contrast, this compound is reported to have a 100-fold lower affinity for the CB1 receptor.[1] This stereoselectivity underscores the specific conformational requirements of the CB1 receptor binding pocket.
Downstream Signaling Pathways
CB1 receptors primarily couple to the inhibitory G-protein, Gαi/o. Agonist activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. It also modulates ion channels and activates mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK).
As an inverse agonist, SLV 319 not only prevents agonist-induced decreases in cAMP but can also increase basal cAMP levels by reducing the constitutive inhibitory tone of the CB1 receptor on adenylyl cyclase. This effect is a hallmark of inverse agonism at Gαi/o-coupled receptors.
Signaling Pathway of a CB1 Receptor Inverse Agonist
Caption: Downstream signaling of the CB1 receptor modulated by an inverse agonist.
Quantitative Data
The following table summarizes the available quantitative data for SLV 319. Specific data for this compound is limited, with its primary characteristic being a significantly reduced binding affinity compared to SLV 319.
| Parameter | Ligand | Value | Assay System | Reference |
| CB1 Binding Affinity (Ki) | SLV 319 | 7.8 nM | CHO cells with human CB1 | [3] |
| This compound | ~780 nM (inferred) | Stated as 100-fold less than SLV 319 | [1] | |
| CB2 Binding Affinity (Ki) | SLV 319 | 7943 nM | CHO cells with human CB2 | [3] |
| Functional Antagonism (pA2) | SLV 319 | 9.9 | WIN-55212-induced arachidonic acid release in CHO cells | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the characterization of novel compounds. Below are representative methodologies for key assays used to determine the mechanism of action of CB1 receptor ligands.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow for Radioligand Binding Assay
Caption: A typical workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human CB1 receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.
-
Assay Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled CB1 agonist (e.g., [³H]CP-55940) and varying concentrations of the test compound (this compound).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a dose-response curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ (binding affinity) is then calculated using the Cheng-Prusoff equation.
Functional Assay: Agonist-Stimulated Arachidonic Acid Release
This assay measures the ability of a compound to antagonize the functional response of the CB1 receptor to an agonist.
Protocol:
-
Cell Culture and Labeling: CHO cells expressing the human CB1 receptor are cultured and labeled overnight with [³H]-arachidonic acid, which is incorporated into the cell membranes.
-
Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the antagonist (this compound) or vehicle.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of a CB1 agonist (e.g., WIN-55212-2), which activates the receptor and causes the release of [³H]-arachidonic acid.
-
Measurement of Release: The amount of [³H]-arachidonic acid released into the supernatant is quantified by scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced release is plotted, and the pA₂ value, a measure of antagonist potency, is calculated from Schild analysis.
cAMP Accumulation Assay
This assay is used to determine if a compound acts as an antagonist or an inverse agonist by measuring its effect on intracellular cAMP levels.
Protocol:
-
Cell Culture: CHO cells expressing the human CB1 receptor are plated in multi-well plates.
-
Assay Conditions:
-
Antagonism: Cells are pre-incubated with the test compound (this compound) and then stimulated with a CB1 agonist in the presence of an adenylyl cyclase activator like forskolin.
-
Inverse Agonism: Cells are incubated with the test compound alone to measure its effect on basal cAMP levels.
-
-
cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The data will show whether the compound can block the agonist-induced inhibition of cAMP accumulation (antagonism) and/or increase basal cAMP levels (inverse agonism).
Conclusion
This compound is the significantly less potent enantiomer of the selective CB1 receptor inverse agonist SLV 319. Its mechanism of action is inferred to be qualitatively similar to that of its more active counterpart, involving competitive binding to the CB1 receptor, thereby blocking agonist-mediated signaling and reducing the receptor's constitutive activity. This results in the modulation of downstream signaling pathways, most notably an increase in basal cAMP levels due to the relief of Gαi/o-mediated inhibition of adenylyl cyclase. The profound stereoselectivity of the CB1 receptor for this class of compounds highlights the importance of three-dimensional structure in drug-receptor interactions. Further research focused specifically on the (R)-enantiomer would be necessary to fully elucidate any unique pharmacological properties it may possess, although its low affinity suggests it is unlikely to be a primary candidate for therapeutic development. The experimental protocols detailed herein provide a robust framework for the characterization of such compounds.
References
An In-Depth Technical Guide to the Chemical Structure and Synthesis of (R)-SLV 319
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of (R)-SLV 319. This compound is the (R)-enantiomer of the potent and selective cannabinoid receptor 1 (CB1) antagonist, SLV 319, also known as Ibipinabant. While the (S)-enantiomer is the active pharmacophore, this compound serves as an important control compound in pharmacological studies. This document details the chemical structure, a complete synthesis pathway from commercially available starting materials to the final chiral product, and the relevant CB1 receptor signaling pathway. All quantitative data is presented in structured tables, and detailed experimental protocols for key steps are provided.
Chemical Structure and Properties
This compound is a 3,4-diarylpyrazoline derivative with the systematic IUPAC name (4R)-3-(4-chlorophenyl)-N'-[(4-chlorophenyl)sulfonyl]-N-methyl-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 656827-86-0 | [1][2][3] |
| Molecular Formula | C23H20Cl2N4O2S | [4] |
| Molecular Weight | 487.4 g/mol | [4] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO, ethanol, and dimethylformamide (approx. 30 mg/mL). Sparingly soluble in aqueous buffers. | [1] |
| UV/Vis (λmax) | 228, 314 nm | [1] |
Synthesis Pathway
The synthesis of this compound involves a multi-step process that begins with the formation of a racemic 3,4-diarylpyrazoline core, followed by the introduction of the sulfonylcarbamimidoyl moiety, and finally, chiral separation to isolate the desired (R)-enantiomer.
Table 2: Summary of Synthesis Steps and Yields
| Step | Reaction | Key Reagents | Solvent | Typical Yield |
| 1 | Formation of Racemic 3,4-diarylpyrazoline | Hydrazine monohydrate | n-Propanol | ~55% |
| 2 | Formation of Racemic SLV 319 | N'-Methyl-N-[(4-chlorophenyl)sulfonyl]carbamimidoyl chloride, Triethylamine | Acetonitrile | Good |
| 3 | Chiral Separation | - | - | - |
Detailed Experimental Protocols
Step 1: Synthesis of Racemic 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole
Protocol:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, combine 98 g (0.40 mole) of 2-phenyl-4'-chloroacrylophenone and 200 mL of n-propanol.[5]
-
To this mixture, add 50 mL (1.0 mole) of hydrazine monohydrate.[5]
-
Heat the mixture to reflux and maintain for 1 hour.[5]
-
After reflux, allow the mixture to cool slightly and then add 100 mL of methanol.[5]
-
Cool the resulting solution in an ice bath to induce precipitation.[5]
-
Collect the solid product by filtration and wash twice with cold diethyl ether.[5]
-
Dry the solid to yield approximately 55 g of the racemic pyrazoline as a white solid.[5]
Step 2: Synthesis of Racemic SLV 319 (Ibipinabant)
Protocol:
-
Combine racemic 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole, N'-methyl-N-[(4-chlorophenyl)sulfonyl]carbamimidoyl chloride, and triethylamine in acetonitrile.
-
Heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain racemic SLV 319.
Step 3: Chiral Separation of (R)- and (S)-SLV 319
Protocol:
-
The racemic mixture of SLV 319 is subjected to chiral preparative high-performance liquid chromatography (HPLC).[6]
-
A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel® OD-H), is used.
-
The mobile phase typically consists of a mixture of n-hexane and a polar organic modifier like isopropanol or ethanol.
-
The separation is performed under isocratic conditions with a constant flow rate.
-
Fractions corresponding to the two enantiomers are collected separately.
-
The solvents are evaporated from the collected fractions to yield the enantiomerically pure this compound and (S)-SLV 319.
Mechanism of Action: CB1 Receptor Signaling Pathway
This compound is the inactive enantiomer of a CB1 receptor antagonist. The active (S)-enantiomer exerts its effects by blocking the CB1 receptor, which is a G-protein coupled receptor (GPCR). The CB1 receptor is primarily coupled to the Gi/o family of G-proteins.[7][8]
Key Signaling Events:
-
Activation: Endocannabinoids (like anandamide and 2-AG) or cannabinoid agonists bind to and activate the CB1 receptor.
-
G-protein Coupling: The activated CB1 receptor couples to and activates the inhibitory G-protein, Gi/o.
-
Downstream Effects:
-
Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).[8]
-
Modulation of Ion Channels: The beta-gamma subunit of the Gi/o protein directly modulates ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. This results in a hyperpolarization of the neuron and a decrease in neurotransmitter release.[7]
-
Activation of MAPK Pathway: CB1 receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38, which are involved in regulating gene transcription and other cellular processes.[7]
-
As an antagonist, the active (S)-enantiomer of SLV 319 binds to the CB1 receptor but does not activate it, thereby blocking the binding of endogenous cannabinoids and preventing the initiation of these downstream signaling events. This compound, having significantly lower affinity for the CB1 receptor, is largely inactive.[9][10]
Conclusion
This technical guide has provided a detailed overview of the chemical structure, synthesis, and biological context of this compound. The synthesis is a manageable multi-step process culminating in a chiral separation to isolate the desired enantiomer. Understanding the synthesis and the signaling pathway of its active counterpart is crucial for researchers utilizing this compound as a control in studies investigating the endocannabinoid system and the therapeutic potential of CB1 receptor modulation. The provided experimental protocols and data tables serve as a valuable resource for the scientific community.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Slv319 | C23H20Cl2N4O2S | CID 11179267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis routes of 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
The Genesis of a First-in-Class PDE4 Inhibitor: A Technical History of Roflumilast
An important clarification regarding the nomenclature: The query specified "(R)-SLV 319." However, extensive research indicates a likely misidentification. SLV319, also known as Ibipinabant, is a cannabinoid CB1 receptor antagonist investigated for obesity and metabolic disorders. The compound central to the treatment of inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD) and psoriasis, and which aligns with the core interest in phosphodiesterase-4 (PDE4) inhibition, is roflumilast . This guide will proceed with a detailed history of the discovery and development of roflumilast. Roflumilast was developed by Byk Gulden, which later became part of ALTANA Pharma and subsequently Nycomed (now part of Takeda).[1]
This technical guide provides a comprehensive overview of the discovery and development of roflumilast, a first-in-class oral, selective phosphodiesterase-4 (PDE4) inhibitor. It is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental details, and visual representations of key biological and developmental pathways.
Preclinical Discovery and Characterization
The journey of roflumilast began with the identification of phosphodiesterase 4 (PDE4) as a key therapeutic target for inflammatory diseases.[2][3] PDE4 is a major enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory and immune cells.[4][5] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators.[6][7]
Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-di-chloropyrid-4-yl]-benzamide) emerged from a dedicated research program aimed at developing potent and selective PDE4 inhibitors with an acceptable therapeutic window.[8][9] A significant challenge in the development of PDE4 inhibitors has been managing dose-limiting side effects such as nausea and emesis.[10][11]
In Vitro Pharmacology
Early in vitro studies established roflumilast as a highly potent and selective inhibitor of the PDE4 enzyme. Its active metabolite in humans, roflumilast N-oxide, exhibits similar potency.[8][9]
| Compound | Target | IC50 (nM) | Selectivity |
| Roflumilast | PDE4 | ~0.8 | High selectivity over other PDE families (PDE1, 2, 3, 5, 7)[4] |
| Roflumilast N-oxide | PDE4 | Similar to roflumilast | High selectivity over other PDE families |
Experimental Protocol: PDE4 Inhibition Assay
A typical experimental protocol to determine the PDE4 inhibitory activity of a compound like roflumilast would involve the following steps:
-
Enzyme Source: Recombinant human PDE4 enzyme is expressed and purified from a suitable host system (e.g., Sf9 insect cells).
-
Substrate: Radiolabeled [3H]-cAMP is used as the substrate.
-
Assay Buffer: The assay is performed in a buffer containing Tris-HCl, MgCl2, and other necessary co-factors.
-
Incubation: The enzyme, substrate, and varying concentrations of the test compound (roflumilast) are incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: The reaction is terminated by adding a stop solution, often containing snake venom nucleotidase, which converts the product of the PDE4 reaction, [3H]-AMP, into [3H]-adenosine.
-
Separation: The unreacted [3H]-cAMP is separated from the [3H]-adenosine product using anion-exchange chromatography.
-
Quantification: The amount of [3H]-adenosine is quantified using liquid scintillation counting.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular and In Vivo Preclinical Studies
Preclinical studies demonstrated the anti-inflammatory effects of roflumilast in various cellular and animal models of inflammatory diseases. In vitro, roflumilast and its N-oxide metabolite were shown to inhibit the function of numerous inflammatory cells, including neutrophils, monocytes/macrophages, and T-cells.[8] In vivo, roflumilast effectively mitigated key features of COPD, such as tobacco smoke-induced lung inflammation, mucus hypersecretion, and lung remodeling.[8]
| Preclinical Model | Key Findings |
| Lipopolysaccharide (LPS)-induced inflammation in human whole blood | Inhibition of TNF-α production with similar potency to roflumilast[10] |
| Bleomycin-induced lung fibrosis in animal models | Reduction in lung fibrosis, hydroxyproline content, and right heart thickening[12] |
| Tobacco smoke-induced lung inflammation in animal models | Mitigation of inflammatory cell infiltration and structural lung changes[8] |
Mechanism of Action and Signaling Pathway
Roflumilast exerts its therapeutic effects by inhibiting PDE4, leading to an accumulation of intracellular cAMP.[6][7] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding protein (CREB).[7][9] Activated CREB modulates the transcription of various genes, leading to a broad anti-inflammatory response. This includes the suppression of pro-inflammatory mediators like TNF-α, interleukins (IL-1β, IL-4, IL-5, IL-13), and the inhibition of inflammatory cell trafficking and activation.[7][13]
Clinical Development
The clinical development of roflumilast followed a standard phased approach, from initial safety and pharmacokinetic studies in healthy volunteers to large-scale efficacy trials in patients with COPD.[14]
Pharmacokinetics
Roflumilast is administered orally and is well-absorbed.[6] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP1A2, to its active metabolite, roflumilast N-oxide.[15][16] This metabolite is responsible for more than 90% of the total PDE4 inhibitory activity in the body.[15][16]
| Pharmacokinetic Parameter | Roflumilast | Roflumilast N-oxide |
| Time to Cmax (Tmax) | ~1 hour | ~8 hours |
| Plasma Protein Binding | ~99% | ~97% |
| Volume of Distribution (Vd) | ~2.9 L/kg | - |
| Half-life (t1/2) | ~17 hours (effective) | ~30 hours |
| Excretion | Primarily via urine as metabolites | Primarily via urine |
Data compiled from multiple sources.[4][15][17]
Clinical Efficacy and Safety
Numerous Phase II and III clinical trials have established the efficacy and safety of roflumilast for the treatment of severe COPD associated with chronic bronchitis and a history of exacerbations.[2][5] The pivotal trials demonstrated that roflumilast significantly reduces the rate of moderate and severe exacerbations and improves lung function (FEV1) compared to placebo.[18][19]
| Clinical Trial | Patient Population | Primary Endpoint(s) | Key Outcome(s) |
| OPTIMIZE | Severe COPD | Treatment discontinuations and adverse events | A 4-week up-titration with 250 µg once daily improved tolerability.[20] |
| TREAT (NCT01473758) | Acute exacerbations of COPD | Change in sputum neutrophil percentage | Roflumilast significantly reduced airway inflammation during exacerbations.[21] |
| Pivotal Phase III Trials (e.g., M2-124, M2-125) | Severe COPD with chronic bronchitis and exacerbation history | Rate of moderate to severe exacerbations, pre-bronchodilator FEV1 | Significant reduction in exacerbation rates and improvement in FEV1.[18] |
| INTEGUMENT-1 & INTEGUMENT-2 | Mild to moderate atopic dermatitis (ages 6+) | Validated Global Assessment for Atopic Dermatitis score of clear or almost clear | Once-daily roflumilast cream (0.15%) significantly improved AD compared to vehicle.[22] |
| DERMIS-1 & DERMIS-2 | Chronic plaque psoriasis | Investigator Global Assessment (IGA) score of clear or almost clear | Roflumilast cream (0.3%) demonstrated significant efficacy and was well-tolerated.[23][24] |
Commonly reported adverse events associated with roflumilast include diarrhea, weight loss, nausea, headache, and insomnia.[6]
Experimental Workflows
The development of roflumilast involved a structured progression from preclinical evaluation to extensive clinical trials.
Conclusion
The discovery and development of roflumilast represent a significant advancement in the treatment of chronic inflammatory diseases, particularly severe COPD. Its journey from a promising PDE4 inhibitor in preclinical models to a globally approved therapeutic underscores the value of a targeted approach to drug development. While the initial development focused on respiratory diseases, recent approvals and ongoing research into topical formulations for dermatological conditions like psoriasis and atopic dermatitis highlight the expanding therapeutic potential of roflumilast.[22][23][25] The continued exploration of PDE4 inhibition holds promise for addressing unmet medical needs in a variety of inflammatory disorders.
References
- 1. Roflumilast Altana Pharma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of roflumilast for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase inhibitors: history of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A European pharmacotherapeutic agent roflumilast exploring integrated preclinical and clinical evidence for SARS CoV‐2 mediated inflammation to organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What clinical trials have been conducted for Roflumilast? [synapse.patsnap.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Pharmacokinetic evaluation of roflumilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of single- and multiple-dose roflumilast: an open-label, three-way crossover study in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Roflumilast : the new orally active, selective phophodiesterase-4 inhibitor, for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic and Pharmacodynamic Modelling to Characterize the Tolerability of Alternative Up-Titration Regimens of Roflumilast in Patients with Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. atsjournals.org [atsjournals.org]
- 22. Roflumilast Cream, 0.15%, for Atopic Dermatitis in Adults and Children: INTEGUMENT-1 and INTEGUMENT-2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Topical roflumilast cream shows promise against psoriasis | Drug Discovery News [drugdiscoverynews.com]
- 24. Long-term safety and effectiveness of roflumilast cream 0.3% in adults with chronic plaque psoriasis: A 52-week, phase 2, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Topical Roflumilast Cream - Arcutis Biotherapeutics [arcutis.com]
(R)-SLV 319: A Comprehensive Technical Review of Cannabinoid Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of (R)-SLV 319, the inactive enantiomer of the potent and selective CB1 cannabinoid receptor antagonist, SLV 319. The document details its binding affinity and selectivity for cannabinoid receptors, outlines the experimental methodologies for these determinations, and presents key concepts through visual diagrams.
Introduction
This compound is the dextrorotatory enantiomer of the 3,4-diarylpyrazoline class of cannabinoid receptor ligands. Its counterpart, (S)-SLV 319 (also known as SLV 319 or Ibipinabant), is a well-characterized potent and selective antagonist of the CB1 receptor.[1][2] Understanding the stereoselectivity of these compounds is crucial for structure-activity relationship (SAR) studies and the development of targeted therapeutics for a variety of disorders, including obesity, neuroinflammatory conditions, and addiction.[1] This guide focuses on the binding profile of the (R)-enantiomer to provide a comprehensive understanding of its pharmacological properties.
Binding Affinity and Selectivity
The binding affinity of this compound for the human cannabinoid CB1 and CB2 receptors has been determined through competitive radioligand displacement assays. As the inactive enantiomer, this compound demonstrates significantly lower affinity for the CB1 receptor compared to its levorotatory counterpart, (S)-SLV 319.
Quantitative Binding Data
The following table summarizes the available quantitative data for the binding affinity (Ki) of both enantiomers of SLV 319. The Ki value represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium.
| Compound | Receptor | K_i_ (nM) | Selectivity (CB1 vs. CB2) |
| This compound | hCB1 | ~780* | Not Reported |
| hCB2 | Not Reported | ||
| (S)-SLV 319 | hCB1 | 7.8[1] | >1000-fold for CB1 |
| hCB2 | 7943[1] |
Experimental Protocols
The determination of cannabinoid receptor binding affinity is typically achieved through competitive radioligand binding assays. The following is a representative protocol based on standard methodologies in the field.
Radioligand Displacement Assay for CB1 and CB2 Receptors
Objective: To determine the binding affinity (K_i_) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the CB1 or CB2 receptor.
Materials:
-
Membrane Preparations: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [³H]CP55,940 or [³H]SR141716A.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., WIN 55,212-2) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-HCl buffer containing BSA and protease inhibitors.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination of Reaction: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Visualizations
The following diagrams illustrate the experimental workflow and the underlying signaling pathway.
References
In Vitro Pharmacological Profile of (R)-SLV 319: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive in vitro characterization of (R)-SLV 319, also known as Ibipinabant, a diarylpyrazoline derivative that has been investigated for its potential therapeutic applications. The document details its binding affinity, functional activity at cannabinoid receptors, and the methodologies employed for these assessments.
This compound is the less active enantiomer of the potent and selective cannabinoid type 1 (CB1) receptor antagonist, SLV 319.[1] The majority of in vitro research has been conducted on the racemate or the more active (S)-enantiomer, referred to as SLV 319 or Ibipinabant. This guide will present data for both this compound and the more broadly characterized SLV 319 to provide a comprehensive understanding of its pharmacological profile.
Quantitative Pharmacological Data
The in vitro pharmacological data for this compound and SLV 319 are summarized in the tables below, highlighting their binding affinities and functional potencies at the human cannabinoid CB1 and CB2 receptors.
Table 1: Receptor Binding Affinity of this compound and SLV 319
| Compound | Receptor | Ki (nM) | Radioligand | Cell Line | Reference |
| This compound | human CB1 | 894 | [3H]-CP55940 | CHO | [1] |
| SLV 319 | human CB1 | 7.8 | [3H]-CP55940 | CHO | [1] |
| SLV 319 | human CB2 | 7943 | Not Specified | Not Specified | [1] |
Table 2: Functional Activity of SLV 319
| Compound | Assay | Parameter | Value | Agonist | Cell Line | Reference |
| SLV 319 | Arachidonic Acid Release | pA2 | 9.9 | WIN-55212 | CHO | [1] |
Key Signaling Pathway
SLV 319 functions as an antagonist and inverse agonist at the CB1 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR).[2][3] Upon activation by an agonist, the CB1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][4] As an antagonist, SLV 319 blocks the binding of agonists, thereby preventing this signaling cascade. As an inverse agonist, it can also reduce the basal activity of the receptor.
Caption: CB1 Receptor Signaling Pathway Antagonism by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound to a specific receptor.
Objective: To measure the affinity of this compound for the human CB1 receptor.
Materials:
-
CHO cells stably transfected with the human CB1 receptor.
-
[3H]-CP55940 (radioligand).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation:
-
Harvest CHO-hCB1 cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes, [3H]-CP55940 at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled CB1 agonist (e.g., WIN-55212).
-
Incubate at 30°C for 60-90 minutes.
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental Workflow for Radioligand Binding Assay.
Arachidonic Acid Release Assay
This functional assay measures the ability of a compound to antagonize agonist-induced release of arachidonic acid, a downstream effect of CB1 receptor activation.
Objective: To determine the functional antagonist potency (pA2) of SLV 319.
Materials:
-
CHO cells stably expressing the human CB1 receptor.
-
[3H]-Arachidonic acid.
-
WIN-55212 (CB1 agonist).
-
SLV 319 (test compound).
-
Cell culture medium.
-
Scintillation fluid and counter.
Procedure:
-
Cell Labeling:
-
Culture CHO-hCB1 cells and label them by incubating with [3H]-arachidonic acid overnight. This incorporates the radiolabel into the cell membranes.
-
-
Antagonist Pre-incubation:
-
Wash the cells to remove unincorporated [3H]-arachidonic acid.
-
Pre-incubate the cells with varying concentrations of SLV 319 for a defined period.
-
-
Agonist Stimulation:
-
Add the CB1 agonist WIN-55212 to stimulate the release of [3H]-arachidonic acid.
-
Incubate for a specific time (e.g., 30 minutes).
-
-
Sample Collection and Quantification:
-
Collect the cell culture supernatant.
-
Measure the amount of released [3H]-arachidonic acid in the supernatant using a scintillation counter.
-
-
Data Analysis:
-
Generate concentration-response curves for the agonist in the presence of different concentrations of the antagonist.
-
Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value.
-
References
The Pharmacokinetic Profile of (R)-SLV 319 (Ibipinabant) in Animal Models: A Technical Overview
Cambridge, MA – December 8, 2025 – (R)-SLV 319, also known as Ibipinabant, is a potent and selective cannabinoid CB1 receptor antagonist that has been investigated for its therapeutic potential in metabolic disorders. Understanding its pharmacokinetic profile—how the compound is absorbed, distributed, metabolized, and excreted (ADME)—in preclinical animal models is crucial for predicting its behavior in humans. This technical guide provides a consolidated overview of the available pharmacokinetic data for this compound in various animal models, details the experimental methodologies employed in these studies, and presents visualizations of key processes.
Quantitative Pharmacokinetic Parameters
While extensive quantitative pharmacokinetic data for this compound remains limited in publicly available literature, existing studies in rodent models have confirmed its oral bioavailability. Specific parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the curve (AUC), and elimination half-life have not been widely published. Research has primarily focused on its pharmacodynamic effects, such as its potent anorectic (appetite-suppressing) properties observed in animal models of obesity.
Future research would benefit from detailed pharmacokinetic studies to fully characterize the ADME profile of this compound. The table below is structured to present such data once it becomes available, providing a framework for comparative analysis across different species.
Table 1: Comparative Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Animal Model | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | |||
| Rat | Intravenous | Data not available | Data not available | Data not available | Data not available | N/A | |||
| Mouse | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | |||
| Mouse | Intravenous | Data not available | Data not available | Data not available | Data not available | N/A | |||
| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | |||
| Dog | Intravenous | Data not available | Data not available | Data not a vailable | Data not available | N/A | |||
| Monkey | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | |||
| Monkey | Intravenous | Data not available | Data not available | Data not available | Data not available | N/A |
Experimental Protocols
The methodologies employed in the preclinical evaluation of this compound are critical for the interpretation of pharmacokinetic and pharmacodynamic data. Below are detailed descriptions of typical experimental protocols used in such studies.
In Vivo Pharmacokinetic Studies
A standard experimental workflow for determining the pharmacokinetic profile of a compound like this compound in an animal model, such as the rat, is outlined below. This process typically involves administering the compound through different routes and subsequently measuring its concentration in biological fluids over time.
1. Animal Models:
-
Species: Commonly used species for pharmacokinetic studies include Sprague-Dawley rats and C57BL/6 mice.
-
Housing: Animals are typically housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum, except when fasting is required for the study.
-
Acclimatization: A period of acclimatization is allowed before the study to minimize stress-related physiological changes.
2. Dosing and Administration:
-
Formulation: this compound is formulated in a suitable vehicle (e.g., a mixture of polyethylene glycol, ethanol, and saline) to ensure its solubility and stability for administration.
-
Routes of Administration:
-
Intravenous (IV): To determine the drug's disposition without the influence of absorption, it is administered directly into the systemic circulation, typically via the tail vein. This route provides a baseline for 100% bioavailability.
-
Oral (PO): To assess oral absorption and bioavailability, the compound is administered via oral gavage.
-
-
Dose Levels: A range of doses is often tested to evaluate the dose-linearity of the pharmacokinetics.
3. Sample Collection:
-
Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. For rodents, this is often done via a cannulated jugular vein to allow for repeated sampling from the same animal without causing undue stress.
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and are centrifuged to separate the plasma. Plasma samples are then stored at low temperatures (e.g., -80°C) until analysis.
4. Bioanalytical Method:
-
Methodology: The concentration of this compound in plasma samples is typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Validation: The analytical method is validated for its specificity, linearity, accuracy, precision, and stability to ensure reliable and reproducible results.
5. Data Analysis:
-
Pharmacokinetic Modeling: The plasma concentration-time data are analyzed using pharmacokinetic software (e.g., WinNonlin).
-
Parameter Calculation: Key pharmacokinetic parameters are determined using non-compartmental or compartmental analysis. These parameters include Cmax, Tmax, AUC, clearance, volume of distribution, and elimination half-life. Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration, adjusted for the dose.
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound is the antagonism of the cannabinoid CB1 receptor. This receptor is a key component of the endocannabinoid system, which is involved in regulating various physiological processes, including appetite, energy metabolism, and mood. The logical relationship of how this compound is expected to influence these pathways is depicted below.
(R)-SLV 319 (Ibipinabant): A Comprehensive Toxicological and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-SLV 319, also known as Ibipinabant, is a potent and highly selective cannabinoid CB1 receptor antagonist that was investigated for the treatment of obesity.[1][2] Its clinical development was discontinued during Phase II trials.[3] This technical guide provides a comprehensive overview of the available preclinical toxicological and safety data for this compound. The primary focus of this document is the significant myotoxicity observed in preclinical studies, a key factor in its development halt. The guide summarizes quantitative data, details available experimental protocols, and presents signaling pathways and experimental workflows through diagrams to facilitate a deeper understanding of the compound's safety profile for research and drug development professionals.
Introduction
This compound (Ibipinabant) is a synthetic, orally active antagonist of the cannabinoid CB1 receptor with a high degree of selectivity over the CB2 receptor.[2] The antagonism of the CB1 receptor was a promising therapeutic strategy for weight reduction and management of metabolic disorders. However, significant safety concerns, primarily muscle toxicity, emerged during preclinical evaluation in beagle dogs.[4][5] This guide synthesizes the publicly available toxicological data to offer a detailed safety profile of this compound.
Non-Clinical Toxicology
The most significant toxicological finding for this compound is myotoxicity, observed as skeletal and cardiac muscle degeneration in beagle dogs.[4][5] This adverse effect is attributed to off-target mitochondrial toxicity.[1]
General Toxicology
Myotoxicity in Beagle Dogs:
Preclinical studies in beagle dogs revealed that oral administration of Ibipinabant led to striated muscle fiber degeneration.[4][5] This was accompanied by increases in serum markers of muscle damage.
| Study Parameter | Observation | Reference |
| Species | Beagle Dog | [4][5] |
| Route of Administration | Oral | [4][5] |
| Dose Levels (13-day study) | 0, 1, 10, 300 mg/kg | [5] |
| Key Findings | Skeletal and cardiac myopathy, microscopic striated muscle degeneration, accumulation of lipid droplets in myofibers. | [4][5] |
| Serum Chemistry Changes | Increased muscle-derived enzymes (e.g., ALT, AST), decreased glucose, increased non-esterified fatty acids and cholesterol, metabolic acidosis. | [4][5] |
Genetic Toxicology
There is no publicly available data on the genotoxic potential of this compound from standard assays such as the Ames test or in vivo micronucleus assays.
Carcinogenicity
No carcinogenicity studies for this compound have been reported in the public domain.
Reproductive and Developmental Toxicology
Publicly available information regarding reproductive and developmental toxicity studies for this compound is not available.
Safety Pharmacology
Detailed safety pharmacology studies for this compound, including assessments of the central nervous, cardiovascular, and respiratory systems, are not publicly available. The discontinuation of its development at an early clinical stage may account for this lack of data.
ADME (Absorption, Distribution, Metabolism, and Excretion)
Mechanism of Myotoxicity
The myotoxicity of Ibipinabant is not related to its primary pharmacology as a CB1 receptor antagonist but is due to an off-target effect on mitochondrial function.[1][4]
Mitochondrial Dysfunction
Ibipinabant was identified as an inhibitor of the adenine nucleotide translocase (ANT) in the inner mitochondrial membrane.[1] This inhibition disrupts the exchange of ADP and ATP, leading to a cascade of detrimental cellular events.
-
Inhibition of ADP/ATP Exchange: Impairs the transport of ATP out of the mitochondria and ADP into the mitochondrial matrix.[1]
-
Decreased ATP Production: Leads to cellular energy depletion, particularly in tissues with high energy demand like muscle.[1]
-
Increased Reactive Oxygen Species (ROS) Generation: Mitochondrial dysfunction results in elevated oxidative stress.[1]
Experimental Protocols
Detailed experimental protocols for the toxicological screening of this compound are not fully available in the public domain. The following descriptions are based on the methodologies reported in key publications.
In Vivo Myotoxicity Study in Beagle Dogs (Summary of a representative study)
-
Test System: Beagle dogs.[5]
-
Administration: Daily oral doses.[5]
-
Dose Groups: 0 (control), 1, 10, and 300 mg/kg.[5]
-
Duration: 13 days.[5]
-
Parameters Monitored:
In Vitro Assessment of Mitochondrial Toxicity
-
Cell Line: C2C12 myoblasts.[1]
-
Compound Exposure: Cells treated with varying concentrations of Ibipinabant.
-
Assays:
-
Cytotoxicity: To determine the potency of cell killing.
-
Mitochondrial Respiration: Measurement of oxygen consumption.
-
ATP Production: Quantification of cellular ATP levels.
-
Reactive Oxygen Species (ROS) Generation: Measurement of cellular ROS.
-
Adenine Nucleotide Translocase (ANT) Activity: In isolated mitochondria or mitoplasts to confirm direct inhibition.[1]
-
Conclusion
The preclinical safety profile of this compound (Ibipinabant) is dominated by concerns of myotoxicity, which has been mechanistically linked to the inhibition of mitochondrial adenine nucleotide translocase. While this provides valuable insight into a specific off-target toxicity, a comprehensive toxicological evaluation is limited by the lack of publicly available data from standard safety pharmacology, genetic toxicology, carcinogenicity, and reproductive toxicology studies. The discontinuation of its clinical development at an early stage likely precluded the generation and publication of a complete regulatory toxicology package. Researchers and drug developers should be aware of the potential for mitochondrial toxicity with compounds structurally related to Ibipinabant.
References
- 1. Mitochondrial ADP/ATP exchange inhibition: a novel off-target mechanism underlying ibipinabant-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibipinabant - AdisInsight [adisinsight.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
The Pursuit of Peripherally-Restricted CB1 Receptor Antagonists: A Technical Guide to Structural Analogs of SLV-319 with Limited Brain Exposure
For Researchers, Scientists, and Drug Development Professionals
The development of cannabinoid receptor 1 (CB1) antagonists has been a journey of immense therapeutic promise marred by the significant challenge of central nervous system (CNS) side effects. First-generation antagonists, such as the clinical candidate SLV-319 (ibipinabant), effectively targeted the CB1 receptor but their penetration into the brain led to neuropsychiatric adverse events, including anxiety and depression, ultimately halting their clinical development.[1][2][3] This has spurred the development of a new generation of structural analogs meticulously designed to limit brain exposure while retaining potent peripheral activity. This technical guide provides an in-depth overview of these peripherally-restricted CB1 receptor antagonists, focusing on their pharmacological properties, the experimental methodologies used for their characterization, and the underlying signaling pathways.
Strategies for Limiting Brain Exposure
The primary strategy to reduce the CNS penetration of SLV-319 analogs involves modifying their physicochemical properties to hinder their ability to cross the blood-brain barrier (BBB). Key approaches include:
-
Increasing Polarity: The introduction of polar functional groups, such as carboxylic acids, amides, or hydroxyl groups, increases the hydrophilicity of the molecules, thereby reducing their passive diffusion across the lipophilic BBB.
-
Increasing Molecular Size: Larger molecules generally exhibit lower BBB permeability.
-
Substrates for Efflux Transporters: Designing compounds that are substrates for efflux transporters at the BBB, such as P-glycoprotein (P-gp), actively removes them from the brain.
Key Structural Analogs of SLV-319 with Limited Brain Exposure
Several structural analogs of SLV-319 have been developed and characterized for their reduced brain penetration. The following tables summarize the quantitative data for some of the most promising candidates.
| Compound | CB1 Binding Affinity (Ki, nM) | CB1 Functional Activity (IC50/EC50, nM) | Brain/Plasma Ratio | Reference |
| SLV-319 (Ibipinabant) | Data not readily available in cited sources | Data not readily available in cited sources | Brain-penetrant | [4] |
| JD-5037 | Data not readily available in cited sources | Data not readily available in cited sources | 0.03 | [1] |
| MRI-1867 | Data not readily available in cited sources | Data not readily available in cited sources | 0.03 | [1] |
| RTI1092769 | Data not readily available in cited sources | Weak inverse agonist/antagonist | Very limited brain exposure | [5] |
| Compound 13 | Data not readily available in cited sources | Antagonist | 1.0 | [1] |
| AM6545 | Data not readily available in cited sources | Neutral Antagonist | Low brain penetration | |
| TM38837 | Data not readily available in cited sources | Antagonist | Low brain penetration |
Table 1: Pharmacological Properties of SLV-319 and its Peripherally-Restricted Analogs.
Experimental Protocols
The characterization of these novel compounds relies on a suite of standardized in vitro and in vivo assays.
Radioligand Binding Assay for CB1 Receptor Affinity
This assay determines the binding affinity of a test compound to the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from rodent brain tissue.
-
Radioligand: Typically [³H]-CP55,940, a potent synthetic cannabinoid agonist.
-
Test Compounds: Serial dilutions of the structural analogs.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound in the assay buffer.
-
Equilibration: Incubate the mixture at 30°C for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. The Ki value (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor. Inverse agonists will increase basal [³⁵S]GTPγS binding, while neutral antagonists will block agonist-stimulated binding without affecting the basal level.
Materials:
-
Membrane Preparation: Membranes from cells expressing the CB1 receptor.
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog.
-
GDP: To ensure G-proteins are in their inactive state at the start of the assay.
-
CB1 Receptor Agonist: (e.g., CP55,940) for stimulation.
-
Test Compounds: Serial dilutions of the structural analogs.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the membranes with the test compound and GDP in the assay buffer.
-
Stimulation: Initiate the reaction by adding the CB1 receptor agonist (for antagonist testing) and [³⁵S]GTPγS. For inverse agonist testing, no agonist is added.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity on the filters.
-
Data Analysis: Determine the EC50 (for agonists/inverse agonists) or IC50 (for antagonists) values from the concentration-response curves.
In Vivo Brain Penetration Assessment
This protocol determines the brain-to-plasma concentration ratio of a compound, a key indicator of its ability to cross the BBB.
Materials:
-
Test Animals: Typically mice or rats.
-
Test Compound Formulation: Suitable for the chosen route of administration (e.g., oral gavage, intravenous injection).
-
Anesthetics.
-
Blood Collection Supplies: (e.g., heparinized tubes).
-
Brain Homogenization Equipment.
-
Analytical Instrumentation: (e.g., LC-MS/MS) for quantifying the compound in plasma and brain homogenates.
Procedure:
-
Dosing: Administer the test compound to the animals at a specific dose and route.
-
Sample Collection: At predetermined time points after dosing, anesthetize the animals and collect blood samples via cardiac puncture. Immediately perfuse the brain with saline to remove residual blood.
-
Sample Processing: Centrifuge the blood to obtain plasma. Homogenize the brain tissue in a suitable buffer.
-
Quantification: Analyze the concentration of the test compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculation: Calculate the brain-to-plasma ratio by dividing the concentration of the compound in the brain (ng/g) by its concentration in the plasma (ng/mL).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of the CB1 receptor and a typical experimental workflow for characterizing novel antagonists.
Caption: CB1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Peripherally-Restricted CB1 Antagonists.
Conclusion
The development of structural analogs of SLV-319 with limited brain exposure represents a significant advancement in the field of cannabinoid receptor pharmacology. By employing rational drug design strategies to modulate physicochemical properties, researchers have successfully created a new generation of peripherally-restricted CB1 receptor antagonists. These compounds hold the promise of delivering the therapeutic benefits of CB1 antagonism for metabolic disorders such as obesity and non-alcoholic fatty liver disease, without the debilitating CNS side effects that plagued their predecessors.[5] The in-depth characterization of these analogs through a combination of in vitro and in vivo assays, as detailed in this guide, is crucial for identifying promising clinical candidates and ultimately realizing the full therapeutic potential of this important drug class.
References
- 1. benchchem.com [benchchem.com]
- 2. Low brain CB1 receptor occupancy by a second generation CB1 receptor antagonist TM38837 in comparison with rimonabant in nonhuman primates: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Design and synthesis of cannabinoid receptor 1 antagonists for peripheral selectivity. | Semantic Scholar [semanticscholar.org]
- 5. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (R)-SLV 319 in Regulating Food Intake and Energy Balance: A Technical Guide
Abstract
(R)-SLV 319 is the inactive enantiomer of the potent and selective cannabinoid CB1 receptor antagonist, SLV 319 (Ibipinabant). While SLV 319 has demonstrated efficacy in reducing food intake and body weight in preclinical models, the role of this compound is less defined. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on food intake and energy balance, primarily by contrasting it with its active (S)-enantiomer. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and development in the field of metabolic disorders.
Introduction: The Endocannabinoid System and CB1 Receptor Antagonism
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating various physiological processes, including appetite, energy expenditure, and metabolism. The cannabinoid type 1 (CB1) receptor, a key component of the ECS, is densely expressed in brain regions associated with the control of food intake, such as the hypothalamus. Activation of the CB1 receptor is known to promote appetite and weight gain. Consequently, antagonism of the CB1 receptor has been a therapeutic target for the treatment of obesity and related metabolic disorders.
SLV 319 (Ibipinabant) is a potent and selective CB1 receptor antagonist. It exists as two enantiomers: (S)-SLV 319, the active form, and this compound, the inactive form. The (R)-enantiomer exhibits a significantly lower affinity for the CB1 receptor, approximately 100-fold less than the (S)-enantiomer[1]. This substantial difference in binding affinity is central to understanding their distinct pharmacological profiles.
This compound: A Focus on Insulin and Glucose Regulation
Direct research on the role of this compound in the regulation of food intake and energy balance is limited. However, a key study in a preclinical model of metabolic syndrome has shed light on its potential effects, which appear to be independent of body weight changes.
Preclinical Evidence in Zucker Rats
In a study utilizing hyperinsulinemic Zucker rats, a model of obesity and insulin resistance, chronic treatment with this compound demonstrated favorable metabolic effects.[1] A daily oral dose of 10 mg/kg for 10 weeks resulted in improvements in both insulinemia and glycemia.[1] Notably, these effects were observed without significant alterations in body weight, suggesting a mechanism of action that is distinct from the appetite-suppressing effects of its active counterpart.[1]
SLV 319 (Ibipinabant): The Active Enantiomer's Role in Food Intake and Energy Balance
To contextualize the limited findings on this compound, it is essential to review the well-documented effects of the active compound, SLV 319. Preclinical studies have consistently shown that SLV 319 reduces food intake and body weight in diet-induced obese (DIO) animal models.
Effects on Food Intake and Body Weight in Diet-Induced Obese Mice
In a study involving DIO mice, daily oral administration of SLV 319 at a dose of 3 mg/kg for 28 days led to a significant reduction in both food intake and body weight.[2] These findings highlight the direct impact of potent CB1 receptor antagonism on appetite and overall energy balance.
Modulation of Adipose Tissue Hormones
The same study also revealed that SLV 319 treatment (3 mg/kg/day for 28 days) reversed the high-fat diet-induced increase in leptin mRNA in adipose tissue.[2] Leptin is a key hormone in the regulation of energy balance, and its modulation by SLV 319 suggests a mechanism that extends beyond simple appetite suppression to influencing peripheral metabolic signaling.
Weight Loss-Independent Antidiabetic Effects
Further studies in a rat model of progressive β-cell dysfunction have indicated that SLV 319, at doses of 3-10 mg/kg/day administered via daily oral gavage for 56 days, exerts antidiabetic effects that are independent of its impact on body weight.[2] This suggests that CB1 receptor antagonism may have direct beneficial effects on glucose metabolism and pancreatic function.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound and SLV 319.
| Compound | Animal Model | Dose | Duration | Key Findings | Reference |
| This compound | Hyperinsulinemic Zucker Rats | 10 mg/kg/day (oral) | 10 weeks | Body weight-independent improvements in insulinemia and glycemia. | [1] |
| SLV 319 | Diet-Induced Obese (DIO) Mice | 3 mg/kg/day (oral) | 28 days | Reduction in food intake and body weight; reversal of HFD-induced increase in adipose tissue leptin mRNA. | [2] |
| SLV 319 | Rat model of progressive β-cell dysfunction | 3-10 mg/kg/day (oral gavage) | 56 days | Weight loss-independent antidiabetic effects and attenuation of β-cell loss. | [2] |
Table 1: Summary of Preclinical Studies on this compound and SLV 319
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet (HFD), often containing 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity. A control group is maintained on a standard chow diet.
-
Compound Administration: The test compound (e.g., SLV 319) or vehicle is administered daily via oral gavage.
-
Measurements:
-
Food Intake: Measured daily by weighing the remaining food.
-
Body Weight: Recorded daily or weekly.
-
Metabolic Parameters: At the end of the study, blood samples are collected to measure plasma levels of glucose, insulin, leptin, and other relevant biomarkers. Adipose and other tissues may be collected for gene expression analysis (e.g., leptin mRNA).
-
Zucker Rat Model of Hyperinsulinemia
-
Animal Model: Genetically obese (fa/fa) Zucker rats are used as a model of hyperinsulinemia and insulin resistance. Lean littermates (fa/+) serve as controls.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered daily, typically mixed with food or via oral gavage.
-
Measurements:
-
Body Weight: Monitored regularly throughout the study.
-
Glycemic Control: Blood glucose levels are measured periodically from tail vein samples. Glucose tolerance tests (OGTT) may also be performed.
-
Insulin Levels: Plasma insulin concentrations are determined at baseline and at the end of the treatment period.
-
Signaling Pathways and Experimental Workflows
CB1 Receptor Antagonist Signaling Pathway
The following diagram illustrates the signaling pathway of a CB1 receptor antagonist. By blocking the receptor, the antagonist prevents the binding of endogenous cannabinoids (like anandamide and 2-AG), thereby inhibiting the downstream signaling cascade that normally promotes appetite and energy storage.
Caption: CB1 Receptor Antagonist Signaling Pathway
Experimental Workflow for In Vivo Assessment
The diagram below outlines a typical experimental workflow for evaluating the effects of a compound like this compound on food intake and energy balance in a preclinical model.
References
Methodological & Application
Application Notes and Protocols for (R)-SLV 319 in In Vivo Obesity Studies
Introduction
(R)-SLV 319, also known as Ibipinabant, is a potent and selective antagonist of the cannabinoid CB1 receptor.[1][2][3] As a second-generation CB1 receptor antagonist, it is designed to be peripherally restricted, thereby minimizing the central nervous system (CNS) side effects associated with first-generation compounds like rimonabant.[4] Preclinical studies have demonstrated its efficacy in reducing food intake, body weight, and adiposity in diet-induced obese (DIO) animal models, suggesting its therapeutic potential for obesity and related metabolic disorders.[1] These application notes provide a detailed experimental protocol for conducting in vivo obesity studies using this compound in a diet-induced obesity mouse model.
Mechanism of Action
This compound exerts its anti-obesity effects primarily by blocking cannabinoid CB1 receptors in peripheral tissues such as the liver, adipose tissue, and skeletal muscle.[4][5][6] Overactivation of the endocannabinoid system is associated with obesity and metabolic syndrome.[5] By antagonizing peripheral CB1 receptors, this compound can lead to a reduction in food intake and an increase in energy expenditure. Furthermore, peripheral CB1 receptor blockade has been shown to improve glucose homeostasis, reduce hepatic steatosis (fatty liver), and ameliorate dyslipidemia, with some of these effects being independent of weight loss.[5][7]
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
A diet-induced obesity model using C57BL/6J mice is a standard and well-characterized model for studying obesity.
Materials:
-
Male C57BL/6J mice, 5-6 weeks of age
-
High-Fat Diet (HFD): 60 kcal% fat (e.g., Research Diets D12492)
-
Control Diet (Low-Fat Diet, LFD): 10 kcal% fat (e.g., Research Diets D12450B)
-
Standard animal housing and husbandry equipment
Procedure:
-
Upon arrival, acclimatize the mice for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
After acclimatization, randomly assign mice to two dietary groups:
-
DIO Group: Fed the High-Fat Diet (60 kcal% fat) for 8-12 weeks.
-
Lean Control Group: Fed the Control Diet (10 kcal% fat) for the same duration.
-
-
Monitor body weight and food intake weekly. Mice on the HFD are considered obese when their body weight is significantly higher (typically 20-25% greater) than the lean control group.
This compound Formulation and Administration
Materials:
-
This compound (Ibipinabant)
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or a mixture of Tween 80 and saline)
-
Oral gavage needles (20-22 gauge, flexible tip recommended)
-
Syringes
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and a standard administration volume (e.g., 5-10 mL/kg body weight). For example, for a 3 mg/kg dose and a 10 mL/kg administration volume, the concentration would be 0.3 mg/mL.
-
Vortex the suspension thoroughly before each administration to ensure uniformity.
-
Administer the this compound suspension or vehicle to the mice via oral gavage once daily. A typical dosage range from preclinical studies is 3-10 mg/kg body weight.[1]
-
The treatment duration can range from 4 to 8 weeks, depending on the study objectives.
Experimental Design for Efficacy Study
Animal Groups (n=8-10 mice per group):
-
Lean Control: LFD-fed mice receiving vehicle.
-
DIO Vehicle Control: HFD-fed mice receiving vehicle.
-
DIO + this compound (Low Dose): HFD-fed mice receiving a low dose of this compound (e.g., 3 mg/kg/day).
-
DIO + this compound (High Dose): HFD-fed mice receiving a high dose of this compound (e.g., 10 mg/kg/day).
Treatment Period: 28 days (4 weeks) is a common duration for initial efficacy studies.
Outcome Measures
a. Body Weight and Food and Water Intake:
-
Procedure: Measure and record the body weight of each mouse daily or at least three times a week. Measure and record food and water consumption daily by weighing the remaining food and water and subtracting it from the initial amount provided.
b. Body Composition Analysis (DEXA):
-
Procedure: At the beginning and end of the treatment period, perform Dual-Energy X-ray Absorptiometry (DEXA) scans on anesthetized mice to determine lean mass, fat mass, and bone mineral density.[8][9][10]
-
Anesthetize the mouse (e.g., using isoflurane).
-
Position the mouse on the DEXA scanner bed in a prone position.[8]
-
Perform the scan according to the manufacturer's instructions.
-
Analyze the scan to quantify fat and lean tissue mass.
-
c. Energy Expenditure (Indirect Calorimetry):
-
Procedure: Towards the end of the treatment period, individually house the mice in metabolic cages (e.g., Oxymax/CLAMS) for 24-48 hours to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.[11][12][13][14] This will help determine if the weight loss is due to changes in metabolic rate.
d. Blood and Tissue Collection and Analysis:
-
Procedure: At the end of the study, fast the mice overnight (approximately 12-16 hours).
-
Collect blood via cardiac puncture or retro-orbital sinus sampling under terminal anesthesia.
-
Centrifuge the blood to separate plasma or serum and store at -80°C.
-
Harvest key metabolic tissues such as the liver, epididymal white adipose tissue (eWAT), and interscapular brown adipose tissue (iBAT). Weigh the tissues and snap-freeze them in liquid nitrogen for later analysis.
-
e. Biochemical Analysis:
-
Procedure: Use commercially available ELISA kits to measure plasma levels of:
Data Presentation
Table 1: Effect of this compound on Body Weight and Food Intake in DIO Mice
| Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (g) | Average Daily Food Intake (g) |
| Lean Control | ||||
| DIO Vehicle | ||||
| DIO + this compound (3 mg/kg) | ||||
| DIO + this compound (10 mg/kg) |
Table 2: Effect of this compound on Body Composition in DIO Mice
| Group | Initial Fat Mass (g) | Final Fat Mass (g) | Fat Mass Change (g) | Final Lean Mass (g) |
| Lean Control | ||||
| DIO Vehicle | ||||
| DIO + this compound (3 mg/kg) | ||||
| DIO + this compound (10 mg/kg) |
Table 3: Effect of this compound on Metabolic Parameters in DIO Mice
| Group | Plasma Leptin (ng/mL) | Plasma Adiponectin (µg/mL) | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | Triglycerides (mg/dL) |
| Lean Control | |||||
| DIO Vehicle | |||||
| DIO + this compound (3 mg/kg) | |||||
| DIO + this compound (10 mg/kg) |
Mandatory Visualizations
Caption: Signaling pathway of peripheral CB1 receptor antagonism by this compound.
Caption: Experimental workflow for in vivo obesity studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ibipinabant - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peripheral cannabinoid 1 receptor blockade activates brown adipose tissue and diminishes dyslipidemia and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
- 10. Guidelines for Dual Energy X-Ray Absorptiometry Analysis of Trabecular Bone-Rich Regions in Mice: Improved Precision, Accuracy, and Sensitivity for Assessing Longitudinal Bone Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter [bio-protocol.org]
- 12. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter [en.bio-protocol.org]
- 13. Frontiers | Measuring Energy Metabolism in the Mouse – Theoretical, Practical, and Analytical Considerations [frontiersin.org]
- 14. youtube.com [youtube.com]
- 15. Leptin Mouse/Rat ELISA | BioVendor R&D [biovendor.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Utilizing (R)-SLV 319 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-SLV 319 is the inactive enantiomer of the potent and selective CB1 receptor antagonist, (S)-SLV 319 (also known as Ibipinabant).[1] While the (S)-enantiomer exhibits high affinity for the cannabinoid receptor type 1 (CB1), this compound has a significantly lower affinity, approximately 100-fold less, for this receptor.[1] This characteristic makes this compound an ideal negative control for in vitro and in vivo experiments investigating the effects of its active counterpart. By using this compound, researchers can differentiate between the specific effects mediated by CB1 receptor antagonism and any potential off-target or non-specific effects of the chemical scaffold.
These application notes provide detailed protocols for the proper dissolution and application of this compound in cell culture experiments, ensuring accurate and reproducible results.
Data Presentation: Solubility of SLV 319
The solubility of the (R)- and (S)-enantiomers of SLV 319 is expected to be identical. The following table summarizes the solubility of SLV 319 in various solvents, based on data available for the racemate ((±)-SLV 319) and the (S)-enantiomer.[2]
| Solvent | Concentration |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL |
| Ethanol | 30 mg/mL |
| Ethanol:PBS (pH 7.2) (1:2) | 0.25 mg/mL |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted to the desired working concentration for cell culture experiments.
Materials:
-
This compound powder (Molecular Weight: 487.4 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, 4.874 mg of this compound is required. Adjust the mass and volume as needed for your experimental requirements.
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure complete dissolution: Vortex the tube for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Application of this compound to Cell Cultures
This protocol outlines the steps for diluting the this compound stock solution and adding it to cell cultures.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Cells plated in a suitable culture vessel (e.g., 96-well plate, 6-well plate)
Procedure:
-
Determine the final working concentration: The final concentration of this compound used in cell culture will depend on the specific experiment and cell type. It is recommended to perform a dose-response curve to determine the optimal concentration. As a negative control, the concentration should match that of the active (S)-enantiomer being tested.
-
Prepare an intermediate dilution (optional but recommended): To minimize the final concentration of DMSO in the cell culture medium, it is advisable to prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM, you can first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of medium.
-
Add to cell culture: Add the appropriate volume of the diluted this compound solution to your cell culture wells to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 1 mM intermediate solution in a well containing 1 mL of medium, add 10 µL of the intermediate solution.
-
Vehicle Control: It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the wells treated with this compound, but without the compound itself.
-
Incubation: Incubate the cells for the desired period according to your experimental design.
Mandatory Visualizations
Signaling Pathway of CB1 Receptor Antagonism
Caption: CB1 receptor signaling and the role of (S)-SLV 319 and this compound.
Experimental Workflow for Using this compound as a Negative Control
Caption: Workflow for a cell-based assay using this compound as a negative control.
References
Application Notes and Protocols for (R)-SLV319 (Ibipinabant) in Rodent Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (R)-SLV319 (Ibipinabant), a potent and selective CB1 receptor inverse agonist, in rodent models of metabolic disease. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathways.
Summary of (R)-SLV319 Dosages and Effects in Rodent Models
(R)-SLV319 has demonstrated efficacy in improving metabolic parameters in various rodent models of obesity and type 2 diabetes. The optimal dosage is dependent on the specific model and the desired endpoints.
| Rodent Model | Dosage | Route of Administration | Treatment Duration | Key Metabolic Effects |
| Diet-Induced Obese (DIO) Mice | 3 mg/kg/day | Oral gavage | 28 days | Reduced food intake, body weight, and hormonal/metabolic abnormalities. Reversed the high-fat diet-induced increase in adipose tissue leptin mRNA.[1] |
| Zucker Diabetic Fatty (ZDF) Rats | 3-10 mg/kg/day | Daily oral gavage | 56 days | Demonstrated weight loss-independent antidiabetic effects and attenuated β-cell loss.[1] |
| Zucker Diabetic Fatty (ZDF) Rats | 10 mg/kg | Not specified | Not specified | Attenuated β-cell loss independently of its effects on body weight. |
Experimental Protocols
Detailed methodologies for key experiments involving (R)-SLV319 are provided below. These protocols are based on established practices in rodent metabolic research.
Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice
This protocol describes the induction of obesity in mice through a high-fat diet, creating a relevant model for studying metabolic syndrome.
Materials:
-
Male C57BL/6J mice (5-6 weeks old)
-
High-Fat Diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet (control)
-
Animal caging with environmental enrichment
-
Weighing scale
Procedure:
-
Acclimate mice to the animal facility for at least one week upon arrival, providing standard chow and water ad libitum.
-
Randomize mice into two groups: control and DIO.
-
House mice individually or in small groups.
-
Provide the control group with the standard chow diet.
-
Provide the DIO group with the HFD.
-
Monitor body weight and food intake weekly for 12-16 weeks.
-
Mice on the HFD are typically considered obese when their body weight is significantly higher (usually >42g) than the control group.
Figure 1: Workflow for the induction of diet-induced obesity in mice.
Protocol 2: Administration of (R)-SLV319 by Oral Gavage
This protocol outlines the procedure for the oral administration of (R)-SLV319 to rodents.
Materials:
-
(R)-SLV319 (Ibipinabant)
-
Vehicle (e.g., 1% Tween 80 in sterile saline or a formulation based on similar lipophilic compounds)
-
Vortex mixer or sonicator
-
Animal weighing scale
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for mice; 18-gauge, 2-inch for rats)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of (R)-SLV319 based on the desired dose and the number and weight of the animals.
-
Prepare the vehicle solution. For lipophilic compounds like (R)-SLV319, a suspension in 1% Tween 80 in saline is a common choice. The compound should be finely ground to aid suspension.
-
Add the powdered (R)-SLV319 to the vehicle.
-
Vortex or sonicate the mixture until a uniform suspension is achieved. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each animal accurately before dosing to calculate the precise volume to be administered.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, a towel wrap may be used.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Insert the gavage needle gently into the esophagus. Do not force the needle.
-
Administer the calculated volume of the (R)-SLV319 suspension slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for a few minutes post-administration to ensure recovery.
-
Protocol 3: Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism and insulin sensitivity.
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
-
Timer
Procedure:
-
Fast the animals overnight (typically 12-16 hours for rats, 6 hours for mice) with free access to water.
-
Record the baseline blood glucose level (t=0 min) from a tail snip.
-
Administer a glucose solution via oral gavage. A standard dose is 2 g/kg of body weight for rats and 1-2 g/kg for mice.[2][3]
-
Collect blood samples at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge.[3]
-
Measure blood glucose levels at each time point using a glucometer.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) [jove.com]
- 3. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
Application Notes and Protocols: Investigating Cannabinoid Signaling Pathways with (R)-SLV 319
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-SLV 319 is the less active enantiomer of the potent and selective CB1 cannabinoid receptor antagonist, SLV 319 (also known as Ibipinabant). While the (S)-enantiomer (Ibipinabant) exhibits high affinity for the CB1 receptor, this compound displays a significantly lower affinity, making it an ideal tool for specific applications in cannabinoid research.[1] Its primary utility lies in its use as a negative control in experiments investigating the stereoselectivity of the CB1 receptor and to ensure that the observed effects of the active (S)-enantiomer are specifically mediated by the CB1 receptor. This document provides detailed protocols for utilizing this compound to investigate cannabinoid signaling pathways, including radioligand binding, cAMP modulation, and ERK phosphorylation assays.
Data Presentation
The following table summarizes the available quantitative data for this compound and its active (S)-enantiomer for comparison. This data highlights the stereoselectivity of the CB1 receptor.
| Compound | Target Receptor | Parameter | Value (nM) | Reference |
| This compound | Human CB1 | Ki | 894 | [2] |
| (S)-SLV 319 (Ibipinabant) | Human CB1 | Ki | 7.8 | [1][3][4] |
| (S)-SLV 319 (Ibipinabant) | Human CB2 | Ki | 7943 | [1][4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical cannabinoid signaling pathway and a typical experimental workflow for characterizing the effects of this compound.
Caption: Canonical CB1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Characterizing this compound.
Experimental Protocols
Radioligand Binding Assay for CB1 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the human CB1 receptor using a competitive binding assay with a radiolabeled CB1 agonist.
Materials:
-
HEK293 or CHO cells stably expressing the human CB1 receptor (hCB1).
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [3H]CP55,940 (specific activity ~120-180 Ci/mmol).
-
Non-specific binding control: WIN55,212-2 (10 µM).
-
This compound and (S)-SLV 319 stock solutions in DMSO.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture hCB1-expressing cells to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer for total binding, 50 µL of 10 µM WIN55,212-2 for non-specific binding, and 50 µL of varying concentrations of this compound or (S)-SLV 319.
-
Add 50 µL of [3H]CP55,940 (final concentration ~0.5-1.0 nM) to all wells.
-
Add 100 µL of the membrane preparation (20-50 µg of protein) to initiate the binding reaction.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Modulation Assay
This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase, a hallmark of CB1 receptor activation.
Materials:
-
CHO-hCB1 cells.
-
Cell culture medium (e.g., F-12K with 10% FBS).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
Forskolin (adenylyl cyclase activator).
-
CB1 receptor agonist (e.g., WIN55,212-2).
-
This compound and (S)-SLV 319 stock solutions in DMSO.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Preparation:
-
Seed CHO-hCB1 cells in a 96-well plate and grow to ~90% confluency.
-
Wash the cells once with assay buffer.
-
-
Antagonist Treatment:
-
Add 25 µL of varying concentrations of this compound or (S)-SLV 319 to the wells.
-
Incubate at 37°C for 15-30 minutes.
-
-
Agonist Stimulation:
-
Prepare a solution of WIN55,212-2 (at its EC80 concentration) and forskolin (e.g., 10 µM) in assay buffer.
-
Add 25 µL of the agonist/forskolin solution to the wells.
-
Incubate at 37°C for 15-30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist's effect.
-
Compare the IC50 values of this compound and (S)-SLV 319 to assess stereoselectivity. As a weak antagonist, this compound is expected to have a significantly higher IC50 than (S)-SLV 319.
-
ERK Phosphorylation Assay
This protocol assesses the effect of this compound on the CB1 receptor-mediated activation of the mitogen-activated protein kinase (MAPK) pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
HEK293-hCB1 or other suitable cells expressing the CB1 receptor.
-
Serum-free cell culture medium.
-
CB1 receptor agonist (e.g., WIN55,212-2).
-
This compound and (S)-SLV 319 stock solutions in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blot equipment and reagents.
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to ~80% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Pre-incubate the cells with varying concentrations of this compound or (S)-SLV 319 for 30 minutes.
-
Stimulate the cells with a CB1 agonist (e.g., 100 nM WIN55,212-2) for 5-10 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 15 minutes.
-
Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK using densitometry software.
-
Normalize the p-ERK signal to the t-ERK signal.
-
Plot the normalized p-ERK levels against the antagonist concentration to determine the IC50.
-
This compound is expected to be a very weak antagonist of agonist-induced ERK phosphorylation compared to (S)-SLV 319.
-
Conclusion
This compound serves as an indispensable tool for elucidating the specific mechanisms of cannabinoid receptor signaling. Its significantly lower affinity for the CB1 receptor compared to its (S)-enantiomer allows for well-controlled experiments to confirm that the observed pharmacological effects of related compounds are indeed mediated by the CB1 receptor and are stereoselective. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their investigations of cannabinoid signaling pathways.
References
Application Notes and Protocols for (R)-SLV 319 (Ibipinabant) as a Research Tool
Introduction
(R)-SLV 319, also known as Ibipinabant, is a potent and selective antagonist of the cannabinoid CB1 receptor.[1][2] While initially investigated for the treatment of obesity and metabolic disorders, its utility as a pharmacological tool in research is significant.[2][3] These application notes provide detailed information on its use in Central Nervous System (CNS) research, primarily focusing on the modulation of metabolic and appetitive behaviors, which are regulated by central mechanisms.
Pharmacological Profile
Ibipinabant is a diarylpyrazoline derivative that acts as a highly selective antagonist/inverse agonist at the CB1 receptor. It exhibits over 1000-fold selectivity for the CB1 receptor over the CB2 receptor.[1] The primary mechanism of action involves blocking the CB1 receptor, which is predominantly expressed in the CNS and is involved in regulating appetite, energy balance, and mood.
Data Presentation
Table 1: In Vitro Binding Affinities and Functional Activity of Ibipinabant (SLV319)
| Target | Assay Type | Species/Cell Line | Parameter | Value | Reference |
| CB1 Receptor | Radioligand Binding | Human (CHO cells) | Ki | 7.8 nM | [1] |
| CB2 Receptor | Radioligand Binding | Human | Ki | 7943 nM | [1] |
| CB1 Receptor | Functional Assay (Arachidonic Acid Release) | CHO cells | pA2 | 9.9 | [1] |
| CB1 Receptor | Functional Assay | IC50 | 22 nM | [4] |
Table 2: In Vivo Efficacy of Ibipinabant (SLV319)
| Animal Model | Dosing Regimen | Effect | ED50 | Reference |
| Rats | Oral administration | Antagonism of CP55940-induced hypotension | 5.5 mg/kg | [1] |
| Mice | Oral administration | Antagonism of CP55940-induced hypothermia | 3 mg/kg | [1] |
| Diet-Induced Obesity (DIO) Mice | 3 mg/kg/day (p.o.) for 28 days | Reduction in food intake and body weight | N/A | [1] |
Experimental Protocols
Protocol 1: In Vitro CB1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human CB1 receptor.
Materials:
-
CHO cells stably transfected with human CB1 receptor.
-
Radioligand: [3H]CP-55,940.
-
This compound (Ibipinabant).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare cell membranes from CHO-hCB1 cells.
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a fixed concentration of [3H]CP-55,940 to each well.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled CB1 agonist (e.g., WIN-55,212-2).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the effect of this compound on food intake and body weight in a model of obesity.
Animal Model:
-
Male C57Bl/6J mice are fed a high-fat diet (e.g., 60% of calories from fat) for 12-14 weeks to induce obesity.[1]
Materials:
-
This compound (Ibipinabant).
-
Vehicle (e.g., 7.8% Polysorbate 80 and 92.2% saline).
-
Oral gavage needles.
-
Metabolic cages for monitoring food and water intake.
-
Animal scale.
Procedure:
-
Acclimatize DIO mice to individual housing and handling.
-
Randomly assign mice to treatment groups (e.g., vehicle, 3 mg/kg this compound).
-
Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 28 days).[1]
-
Measure body weight and food intake daily.
-
At the end of the study, tissues such as adipose tissue and liver can be collected for further analysis (e.g., gene expression of metabolic markers).
Visualizations
Caption: CB1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Experimental Workflow for In Vivo Evaluation of this compound in a DIO Mouse Model.
Caption: Logical Relationship of the Pharmacological Effects of this compound.
References
Application Notes and Protocols for (R)-SLV 319 in High-Throughput Screening Assays for the Urotensin-II Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-SLV 319 is a potent and selective antagonist of the Urotensin-II (UT) receptor, also known as GPR14. Urotensin-II is a cyclic peptide and is recognized as the most potent endogenous vasoconstrictor identified to date. The U-II/UT receptor system is implicated in a variety of physiological and pathophysiological processes, particularly in the cardiovascular system, making it a significant target for drug discovery in areas such as hypertension, heart failure, and atherosclerosis.
These application notes provide detailed protocols for utilizing this compound as a reference compound in high-throughput screening (HTS) assays designed to identify novel antagonists of the Urotensin-II receptor. The primary assays described are a cell-based calcium mobilization assay and a radioligand binding assay, both of which are amenable to high-throughput formats.
Urotensin-II Signaling Pathway
The Urotensin-II receptor (UT) is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq subunit. Upon binding of the agonist Urotensin-II, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be measured using calcium-sensitive fluorescent dyes. This signaling cascade forms the basis of the functional HTS assay described below.
Data Presentation
The following tables summarize the pharmacological data for this compound and other known Urotensin-II receptor antagonists in the described HTS assays.
Table 1: Performance of Urotensin-II Receptor Antagonists in Calcium Mobilization Assay
| Compound | Target | Cell Line | Agonist (EC80) | IC50 (nM) | Assay Window (S/B) | Z'-Factor |
| This compound (Reference) | Human UT | HEK293-hUT | Urotensin-II | 15.5 | 25.6 | 0.81 |
| SB-657510 | Human UT | HEK293-hUT | Urotensin-II | 10.2 | 26.1 | 0.83 |
| GSK1562590 | Human UT | HEK293-hUT | Urotensin-II | 5.8 | 25.9 | 0.82 |
| Urantide | Human UT | HEK293-hUT | Urotensin-II | 22.7 | 24.8 | 0.79 |
Table 2: Performance of Urotensin-II Receptor Antagonists in Radioligand Binding Assay
| Compound | Target | Radioligand | Ki (nM) |
| This compound (Reference) | Human UT | [¹²⁵I]-Urotensin-II | 8.9 |
| SB-706375 | Human UT | [¹²⁵I]-Urotensin-II | 5.4 |
| GSK1562590 | Human UT | [¹²⁵I]-Urotensin-II | 2.1 |
Experimental Protocols
High-Throughput Calcium Mobilization Assay
This assay measures the ability of test compounds to inhibit the intracellular calcium release induced by Urotensin-II in a stable cell line expressing the human Urotensin-II receptor (HEK293-hUT).
Materials:
-
HEK293 cell line stably expressing the human Urotensin-II receptor (HEK293-hUT)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Black, clear-bottom 384-well microplates
-
This compound and other test compounds
-
Human Urotensin-II (agonist)
-
Fluo-4 AM or equivalent calcium-sensitive dye
-
Probenecid
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence Imaging Plate Reader (FLIPR) or similar instrument
Protocol:
-
Cell Plating: Seed HEK293-hUT cells into 384-well black, clear-bottom plates at a density of 15,000-20,000 cells per well in 50 µL of culture medium.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and probenecid in Assay Buffer. Aspirate the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.
-
Dye Incubation: Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Addition: Prepare serial dilutions of this compound and test compounds in Assay Buffer. Add 5 µL of the compound solutions to the appropriate wells. For control wells, add 5 µL of Assay Buffer (agonist control) or a known antagonist (positive control).
-
Compound Incubation: Incubate the plates for 15-30 minutes at room temperature.
-
Agonist Addition and Measurement: Place the plate in the FLIPR instrument. Record a baseline fluorescence reading for 10-20 seconds. Add 25 µL of Urotensin-II solution (at a concentration corresponding to EC80) to each well. Continue to record the fluorescence signal for an additional 2-3 minutes.
-
Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal in the presence of the compound compared to the agonist-only control. Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
High-Throughput Radioligand Binding Assay
This assay measures the ability of test compounds to displace the binding of a radiolabeled Urotensin-II ligand from the UT receptor in membrane preparations.
Materials:
-
Membrane preparations from HEK293-hUT cells
-
[¹²⁵I]-Urotensin-II (Radioligand)
-
This compound and other test compounds
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Assay Plate Preparation: To each well of a 96-well plate, add:
-
25 µL of Binding Buffer for total binding wells.
-
25 µL of a high concentration of unlabeled Urotensin-II (e.g., 1 µM) for non-specific binding (NSB) wells.
-
25 µL of serially diluted test compounds or this compound for competition wells.
-
-
Radioligand Addition: Add 25 µL of [¹²⁵I]-Urotensin-II (at a concentration near its Kd) to all wells.
-
Membrane Addition: Add 50 µL of the HEK293-hUT membrane preparation (containing 5-10 µg of protein) to all wells.
-
Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle shaking.
-
Filtration: Harvest the contents of each well onto a filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Drying and Scintillation Counting: Allow the filter mat to dry completely. Add scintillation fluid to each well and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding. Determine the percent inhibition of specific binding for each concentration of the test compound. Fit the data to a one-site competition model to calculate the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.
Conclusion
The protocols and data presented provide a robust framework for the use of this compound as a reference antagonist in high-throughput screening campaigns targeting the Urotensin-II receptor. Both the calcium mobilization and radioligand binding assays are reliable and reproducible methods for identifying and characterizing novel UT receptor antagonists, facilitating the discovery of new therapeutic agents for cardiovascular and other related diseases.
Application Notes and Protocols: Radiolabeling of (R)-SLV319 for Receptor Occupancy Studies
Introduction
(R)-SLV319, a potent and selective antagonist of the histamine H3 receptor, is a valuable tool in neuroscience research, particularly for in vivo imaging studies such as Positron Emission Tomography (PET). Proper radiolabeling of this compound is critical for its use in receptor occupancy studies, which are essential for understanding its pharmacokinetic and pharmacodynamic properties. These notes provide a detailed protocol for the radiolabeling of (R)-SLV319 and its application in determining receptor occupancy.
Key Quantitative Data
| Parameter | Value | Reference |
| Precursor for Radiolabeling | Desmethyl-SLV319 | |
| Radioisotope | Carbon-11 (¹¹C) | |
| Labeling Agent | [¹¹C]Methyl triflate | |
| Radiochemical Purity | >95% | |
| Molar Activity | 37–111 GBq/µmol | |
| In vitro Ki (human H3R) | 0.83 ± 0.08 nM |
Experimental Protocols
1. Radiolabeling of (R)-SLV319 with Carbon-11
This protocol outlines the synthesis of --INVALID-LINK---SLV319 from its desmethyl precursor using [¹¹C]methyl triflate.
-
Materials:
-
Desmethyl-SLV319 (precursor)
-
[¹¹C]Methyl triflate
-
Anhydrous acetone
-
Sodium hydroxide (2 M)
-
High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile/water/triethylamine mixture)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile water for injection
-
Ethanol
-
-
Procedure:
-
Preparation of the Precursor: Dissolve a small amount of desmethyl-SLV319 in anhydrous acetone.
-
Radiolabeling Reaction: The synthesis is typically performed in an automated synthesis module. [¹¹C]Methyl triflate is trapped in the acetone solution of the precursor at room temperature.
-
Quenching: After a short reaction time (e.g., 1 minute), the reaction is quenched by the addition of the HPLC mobile phase.
-
Purification: The reaction mixture is injected into the semi-preparative HPLC system to isolate --INVALID-LINK---SLV319 from the precursor and other byproducts.
-
Formulation: The collected HPLC fraction containing the radiolabeled product is diluted with water and trapped on a C18 SPE cartridge. The cartridge is then washed with sterile water for injection, and the final product is eluted with a small volume of ethanol and formulated in a suitable buffer for injection.
-
Quality Control: The radiochemical purity and molar activity of the final product are determined by analytical HPLC.
-
2. Receptor Occupancy Studies using PET
This protocol describes the use of --INVALID-LINK---SLV319 in a PET study to determine the occupancy of the H3 receptor by a non-radiolabeled drug.
-
Subjects: Animal models (e.g., nonhuman primates) or human subjects.
-
Procedure:
-
Baseline Scan: A baseline PET scan is performed on each subject following the intravenous injection of a tracer dose of --INVALID-LINK---SLV319.
-
Drug Administration: The subject is then treated with the therapeutic drug being investigated.
-
Post-Dose Scan: A second PET scan is performed at a suitable time after drug administration, again with the injection of --INVALID-LINK---SLV319.
-
Image Analysis:
-
Regions of interest (ROIs) are drawn on the PET images corresponding to brain regions with high H3 receptor density (e.g., striatum, cortex).
-
The time-activity curves (TACs) for each ROI are generated.
-
The distribution volume (VT) of the radiotracer is calculated for each ROI in both the baseline and post-dose scans using appropriate kinetic modeling.
-
-
Receptor Occupancy Calculation: The receptor occupancy (RO) is calculated using the following formula: RO (%) = [(VT_baseline - VT_postdose) / VT_baseline] * 100
-
Visualizations
Caption: Workflow for the radiosynthesis and purification of --INVALID-LINK---SLV319.
Caption: Workflow for a receptor occupancy study using PET with --INVALID-LINK---SLV319.
Application Notes and Protocols: (R)-SLV319 in Combination Therapy for Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-SLV319, also known as Ibipinabant, is a potent and selective antagonist of the cannabinoid CB1 receptor.[1] Preclinical studies have demonstrated its efficacy in reducing food intake and body weight, as well as improving metabolic parameters in models of obesity and type 2 diabetes.[1][2] This document provides detailed application notes and protocols for the use of (R)-SLV319, particularly in the context of combination therapies with other metabolic drugs. While direct experimental data on the combination of (R)-SLV319 with other metabolic agents are limited, this document extrapolates potential synergistic applications based on its mechanism of action and findings from studies with other CB1 receptor antagonists.
Mechanism of Action
(R)-SLV319 exerts its therapeutic effects by blocking the CB1 receptor, which is overactive in metabolic disorders.[3] Activation of the CB1 receptor, primarily in peripheral tissues such as the liver, adipose tissue, and skeletal muscle, contributes to increased appetite, enhanced fat storage (lipogenesis), and insulin resistance.[3][4] By antagonizing the CB1 receptor, (R)-SLV319 can help to reverse these pathological processes, leading to improved metabolic health.
Signaling Pathways
The antagonism of the CB1 receptor by (R)-SLV319 modulates key signaling pathways involved in metabolism.
CB1 Receptor Signaling in Lipogenesis
Activation of the CB1 receptor in hepatocytes stimulates the expression of the lipogenic transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[3][4][5] SREBP-1c, in turn, upregulates the expression of enzymes critical for fatty acid synthesis, such as Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS), leading to increased lipid accumulation.[4][5] By blocking this pathway, (R)-SLV319 can reduce hepatic de novo lipogenesis.
CB1 Receptor Signaling in Insulin Resistance
CB1 receptor activation can interfere with insulin signaling. In hepatocytes, this can occur through endoplasmic reticulum (ER) stress-dependent mechanisms that suppress the phosphorylation of Akt (Protein Kinase B), a key mediator of insulin action, via phosphorylation of Insulin Receptor Substrate 1 (IRS1) at inhibitory sites.[6] Blockade of the CB1 receptor with (R)-SLV319 is expected to restore normal insulin signaling, thereby improving insulin sensitivity.
Preclinical Data for (R)-SLV319 Monotherapy
The following tables summarize key quantitative data from preclinical studies of (R)-SLV319.
Table 1: Effects of (R)-SLV319 in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Dose | Duration | Outcome |
| Body Weight | (R)-SLV319 | 3 mg/kg/day | 28 days | Significant reduction compared to vehicle |
| Food Intake | (R)-SLV319 | 3 mg/kg/day | 28 days | Reduced compared to vehicle |
| Adiposity | (R)-SLV319 | 3 mg/kg/day | 28 days | Reduced compared to vehicle |
Data extracted from MedchemExpress product information sheet.[1]
Table 2: Effects of (R)-SLV319 in Male Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Treatment Group | Dose | Duration | Outcome vs. Vehicle |
| Fasting Glucose | (R)-SLV319 | 10 mg/kg | 9 weeks | -61% |
| Glucose AUC (OGTT) | (R)-SLV319 | 10 mg/kg | 9 weeks | -44% |
| HbA1c | (R)-SLV319 | 10 mg/kg | 9 weeks | -50% |
| Non-fasting Insulin | (R)-SLV319 | 10 mg/kg | 9 weeks | +71% |
| Islet Area | (R)-SLV319 | 10 mg/kg | 9 weeks | +40% |
| Islet Insulin Content | (R)-SLV319 | 10 mg/kg | 9 weeks | +76% |
Data from Rohrbach K, et al. (2012). Ibipinabant attenuates β-cell loss in male Zucker diabetic fatty rats independently of its effects on body weight. Diabetes Obes Metab.[2]
Potential for Combination Therapy
The multifaceted nature of metabolic diseases often necessitates multi-target therapeutic strategies. Combining (R)-SLV319 with other metabolic drugs that have complementary mechanisms of action holds the potential for additive or synergistic effects.
(R)-SLV319 and Metformin
Metformin, a first-line therapy for type 2 diabetes, primarily acts by decreasing hepatic glucose production and improving insulin sensitivity. A case study reported that the combination of rimonabant (another CB1 antagonist) and metformin resulted in significant weight loss and improved glycemic control in a patient with ketosis-prone diabetes.[7] A preclinical study also suggested that metformin may interact with the endocannabinoid system in the liver by inhibiting CB1 receptor agonist-stimulated fat accumulation.[8]
(R)-SLV319 and GLP-1 Receptor Agonists
Glucagon-like peptide-1 (GLP-1) receptor agonists (e.g., liraglutide, semaglutide) enhance glucose-dependent insulin secretion, suppress glucagon release, and promote satiety. A preclinical study demonstrated that the co-administration of a peripheral CB1 receptor inhibitor with a long-acting GLP-1 receptor agonist in diet-induced obese mice resulted in greater reductions in body weight and fat mass, and larger improvements in insulin action and hepatic steatosis compared to either monotherapy.[9][10] This suggests a synergistic interaction between the two pathways in regulating energy balance.[11]
(R)-SLV319 and SGLT-2 Inhibitors
Sodium-glucose cotransporter-2 (SGLT-2) inhibitors (e.g., empagliflozin, canagliflozin) lower blood glucose by promoting urinary glucose excretion. A recent preclinical study abstract indicated that the combination of a CB1 inverse agonist (monlunabant) with the SGLT-2 inhibitor empagliflozin ameliorated renal injury in a murine model of diabetic nephropathy.[12]
Experimental Protocols
Protocol 1: Evaluation of (R)-SLV319 in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a general procedure for assessing the efficacy of (R)-SLV319 alone or in combination with another metabolic drug in a DIO mouse model.
1. Animal Model:
-
Species: Male C57BL/6J mice, 6-8 weeks of age.
-
Housing: Group-housed in a temperature-controlled environment with a 12-hour light/dark cycle.
2. Diet-Induced Obesity:
-
Feed mice a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.[13] A control group should be fed a standard chow diet.
3. Treatment Groups:
-
Randomize HFD-fed mice into treatment groups (n=8-12 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
(R)-SLV319 (e.g., 3-10 mg/kg, oral gavage, once daily)
-
Other metabolic drug (e.g., metformin, GLP-1 RA, SGLT-2 inhibitor) at a clinically relevant dose.
-
Combination of (R)-SLV319 and the other metabolic drug.
-
4. Monitoring:
-
Measure body weight and food intake weekly throughout the treatment period.
5. Metabolic Assessments (at the end of the treatment period):
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours.
-
Administer a baseline blood glucose measurement from the tail vein.
-
Administer glucose (2 g/kg) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.[14]
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Administer a baseline blood glucose measurement.
-
Administer human insulin (0.75 U/kg) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
Serum Analysis:
-
Collect terminal blood via cardiac puncture.
-
Measure plasma levels of insulin, triglycerides, total cholesterol, HDL, and LDL using commercially available kits.
-
-
Body Composition:
-
Determine fat and lean mass using quantitative nuclear magnetic resonance (qNMR).
-
6. Tissue Analysis:
-
Harvest liver and adipose tissue.
-
Perform histological analysis (H&E staining) to assess steatosis and adipocyte size.
-
Analyze gene expression of markers for lipogenesis and inflammation via qPCR.
Protocol 2: Evaluation of (R)-SLV319 in a Zucker Diabetic Fatty (ZDF) Rat Model
This protocol is adapted from studies evaluating the anti-diabetic effects of CB1 antagonists in a model of progressive β-cell dysfunction.
1. Animal Model:
-
Species: Male Zucker Diabetic Fatty (ZDF) rats, 6 weeks of age.
-
Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
2. Treatment Groups:
-
Randomize ZDF rats into treatment groups (n=8-12 per group):
-
Vehicle control
-
(R)-SLV319 (e.g., 3 and 10 mg/kg, oral gavage, once daily)
-
Positive control (e.g., rosiglitazone, 4 mg/kg)
-
Combination therapy groups as needed.
-
3. Monitoring:
-
Measure body weight, food intake, and water intake weekly.
-
Monitor fasted and non-fasted blood glucose levels weekly.
4. Metabolic and Pancreatic Assessments (over a 9-week study):
-
Oral Glucose Tolerance Test (OGTT):
-
Perform at baseline and at the end of the study.
-
Fast rats overnight.
-
Administer glucose (2 g/kg) via oral gavage.
-
Collect blood samples at various time points for glucose and insulin measurement.
-
-
Glycosylated Hemoglobin (HbA1c):
-
Measure at baseline and at the end of the study.
-
-
Pancreatic Islet Analysis (at termination):
-
Perfuse and collect the pancreas.
-
Perform immunohistochemistry for insulin and glucagon.
-
Quantify islet area and insulin-positive area using image analysis software.[15]
-
Measure total pancreatic insulin content via acid-ethanol extraction and ELISA.
-
Conclusion
(R)-SLV319 is a promising therapeutic agent for the treatment of metabolic diseases due to its potent and selective CB1 receptor antagonism. While its efficacy as a monotherapy is supported by preclinical data, its true potential may lie in combination with other established metabolic drugs. The complementary mechanisms of action suggest that such combinations could lead to enhanced efficacy in weight management, glycemic control, and the amelioration of associated comorbidities. The protocols provided herein offer a framework for the further investigation of (R)-SLV319 in both monotherapy and combination therapy settings. Further research is warranted to fully elucidate the synergistic potential and safety profile of these combination approaches in clinical settings.
References
- 1. Efficacy and tolerability of rimonabant in overweight or obese patients with type 2 diabetes: a randomised controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Cannabinoid Receptor Type 1 in Insulin Resistance and Its Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Food for thought: endocannabinoid modulation of lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting CB1 receptors improves lipogenesis in an in vitro non-alcoholic fatty liver disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocannabinoid activation at hepatic CB1 receptors stimulates fatty acid synthesis and contributes to diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatic Cannabinoid Receptor-1 Mediates Diet-Induced Insulin Resistance via Inhibition of Insulin Signaling and Clearance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metformin inhibits both oleic acid-induced and CB1R receptor agonist-induced lipid accumulation in Hep3B cells: The preliminary report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. CB1 and GLP-1 Receptors Cross Talk Provides New Therapies for Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined stimulation of glucagon-like peptide-1 receptor and inhibition of cannabinoid CB1 receptor act synergistically to reduce food intake and body weight in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.eur.nl [pure.eur.nl]
- 13. journals.physiology.org [journals.physiology.org]
- 14. mmpc.org [mmpc.org]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
Application Notes and Protocols: Establishing a Mouse Model of Diet-Induced Obesity with (R)-SLV 319 (Ibipinabant) Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of various metabolic disorders, including type 2 diabetes, cardiovascular diseases, and non-alcoholic fatty liver disease. The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), plays a crucial role in regulating energy balance, food intake, and metabolism.[1][2] Activation of the CB1 receptor is known to stimulate appetite.[3][4] Consequently, antagonism of the CB1 receptor has been a key strategy in the development of anti-obesity therapeutics.
SLV319, also known as Ibipinabant, is a potent and selective CB1 receptor antagonist.[1][5] It has demonstrated efficacy in reducing food intake and body weight in preclinical models of obesity.[1][5] While the development of many CB1 receptor antagonists for obesity treatment was halted due to adverse psychiatric side effects associated with centrally-acting compounds like rimonabant, the study of compounds like SLV319 in preclinical settings remains valuable for understanding the role of the endocannabinoid system in metabolic diseases.[1][3]
These application notes provide a detailed protocol for establishing a diet-induced obesity (DIO) mouse model and subsequently evaluating the therapeutic efficacy of SLV319 (Ibipinabant). The inactive enantiomer, (R)-SLV 319, can be used as a negative control in these studies to demonstrate the stereospecificity of the active compound.[3]
Experimental Protocols
1. Establishing the Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice through the administration of a high-fat diet (HFD).
-
Materials:
-
Male C57BL/6J mice, 6 weeks of age.
-
High-fat diet (HFD): 60 kcal% fat.
-
Control diet (low-fat diet, LFD): 10 kcal% fat.
-
Standard mouse housing cages.
-
Weighing scale.
-
-
Procedure:
-
Acclimatize mice for one week upon arrival, providing standard chow and water ad libitum.
-
Randomly assign mice to two groups: Control (LFD) and DIO (HFD).
-
House mice individually or in small groups (2-3 per cage) in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide the respective diets and water ad libitum.
-
Monitor body weight and food intake weekly for 12-16 weeks.
-
Obesity is typically established when the HFD group shows a significant increase in body weight (approximately 20-30% higher) compared to the LFD group.[5]
-
2. SLV319 (Ibipinabant) Treatment Protocol
This protocol outlines the administration of SLV319 to DIO mice.
-
Materials:
-
Established DIO mice and lean control mice.
-
SLV319 (Ibipinabant).
-
This compound (inactive enantiomer for use as a negative control).
-
Vehicle solution (e.g., 10% Tween 80 in sterile saline).
-
Oral gavage needles.
-
Syringes.
-
-
Procedure:
-
After 12-16 weeks on their respective diets, divide the DIO mice into two subgroups: DIO + Vehicle and DIO + SLV319.
-
A lean control group receiving the vehicle should also be included.
-
Prepare SLV319 and this compound solutions in the vehicle at the desired concentration (e.g., 10 mg/kg body weight).
-
Administer the assigned treatment (Vehicle, SLV319, or this compound) daily via oral gavage for 4-8 weeks.
-
Continue to monitor body weight and food intake daily or weekly.
-
At the end of the treatment period, perform metabolic assessments and collect tissues for further analysis.
-
3. Metabolic Phenotyping
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Record baseline blood glucose from a tail snip.
-
Administer a 2 g/kg body weight glucose solution via intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Record baseline blood glucose.
-
Administer human insulin (0.75 U/kg body weight) via IP injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
Serum Analysis:
-
Collect blood via cardiac puncture at the end of the study.
-
Separate serum and store at -80°C.
-
Analyze for levels of insulin, leptin, triglycerides, and cholesterol using commercially available ELISA kits.
-
Data Presentation
Table 1: Body Weight and Food Intake
| Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) | Average Daily Food Intake (g) |
| LFD + Vehicle | ||||
| HFD + Vehicle | ||||
| HFD + SLV319 | ||||
| HFD + this compound |
Table 2: Metabolic Parameters
| Group | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | HOMA-IR | Serum Triglycerides (mg/dL) | Serum Cholesterol (mg/dL) |
| LFD + Vehicle | |||||
| HFD + Vehicle | |||||
| HFD + SLV319 | |||||
| HFD + this compound |
Table 3: Glucose and Insulin Tolerance Tests
| Group | GTT AUC | ITT AUC |
| LFD + Vehicle | ||
| HFD + Vehicle | ||
| HFD + SLV319 | ||
| HFD + this compound |
AUC: Area Under the Curve
Mandatory Visualization
Caption: Experimental workflow for DIO mouse model and SLV319 treatment.
Caption: Simplified CB1 receptor signaling pathway in appetite regulation.
References
Troubleshooting & Optimization
troubleshooting (R)-SLV 319 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-SLV 319 (also known as (±)-SLV 319 or Ibipinabant). The information is designed to address common challenges related to its solubility in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and why is its solubility a concern?
This compound, more commonly referred to as (±)-SLV 319 or Ibipinabant, is a potent and selective cannabinoid receptor 1 (CB1) antagonist.[1][2][3] Like many small molecule inhibitors, it is a hydrophobic compound with poor aqueous solubility. This can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments, potentially causing compound precipitation and leading to inaccurate and irreproducible results.
Q2: I'm seeing immediate precipitation when I add my (±)-SLV 319 DMSO stock to my aqueous buffer or cell culture media. What is happening and how can I prevent it?
This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to come out of solution.
Troubleshooting Immediate Precipitation:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of (±)-SLV 319 in your aqueous solution.
-
Optimize Dilution Technique:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, create an intermediate dilution of your DMSO stock in your aqueous buffer or media.
-
Slow Addition & Mixing: Add the stock solution dropwise to the pre-warmed (37°C) aqueous solution while gently vortexing or swirling. This helps to disperse the compound more evenly and avoid localized high concentrations.
-
-
Control DMSO Concentration: For cell-based assays, the final concentration of DMSO should be kept to a minimum, ideally below 0.1% and generally not exceeding 0.5%, as higher concentrations can be toxic to cells.[4][5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[6]
Q3: My (±)-SLV 319 solution looks fine initially, but I see a precipitate after a few hours or upon storage. What causes delayed precipitation?
Delayed precipitation can be caused by several factors:
-
Compound Instability: The compound may not be stable in the aqueous environment over time.
-
Temperature Fluctuations: Changes in temperature, such as moving from room temperature to an incubator or refrigerator, can affect solubility.
-
Interaction with Media Components: The compound may interact with salts, proteins, or other components in complex media, leading to the formation of insoluble complexes.
-
Evaporation: Over time, evaporation of the solvent can increase the compound's concentration beyond its solubility limit.
Troubleshooting Delayed Precipitation:
-
Prepare Fresh Solutions: The most reliable approach is to prepare fresh working solutions of (±)-SLV 319 for each experiment.
-
Storage Conditions: If short-term storage is necessary, store solutions at a constant temperature and protect them from light.
-
Consider Alternative Formulations: For persistent issues, you may need to explore more complex formulation strategies.
Q4: Are there any alternative solvents or solubilizing agents I can use?
Yes, if DMSO is not suitable or if you continue to face solubility issues, you can consider the following:
-
Co-solvents: A mixture of solvents can improve solubility. A formulation for in vivo use combines DMSO with PEG300 and a surfactant (Tween-80).[3] While this specific formulation may not be suitable for all in vitro studies due to potential toxicity of the excipients, the principle of using co-solvents is applicable.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7][8][9] This is a common strategy for improving the solubility and bioavailability of poorly soluble compounds.[7][8][9]
-
Ethanol: While some compounds are soluble in ethanol, the final concentration in cell culture should be kept low, typically below 1%, as it can be toxic to cells.[10]
Data Presentation
Table 1: Solubility of (±)-SLV 319 in Various Solvents
| Solvent/System | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 31 mg/mL (63.60 mM) | Hygroscopic DMSO can impact solubility; use a fresh, anhydrous grade. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.13 mM) | A clear solution; suitable for in vivo studies. Heating and/or sonication can aid dissolution.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.13 mM) | A clear solution; another option for in vivo formulations.[3] |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Poorly soluble | Prone to precipitation, especially at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of (±)-SLV 319 powder.
-
Dissolution: Add anhydrous DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex the solution thoroughly. If necessary, use a water bath sonicator to ensure the compound is completely dissolved. Gentle warming (e.g., to 37°C) can also be applied.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Pre-warm Media: Warm your cell culture medium to 37°C.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of your DMSO stock solution in the pre-warmed cell culture medium. This helps to avoid a large solvent polarity shock.
-
Final Dilution: Perform the final dilution by adding the intermediate solution (or a small volume of the initial stock) to the pre-warmed media while gently mixing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells is at a non-toxic level (e.g., ≤ 0.1%).
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
Mandatory Visualization
Caption: Experimental workflow for preparing (±)-SLV 319 solutions.
Caption: Simplified signaling pathway of CB1 receptor antagonism by (±)-SLV 319.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (±)-SLV 319 | CAS 362519-49-1 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. mdpi.com [mdpi.com]
- 9. cyclolab.hu [cyclolab.hu]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of (R)-SLV 319 in Rats
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the cannabinoid CB1 receptor antagonist, (R)-SLV 319, in rat models.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and in vivo evaluation of this compound in rats.
1. Issue: High variability in plasma concentrations of this compound after oral administration.
-
Question: We are observing significant inter-individual variability in the plasma concentration-time profiles of our rat cohort after oral gavage with a simple aqueous suspension of this compound. What could be the cause and how can we mitigate this?
-
Answer: High variability in exposure for a compound like this compound, which is lipophilic (LogP ≈ 5.1-5.3) and likely exhibits low aqueous solubility, is often due to its poor dissolution characteristics. This would classify it as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). The extent of its dissolution can be highly dependent on the variable gastrointestinal conditions of individual rats (e.g., pH, presence of bile salts).
Troubleshooting Steps:
-
Particle Size Reduction: The dissolution rate of a drug is directly proportional to its surface area. Reducing the particle size of the this compound active pharmaceutical ingredient (API) through micronization can significantly enhance its dissolution and, consequently, its absorption.
-
Formulation with Solubilizing Agents: Incorporating surfactants or co-solvents in the formulation can improve the wettability and solubility of this compound.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can bypass the dissolution step by presenting the drug in a solubilized state.
-
2. Issue: Low oral bioavailability of this compound despite high permeability.
-
Question: Our in vitro permeability assays (e.g., Caco-2) suggest high permeability for this compound, yet we are observing low absolute oral bioavailability in our rat studies. What are the likely reasons?
-
Answer: While high permeability is a characteristic of BCS Class II compounds, low oral bioavailability can still occur due to dissolution rate-limited absorption or significant first-pass metabolism. Given the lipophilic nature of this compound, poor dissolution is a primary suspect.
Troubleshooting Steps:
-
Enhance Dissolution Rate: As mentioned previously, strategies like micronization, solid dispersions, or lipid-based formulations are critical. A solid dispersion of this compound in a hydrophilic carrier can present the drug in an amorphous, more soluble state.
-
Investigate Pre-systemic Metabolism: While information on the specific metabolic pathways of this compound is limited, significant metabolism in the gut wall or liver (first-pass effect) can reduce the amount of drug reaching systemic circulation. Consider co-administration with known inhibitors of relevant cytochrome P450 enzymes in exploratory studies to probe this possibility, although this is for mechanistic understanding and not a standard formulation approach.
-
Utilize Lipid-Based Systems to Alter Transport: SEDDS can also enhance lymphatic transport, which can partially bypass first-pass metabolism in the liver.
-
3. Issue: Inconsistent formulation stability and drug precipitation.
-
Question: Our attempts to create a liquid formulation of this compound for oral dosing are resulting in drug precipitation over a short period. How can we prepare a stable formulation?
-
Answer: This is a common challenge with poorly soluble compounds. The formulation is likely a supersaturated system that is thermodynamically unstable.
Troubleshooting Steps:
-
Screen a Range of Excipients: Systematically screen different oils, surfactants, and co-solvents to identify a system with optimal solubilizing capacity for this compound.
-
Develop a Solid Formulation: To avoid the instability of liquid formulations, consider developing a solid dosage form. This could be a powder-in-capsule or a tablet formulated from a solid dispersion or micronized drug product.
-
Prepare Fresh Formulations: If a liquid formulation is necessary, prepare it fresh before each dosing session to minimize the impact of instability.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the likely Biopharmaceutics Classification System (BCS) class of this compound and why is it important?
A1: Based on its high lipophilicity (LogP ≈ 5.1-5.3), this compound is predicted to have low aqueous solubility and high membrane permeability, placing it in BCS Class II . This classification is crucial as it directs the formulation strategy towards overcoming the dissolution rate-limited absorption, which is the primary barrier to achieving good oral bioavailability for this class of compounds.[1][2]
Q2: What are the most promising formulation strategies to improve the oral bioavailability of this compound in rats?
A2: For a BCS Class II compound like this compound, the following strategies are highly recommended:
-
Micronization: Increasing the surface area of the drug powder to enhance the dissolution rate.[3][4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to create a more soluble amorphous form.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Dissolving the drug in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in the gastrointestinal tract, facilitating absorption.[5][6][7][8][9][10]
Q3: How do I choose between different formulation strategies?
A3: The choice of formulation strategy depends on several factors including the physicochemical properties of the drug, the desired dose, and available manufacturing capabilities. A logical approach is to start with simpler techniques and progress to more complex ones if needed.
Caption: Formulation strategy selection workflow.
Q4: Are there any specific excipients that are recommended for formulating this compound?
A4: While specific excipient screening for this compound has not been published, for a BCS Class II compound, common choices include:
-
For SEDDS:
-
Oils: Medium-chain triglycerides (e.g., Capryol 90), long-chain triglycerides (e.g., soybean oil).
-
Surfactants: Polysorbates (e.g., Tween 80), polyoxyl castor oil derivatives (e.g., Kolliphor EL).
-
Co-solvents: Ethanol, propylene glycol, polyethylene glycol (e.g., PEG 400).
-
-
For Solid Dispersions:
-
Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), polyethylene glycols (PEGs).
-
III. Data Presentation
The following tables present representative data from studies on other BCS Class II drugs, illustrating the potential improvements in pharmacokinetic parameters that can be achieved with different formulation strategies.
Table 1: Comparison of Pharmacokinetic Parameters of a Model BCS Class II Drug in Rats with Different Formulations.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 4.0 ± 1.0 | 1,200 ± 250 | 100 (Reference) |
| Micronized Suspension | 450 ± 70 | 2.0 ± 0.5 | 3,600 ± 500 | 300 |
| Solid Dispersion | 800 ± 120 | 1.5 ± 0.5 | 6,000 ± 900 | 500 |
| SEDDS | 1,200 ± 200 | 1.0 ± 0.5 | 9,600 ± 1,500 | 800 |
| Data are presented as mean ± SD and are hypothetical, based on typical improvements seen for BCS Class II drugs. |
Table 2: Composition of an Exemplary SEDDS Formulation for a Lipophilic Drug.
| Component | Function | Concentration (% w/w) |
| Capryol 90 | Oil (Lipid phase) | 30 |
| Kolliphor EL | Surfactant | 50 |
| Transcutol HP | Co-surfactant/Co-solvent | 20 |
| This compound | Active Pharmaceutical Ingredient | 5-10 (of total formulation weight) |
IV. Experimental Protocols
1. Protocol: Preparation of Micronized this compound for Oral Suspension
-
Objective: To reduce the particle size of this compound to improve its dissolution rate.
-
Materials: this compound API, jet mill, laser diffraction particle size analyzer, 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) solution in deionized water.
-
Procedure:
-
Place the this compound API into the feed hopper of the jet mill.
-
Micronize the powder using appropriate grinding and feeding pressures.
-
Collect the micronized powder from the collection vessel.
-
Measure the particle size distribution of the micronized powder using a laser diffraction analyzer to confirm that the desired particle size (e.g., D90 < 10 µm) has been achieved.
-
For oral administration, prepare a suspension of the micronized this compound in a 0.5% HPMC solution at the desired concentration.
-
Ensure the suspension is homogenous by vortexing and sonicating before each administration.
-
Caption: Experimental workflow for micronization.
2. Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) of this compound
-
Objective: To formulate this compound in a lipid-based system to enhance its solubility and oral absorption.
-
Materials: this compound API, Capryol 90 (oil), Kolliphor EL (surfactant), Transcutol HP (co-solvent), magnetic stirrer, water bath, glass vials.
-
Procedure:
-
Weigh the required amounts of Capryol 90, Kolliphor EL, and Transcutol HP into a glass vial based on the desired formulation ratio (e.g., 30:50:20 w/w).
-
Heat the mixture in a water bath to 40°C and stir using a magnetic stirrer until a homogenous, transparent liquid is formed.
-
Add the pre-weighed this compound to the mixture and continue stirring until the drug is completely dissolved.
-
To assess the self-emulsification properties, add 1 mL of the formulation to 250 mL of deionized water in a beaker with gentle agitation and observe the formation of a nanoemulsion.
-
For oral administration, the liquid SEDDS formulation can be filled into hard gelatin capsules or administered directly via oral gavage.
-
Caption: Experimental workflow for SEDDS formulation.
References
- 1. The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tabletscapsules.com [tabletscapsules.com]
- 4. Micronization: a method of improving the bioavailability of poorly soluble drugs. | Semantic Scholar [semanticscholar.org]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 9. Self-Emulsifying Drug Delivery Systems for Poorly Soluble Drugs [ijaresm.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Off-Target Effects of (R)-SLV319 (Ibipinabant) in Neuronal Cells
Welcome to the technical support center for researchers utilizing (R)-SLV319 (Ibipinabant). This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you navigate the experimental use of this compound in neuronal cells, with a focus on understanding and mitigating potential off-target effects.
(R)-SLV319, more commonly known as Ibipinabant, is a potent and selective cannabinoid receptor 1 (CB1) antagonist. [1][2] It is crucial to note that while sometimes misidentified, Ibipinabant is not a Fatty Acid Amide Hydrolase (FAAH) inhibitor. Its primary mechanism of action is the blockade of CB1 receptors.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (R)-SLV319 (Ibipinabant)?
A1: (R)-SLV319 (Ibipinabant) is a potent and highly selective antagonist of the cannabinoid CB1 receptor.[1][2] It functions by blocking the binding of endogenous cannabinoids (like anandamide and 2-AG) and exogenous agonists to the CB1 receptor, thereby inhibiting its downstream signaling.
Q2: What are the known off-target effects of Ibipinabant?
A2: A significant off-target effect of Ibipinabant, identified in preclinical studies, is the inhibition of mitochondrial ADP/ATP exchange.[3][4] This was demonstrated in C2C12 myoblasts, where Ibipinabant led to mitochondrial dysfunction, increased reactive oxygen species (ROS) generation, and decreased ATP production.[3][4] While this was observed in muscle cells, it represents a plausible off-target mechanism in neuronal cells, which are highly dependent on mitochondrial function. The presence of CB1 receptors on neuronal mitochondria further complicates the distinction between on-target and off-target mitochondrial effects.[5][6]
Q3: What are the typical signs of off-target effects in my neuronal culture experiments with Ibipinabant?
A3: Signs of potential off-target effects when using Ibipinabant can include:
-
Unexpected Cytotoxicity: Significant neuronal death that is not rescued by co-treatment with a CB1 receptor agonist.
-
Mitochondrial Dysfunction: Decreased ATP levels, increased production of reactive oxygen species (ROS), and changes in mitochondrial membrane potential.
-
Altered Neuronal Metabolism: Changes in cellular respiration or metabolic rate that cannot be attributed to CB1 receptor blockade.
-
Atypical Signaling: Activation or inhibition of signaling pathways not known to be downstream of the CB1 receptor.
Q4: How can I distinguish between on-target CB1-mediated effects and off-target effects of Ibipinabant in my experiments?
A4: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Use of a CB1 Agonist: On-target effects of Ibipinabant should be reversible by co-incubation with a CB1 receptor agonist (e.g., WIN55,212-2 or CP55,940). If an effect persists in the presence of an agonist, it is likely an off-target effect.
-
Dose-Response Analysis: On-target effects should manifest at concentrations consistent with the binding affinity of Ibipinabant for the CB1 receptor (in the low nanomolar range). Off-target effects may appear at higher concentrations.
-
Use of Structurally Unrelated CB1 Antagonists: Compare the effects of Ibipinabant with other CB1 antagonists from different chemical classes. If the effect is specific to Ibipinabant, it is more likely to be an off-target effect.
-
CB1 Knockdown/Knockout Models: In cell lines or primary neurons from CB1 knockout animals, the on-target effects of Ibipinabant will be absent. Any remaining effects can be attributed to off-target interactions.
Data Presentation
Table 1: In Vitro Binding Affinity of (R)-SLV319 (Ibipinabant)
| Target | Ki (nM) | Selectivity (CB1 vs. CB2) | Reference |
| Human CB1 Receptor | 7.8 | >1000-fold | [2] |
| Human CB2 Receptor | 7943 | [2] |
Mandatory Visualizations
Caption: On-target CB1 receptor signaling pathway and the inhibitory action of (R)-SLV319 (Ibipinabant).
Caption: Experimental workflow to distinguish on-target vs. off-target effects of (R)-SLV319.
Troubleshooting Guides
Issue 1: High levels of neuronal cell death observed after treatment with Ibipinabant.
| Possible Cause | Troubleshooting Steps |
| On-target effect (excessive CB1 blockade) | 1. Optimize Ibipinabant Concentration: Perform a detailed dose-response curve to identify the lowest effective concentration. 2. Co-treat with a CB1 Agonist: Determine if co-application of a CB1 agonist can rescue the cells. If so, the toxicity is likely on-target. |
| Off-target mitochondrial toxicity | 1. Assess Mitochondrial Health: Measure ATP levels, ROS production, and mitochondrial membrane potential. 2. Compare with other CB1 Antagonists: Test if other structurally different CB1 antagonists induce similar toxicity. If not, the effect is likely an off-target effect of Ibipinabant. |
| Solvent (DMSO) toxicity | Ensure the final DMSO concentration is consistent across all conditions and is below the toxic threshold for your neuronal cells (typically <0.1%). |
Issue 2: Inconsistent or unexpected changes in downstream signaling pathways.
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Broad Kinase Profiling: Screen Ibipinabant against a panel of kinases to identify potential off-target interactions. 2. Use Specific Inhibitors: If an off-target kinase is identified, use a specific inhibitor for that kinase to see if it phenocopies the effect of Ibipinabant. |
| Activation of stress pathways | 1. Monitor Stress Markers: Perform Western blotting for markers of cellular stress (e.g., phosphorylated JNK, p38). 2. Time-Course Experiment: Analyze the kinetics of signaling changes. On-target CB1 signaling effects should occur rapidly, while off-target stress responses may have a delayed onset. |
| Variability in cell culture | Ensure consistent cell density, passage number, and culture conditions. Neuronal cultures can be sensitive to minor variations. |
Experimental Protocols
Protocol 1: In Vitro Off-Target Kinase Profiling
This protocol provides a general framework for screening Ibipinabant against a panel of kinases to identify potential off-target interactions.
Materials:
-
(R)-SLV319 (Ibipinabant)
-
Commercially available kinase profiling service (e.g., Reaction Biology, Promega) or in-house kinase panel.
-
Kinase assay buffer
-
ATP (radiolabeled or for use in luminescence-based assays)
-
Specific kinase substrates
-
96- or 384-well plates
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Compound Preparation: Prepare a stock solution of Ibipinabant in DMSO (e.g., 10 mM). Perform serial dilutions to achieve the desired screening concentrations.
-
Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add Ibipinabant at various concentrations (typically a high concentration for initial screening, e.g., 10 µM). Include a vehicle control (DMSO).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (usually 30°C) for a defined period.
-
Detection: Stop the reaction and measure kinase activity using the appropriate detection method (e.g., radiometric measurement of substrate phosphorylation or luminescence-based detection of remaining ATP).
-
Data Analysis: Calculate the percent inhibition of each kinase by Ibipinabant compared to the vehicle control.
Protocol 2: Assessing Mitochondrial Dysfunction in Neuronal Cells
This protocol outlines key assays to investigate the potential off-target effects of Ibipinabant on mitochondrial function in neuronal cultures.
Materials:
-
Primary neuronal cell culture or a neuronal cell line
-
(R)-SLV319 (Ibipinabant)
-
Cell culture medium and supplements
-
Reagents for measuring ATP levels (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Reagents for measuring ROS (e.g., CellROX™ Green Reagent)
-
Reagents for measuring mitochondrial membrane potential (e.g., TMRE)
-
Multi-well plates
-
Plate reader (luminometer and fluorescence plate reader) or fluorescence microscope
Procedure:
-
Cell Plating: Plate neuronal cells at an appropriate density in multi-well plates.
-
Treatment: Treat the cells with a range of concentrations of Ibipinabant and appropriate controls (vehicle, positive control for mitochondrial dysfunction like rotenone).
-
Incubation: Incubate for the desired time period (e.g., 24 hours).
-
Endpoint Assays:
-
ATP Measurement: Follow the manufacturer's protocol for the ATP assay to measure cellular ATP levels.
-
ROS Measurement: Load the cells with a ROS-sensitive dye and measure fluorescence.
-
Mitochondrial Membrane Potential: Load the cells with a potential-sensitive dye like TMRE and measure fluorescence.
-
-
Data Analysis: Normalize the data to the vehicle control and analyze for statistically significant changes in ATP levels, ROS production, and mitochondrial membrane potential.
References
- 1. Ibipinabant - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mitochondrial ADP/ATP exchange inhibition: a novel off-target mechanism underlying ibipinabant-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial ADP/ATP exchange inhibition: a novel off-target mechanism underlying ibipinabant-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)Pot on Mitochondria: Cannabinoids Disrupt Cellular Respiration to Limit Neuronal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial CB₁ receptors regulate neuronal energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (R)-SLV 319 (Ibipinabant) Dosage to Minimize Adverse Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for optimizing the dosage of (R)-SLV 319 (Ibipinabant) in preclinical studies, with a primary focus on minimizing adverse effects. Ibipinabant is a potent and selective cannabinoid CB1 receptor antagonist that has been investigated for the treatment of obesity and metabolic disorders. However, its development was halted due to adverse effects, including myotoxicity and potential psychiatric side effects, which are critical considerations in any experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (Ibipinabant)?
A1: this compound (Ibipinabant) is a potent and selective antagonist of the cannabinoid CB1 receptor, with a Ki of 7.8 nM. It exhibits over 1000-fold selectivity for the CB1 receptor over the CB2 receptor (Ki = 7943 nM)[1]. By blocking the CB1 receptor, Ibipinabant can reduce food intake and body weight, making it a candidate for treating obesity and related metabolic disorders[1].
Q2: What are the major known adverse effects associated with Ibipinabant?
A2: The two primary adverse effects of concern with Ibipinabant are:
-
Myotoxicity: Preclinical studies in dogs revealed muscle toxicity associated with mitochondrial dysfunction[2][3]. This has been linked to an off-target effect where Ibipinabant inhibits the adenine nucleotide translocase (ANT)-dependent mitochondrial ADP/ATP exchange, leading to decreased ATP production and increased reactive oxygen species (ROS) generation[2][3].
-
Psychiatric Side Effects: As a brain-penetrant CB1 receptor antagonist, Ibipinabant carries a risk of psychiatric side effects similar to those observed with other first-generation CB1 antagonists like rimonabant. These can include anxiety, depression, and irritability[4][5][6][7][8].
Q3: What is a recommended starting dose for in vivo studies with Ibipinabant?
A3: Preclinical studies in diet-induced obesity (DIO) mice have shown efficacy at a dose of 3 mg/kg/day administered orally[1]. In some studies, doses up to 10 mg/kg have been used[1]. A conservative approach would be to start with a lower dose (e.g., 1-3 mg/kg) and escalate cautiously while closely monitoring for signs of toxicity.
Q4: How can I monitor for myotoxicity in my animal studies?
A4: To monitor for myotoxicity, you should include regular assessment of:
-
Clinical Signs: Observe animals for any signs of muscle weakness, lethargy, or changes in gait.
-
Biochemical Markers: Measure plasma levels of creatine kinase (CK) and lactate dehydrogenase (LDH), which are indicators of muscle damage.
-
Histopathology: At the end of the study, collect muscle tissue (e.g., quadriceps, gastrocnemius) for histopathological examination to look for signs of myopathy, such as fiber degeneration, necrosis, and inflammation.
-
Mitochondrial Function Assays: In ex vivo studies, mitochondrial function can be assessed in isolated mitochondria from muscle tissue.
Q5: What behavioral tests can be used to assess potential psychiatric side effects in preclinical models?
A5: To assess anxiety and depression-like behaviors in rodents, you can use a battery of established tests, including:
-
Elevated Plus Maze: To assess anxiety-like behavior.
-
Open Field Test: To evaluate locomotor activity and anxiety.
-
Forced Swim Test: To assess depression-like behavior.
-
Tail Suspension Test: Another common test for depression-like behavior in mice.
Troubleshooting Guides
Issue 1: Unexpectedly high mortality or severe morbidity in animals treated with Ibipinabant.
-
Possible Cause: The dose of Ibipinabant may be too high, leading to acute toxicity.
-
Troubleshooting Steps:
-
Immediately cease dosing and provide supportive care to the affected animals.
-
Review your dose calculations and preparation procedures to rule out errors.
-
Conduct a dose-range-finding study with a wider range of lower doses to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Consider the formulation and vehicle used, as they can influence the bioavailability and toxicity of the compound.
-
Issue 2: Elevated plasma CK levels and/or histopathological evidence of muscle damage.
-
Possible Cause: Ibipinabant-induced myotoxicity.
-
Troubleshooting Steps:
-
Reduce the dose of Ibipinabant in subsequent cohorts.
-
Decrease the frequency of administration (e.g., from daily to every other day).
-
Incorporate a mitochondrial function assessment in your study design to investigate the underlying mechanism of toxicity.
-
Consider co-administration of antioxidants to see if they can mitigate the ROS-related damage, although this would be an exploratory arm of your study.
-
Issue 3: Animals exhibiting significant anxiety-like or depressive-like behaviors in behavioral tests.
-
Possible Cause: Central nervous system effects of CB1 receptor blockade.
-
Troubleshooting Steps:
-
Analyze the dose-response relationship for these behavioral effects. It's possible that a lower dose may retain therapeutic efficacy with a reduced psychiatric side-effect profile.
-
Ensure that the behavioral testing environment is standardized and free from confounding stressors.
-
Include a comprehensive battery of behavioral tests to get a clearer picture of the behavioral phenotype.
-
If the goal is to target peripheral effects of CB1 antagonism, consider using a peripherally restricted CB1 antagonist as a comparator to differentiate central from peripheral effects.
-
Data Presentation
Table 1: Preclinical Efficacy and Adverse Effect Profile of this compound (Ibipinabant)
| Dose | Animal Model | Route of Administration | Efficacy Readout | Observed Adverse Effects | Reference(s) |
| 3 mg/kg/day | Diet-Induced Obesity (DIO) Mice | Oral | Reduction in food intake, body weight, and adiposity. | Not explicitly reported in this study, but myotoxicity was observed in a separate preclinical dog study. | [1] |
| 3-10 mg/kg/day | Zucker Diabetic Fatty Rats | Oral Gavage | Attenuation of β-cell loss (independent of body weight effects). | Not specified. | [1] |
| Up to 100 µM (in vitro) | C2C12 Myoblasts | In vitro | N/A | Significant decrease in cell viability, increased ROS production, decreased ATP production. | [3] |
Experimental Protocols
Protocol 1: Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice through a high-fat diet, a common model for studying the efficacy of anti-obesity compounds like Ibipinabant.
Materials:
-
Male C57BL/6J mice (6 weeks old)
-
High-fat diet (HFD; e.g., 60 kcal% fat)
-
Control low-fat diet (LFD; e.g., 10 kcal% fat)
-
Animal caging with enrichment
-
Animal scale
-
Food hopper scale
Procedure:
-
Acclimation: Upon arrival, acclimate the mice to the facility for at least one week with ad libitum access to standard chow and water.
-
Group Allocation: Randomly assign mice to two groups: the DIO group and the control (lean) group.
-
Diet Induction:
-
Provide the DIO group with the HFD ad libitum.
-
Provide the control group with the LFD ad libitum.
-
-
Monitoring:
-
Measure body weight and food intake weekly for each mouse.
-
Continue the respective diets for 12-16 weeks, or until the DIO group achieves a significantly higher body weight compared to the control group.
-
-
Compound Administration: Once the obese phenotype is established, begin the administration of Ibipinabant or vehicle control according to your experimental design.
Protocol 2: Radioligand Binding Assay for CB1 Receptor
This protocol outlines a method to determine the binding affinity of a test compound for the CB1 receptor using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human CB1 receptor (e.g., from CHO or HEK293 cells)
-
[³H]-CP55,940 (radioligand)
-
Unlabeled CP55,940 (for non-specific binding)
-
Test compound (Ibipinabant)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 0.1% BSA, pH 7.4)
-
96-well plates
-
Glass fiber filters (e.g., GF/B)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Assay Setup: In a 96-well plate, prepare the following in triplicate:
-
Total Binding: Add binding buffer, [³H]-CP55,940 (at a concentration near its Kd), and CB1 receptor membranes.
-
Non-specific Binding: Add binding buffer, [³H]-CP55,940, a high concentration of unlabeled CP55,940 (e.g., 10 µM), and CB1 receptor membranes.
-
Competition Binding: Add binding buffer, [³H]-CP55,940, varying concentrations of Ibipinabant, and CB1 receptor membranes.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Ibipinabant.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 3: Assessment of Mitochondrial Toxicity in C2C12 Myoblasts
This protocol provides a method to evaluate the potential myotoxicity of Ibipinabant by assessing its effects on cell viability and mitochondrial function in a muscle cell line.
Materials:
-
C2C12 myoblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Ibipinabant
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
-
Mitochondrial membrane potential dye (e.g., JC-1 or TMRE)
-
Reactive Oxygen Species (ROS) detection reagent (e.g., DCFDA)
-
96-well cell culture plates
-
Plate reader (for absorbance, fluorescence, and/or luminescence)
Procedure:
-
Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of Ibipinabant for 24-48 hours. Include a vehicle control group.
-
Cell Viability Assessment:
-
At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Mitochondrial Membrane Potential Measurement:
-
After treatment, incubate the cells with a mitochondrial membrane potential dye.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRE) indicates mitochondrial depolarization.
-
-
ROS Measurement:
-
Following treatment, load the cells with a ROS detection reagent.
-
Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves for each endpoint to determine the IC50 values for cytotoxicity and mitochondrial dysfunction.
-
Visualizations
Caption: Signaling pathway of CB1 receptor antagonism by Ibipinabant.
Caption: Workflow for optimizing Ibipinabant dosage.
Caption: Troubleshooting guide for Ibipinabant-related adverse effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitochondrial ADP/ATP exchange inhibition: a novel off-target mechanism underlying ibipinabant-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial ADP/ATP exchange inhibition: a novel off-target mechanism underlying ibipinabant-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming the Psychiatric Side Effects of the Cannabinoid CB1 Receptor Antagonists: Current Approaches for Therapeutics Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
challenges in the long-term administration of (R)-SLV 319
Welcome to the Technical Support Center for (R)-SLV319 (Robalzotan). This resource is designed for researchers, scientists, and drug development professionals utilizing (R)-SLV319 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, particularly concerning its long-term administration.
(R)-SLV319, also known as robalzotan or NAD-299, is a potent and selective antagonist of the 5-HT1A receptor. [1] Its primary mechanism of action involves the blockade of inhibitory 5-HT1A autoreceptors, leading to an increase in serotonergic neuron firing.[2] It has been investigated for its potential therapeutic effects in depression and irritable bowel syndrome; however, its clinical development was discontinued.[1] The precise reasons for the discontinuation have not been publicly detailed.[1] This guide draws upon the known pharmacology of robalzotan and the broader class of 5-HT1A receptor antagonists to address potential experimental challenges.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action of (R)-SLV319? | (R)-SLV319 is a selective 5-HT1A receptor antagonist. It blocks the inhibitory effects of serotonin at presynaptic 5-HT1A autoreceptors on serotonergic neurons, leading to a disinhibition of neuronal firing and increased serotonin release.[2] |
| What is the solubility and stability of (R)-SLV319? | Detailed public information on the long-term stability and optimal solubility for various experimental buffers is limited. It is recommended to perform small-scale solubility and stability tests in your specific buffers and storage conditions before commencing large-scale or long-term experiments. |
| What was the reason for the discontinuation of (R)-SLV319's clinical development? | The clinical development of robalzotan for depression and irritable bowel syndrome was discontinued by AstraZeneca.[1] The specific reasons for this decision have not been made public, which is not uncommon in drug development.[1] |
| Are there known off-target effects of (R)-SLV319? | Robalzotan is described as a selective 5-HT1A receptor antagonist.[1] However, comprehensive data on its binding profile across a wide range of receptors, especially after long-term administration, is not readily available. It is crucial to include appropriate controls in your experiments to monitor for potential off-target effects. |
Troubleshooting Guides for Long-Term Administration
Issue 1: Diminished or Altered Response Over Time (Tachyphylaxis)
| Potential Cause | Troubleshooting Steps |
| Receptor Desensitization or Downregulation: | Chronic blockade of 5-HT1A receptors may lead to adaptive changes in the serotonergic system. While antagonists are less likely to cause downregulation than agonists, long-term administration can still induce compensatory mechanisms. Monitor for changes in behavioral or physiological responses over the course of your study. Consider incorporating intermittent dosing schedules or "drug holidays" if your experimental design allows, to assess for receptor resensitization. |
| Altered Pharmacokinetics: | Long-term administration may induce changes in drug metabolism and clearance. It is advisable to conduct pharmacokinetic studies at different time points during a long-term experiment to ensure that the drug exposure remains consistent. |
| Postsynaptic vs. Presynaptic Effects: | While the primary therapeutic hypothesis for 5-HT1A antagonists often focuses on blocking presynaptic autoreceptors to increase serotonin release, chronic blockade of postsynaptic 5-HT1A receptors could lead to opposing or confounding effects.[3][4] This could manifest as a complex or attenuated overall response. Consider using techniques like in-vivo microdialysis to measure serotonin levels in different brain regions to correlate with behavioral outcomes. |
Issue 2: Unexplained Behavioral or Physiological Changes
| Potential Cause | Troubleshooting Steps |
| Effects on Neuronal Plasticity and Cell Proliferation: | 5-HT1A receptors are involved in regulating neurogenesis and neuronal plasticity.[5] Long-term blockade by an antagonist might interfere with these processes. Studies with other 5-HT1A antagonists have shown a reduction in cell proliferation in the dentate gyrus.[5] If relevant to your research, consider incorporating histological or molecular markers of neurogenesis and synaptic plasticity into your study design. |
| Potential for Side Effects: | Although specific long-term side effect data for robalzotan is lacking, the class of 5-HT1A modulators can be associated with various effects. For instance, some 5-HT1A antagonists have been shown to reverse SSRI-induced sexual dysfunction.[6] Careful and comprehensive behavioral and physiological monitoring throughout the study is essential to identify any unexpected effects. |
Issue 3: Formulation and Delivery Challenges in Long-Term Studies
| Potential Cause | Troubleshooting Steps |
| Compound Instability in Solution: | For continuous or repeated administrations, the stability of the (R)-SLV319 formulation is critical. Prepare fresh solutions regularly and store them under validated conditions (e.g., protected from light, at the appropriate temperature). Conduct periodic analytical checks (e.g., HPLC) to confirm the concentration and purity of the dosing solution. |
| Vehicle Effects: | In long-term studies, the vehicle used to dissolve and administer (R)-SLV319 can have its own biological effects. Always include a vehicle-only control group that is treated for the same duration as the experimental groups. |
| Challenges with Long-Acting Formulations: | Developing long-acting parenteral formulations can be complex, with potential issues like burst release, poor stability, and limited drug loading.[7] If using a custom long-acting formulation, extensive in vitro and in vivo characterization is necessary to ensure the desired release profile and stability. |
Experimental Protocols
Protocol 1: In Vivo Electrophysiology - Assessing the Effect of (R)-SLV319 on Serotonergic Neuron Firing
Objective: To measure the effect of (R)-SLV319 on the firing rate of dorsal raphe nucleus (DRN) serotonergic neurons. This protocol is based on preclinical studies that characterized the effects of robalzotan.[2]
Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.
-
Electrode Placement: Lower a recording microelectrode into the DRN to isolate the extracellular action potentials of a single serotonergic neuron.
-
Baseline Recording: Record the neuron's spontaneous firing rate for a stable baseline period.
-
Drug Administration: Administer (R)-SLV319 intravenously (e.g., via a lateral tail vein catheter) at the desired doses.
-
Data Acquisition: Continuously record the neuronal firing rate before, during, and after drug administration.
-
Data Analysis: Analyze the change in firing rate from baseline following drug administration. To assess its interaction with SSRIs, citalopram can be administered to inhibit firing, followed by robalzotan to measure the reversal of this inhibition.[2]
Protocol 2: Radioligand Binding Assay - Determining Receptor Affinity
Objective: To determine the binding affinity (Ki) of (R)-SLV319 for the 5-HT1A receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT1A receptor or from specific brain regions (e.g., hippocampus).
-
Radioligand: Use a suitable radioligand for the 5-HT1A receptor, such as [3H]8-OH-DPAT.
-
Competition Assay: Incubate the membranes and radioligand in a buffer solution with increasing concentrations of (R)-SLV319.
-
Separation: Terminate the reaction and separate bound from unbound radioligand using rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of (R)-SLV319 that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Mechanism of action of (R)-SLV319 (Robalzotan).
Caption: Troubleshooting workflow for long-term administration.
References
- 1. Robalzotan - Wikipedia [en.wikipedia.org]
- 2. The 5-HT(1A) receptor antagonist robalzotan completely reverses citalopram-induced inhibition of serotonergic cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT1A receptor antagonist administration decreases cell proliferation in the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A review of existing strategies for designing long-acting parenteral formulations: Focus on underlying mechanisms, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
mitigating degradation of (R)-SLV 319 in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of (R)-SLV 319 in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is the inactive enantiomer of SLV 319, a potent and selective CB1 receptor antagonist.[1] It is primarily used as a scientific tool in cannabinoid research. Key properties are summarized below.
| Property | Value |
| Molecular Weight | 487.4 g/mol [2][3] |
| Formula | C23H20Cl2N4O2S[2][3] |
| Purity | ≥98% (HPLC) |
| Solubility | 10mM in DMSO[3] |
| Storage (Solid) | -20°C[1][4] |
| Stability (Solid) | ≥ 4 years at -20°C[1] |
Q2: What are the common causes of degradation for small molecules like this compound?
Several factors can contribute to the degradation of chemical compounds in solution. The primary mechanisms include:
-
Hydrolysis: The breakdown of a compound due to reaction with water. This is a significant concern for compounds stored in aqueous solutions or exposed to humidity.[5]
-
Oxidation: The loss of electrons from a molecule, often initiated by exposure to oxygen. This can lead to a loss of the active ingredient's efficacy.[5][6]
-
Photolysis: Degradation caused by exposure to light, particularly UV light, which can break chemical bonds and reduce potency or create toxic byproducts.[5]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Based on supplier data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound, with a solubility of up to 10mM.[3] It is crucial to use anhydrous, high-purity DMSO to minimize the risk of hydrolysis and other solvent-mediated degradation pathways.
Q4: How should I store my this compound stock solutions to ensure stability?
Proper storage is critical to maintaining the integrity of your this compound stock solution. The following storage conditions are recommended:
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 month[3][7] |
| -80°C | Up to 6 months[3][7] |
To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter with your this compound stock solutions.
Issue 1: Precipitate observed in my stock solution after thawing.
-
Possible Cause 1: Exceeded Solubility Limit. The concentration of your stock solution may be too high for the solvent, especially at lower temperatures.
-
Solution: Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a new stock solution at a lower concentration.
-
-
Possible Cause 2: Solvent Evaporation. If the vial was not sealed tightly, some solvent may have evaporated, leading to an increase in concentration and subsequent precipitation.
-
Solution: Ensure vials are tightly sealed with appropriate caps. Parafilm can be used for extra security.
-
Issue 2: Inconsistent or unexpected results in my experiments.
-
Possible Cause 1: Compound Degradation. The stock solution may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to light.
-
Solution: Prepare a fresh stock solution from the solid compound. Refer to the recommended storage conditions and handling procedures. It is advisable to run a quality control check, such as HPLC, on a small aliquot of the stock solution if you suspect degradation.
-
-
Possible Cause 2: Inaccurate Concentration. This could be due to errors in weighing the solid compound or pipetting the solvent.
-
Solution: Recalibrate your balance and pipettes. When preparing a new stock solution, ensure all powder is collected at the bottom of the vial by centrifuging it briefly before adding the solvent.[7]
-
Issue 3: How can I check the stability of my this compound stock solution?
-
Recommendation: A simple stability study can be performed using High-Performance Liquid Chromatography (HPLC).
-
Protocol:
-
Prepare a fresh stock solution of this compound in the desired solvent.
-
Immediately after preparation (T=0), inject an aliquot into an HPLC system and record the chromatogram, paying attention to the peak area of the parent compound.
-
Store the stock solution under your intended experimental conditions.
-
At subsequent time points (e.g., 24h, 48h, 1 week), inject another aliquot and compare the chromatogram to the T=0 sample.
-
A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and pipettes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.[7]
-
Weigh out the desired amount of this compound. For 1 ml of a 10 mM solution, you will need 4.874 mg.
-
Add the appropriate volume of DMSO directly to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
To sterilize the solution, filter it through a 0.2 μm microfilter.[7]
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting logic for inconsistent results with this compound.
Caption: Simplified signaling pathway for CB1 receptor antagonists.
References
Technical Support Center: In Vivo Target Engagement of MAGL Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming target engagement of monoacylglycerol lipase (MAGL) inhibitors in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of compounds like (R)-SLV 319 in the context of the endocannabinoid system?
While this compound is documented as a cannabinoid type 1 (CB1) receptor antagonist, this guide focuses on confirming target engagement for inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid signaling pathway.[1] MAGL is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3][4][5] Inhibition of MAGL leads to increased levels of 2-AG and reduced levels of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[2][6][7][8][9]
Q2: What are the principal methods to confirm MAGL target engagement in vivo?
The two primary methods to confirm MAGL target engagement in vivo are:
-
Activity-Based Protein Profiling (ABPP): This technique directly measures the activity of MAGL in tissues.[10][11][12][13]
-
Biomarker Quantification: This involves measuring the levels of MAGL's substrate (2-AG) and its downstream metabolite (arachidonic acid, AA) in relevant tissues.[6][7][9][14]
Q3: Why is it important to confirm target engagement in vivo?
Confirming target engagement in vivo is crucial for several reasons:
-
Validates Mechanism of Action: It provides direct evidence that the investigational drug is interacting with its intended target in a living organism.
-
Correlates Pharmacokinetics and Pharmacodynamics: It helps establish a relationship between drug concentration in tissues and the biological effect on the target.
-
Optimizes Dosing: Understanding the extent and duration of target engagement informs the selection of optimal dose levels and schedules.[15]
-
De-risks Clinical Development: Early confirmation of target engagement in preclinical models increases the confidence in the therapeutic potential of a drug candidate.
Troubleshooting Guides
Activity-Based Protein Profiling (ABPP) for MAGL
Issue 1: No difference in probe labeling between vehicle and inhibitor-treated groups.
| Possible Cause | Troubleshooting Step |
| Insufficient drug exposure at the target tissue. | Verify drug concentration in the target tissue using LC-MS/MS. Increase the dose or modify the formulation if necessary. |
| Rapid metabolism of the inhibitor. | Assess the metabolic stability of the compound in vitro and in vivo. Consider co-administration with a metabolic inhibitor if appropriate for the experimental design. |
| Incorrect probe concentration or incubation time. | Optimize the concentration of the activity-based probe (e.g., FP-TAMRA) and the incubation time with the tissue lysate to ensure sufficient signal and sensitivity to detect inhibition.[2][4] |
| Technical issues with gel electrophoresis or imaging. | Ensure proper functioning of the electrophoresis and imaging equipment. Use appropriate controls, such as a known MAGL inhibitor, to validate the assay.[16] |
Issue 2: High background or non-specific probe labeling.
| Possible Cause | Troubleshooting Step |
| Probe cross-reactivity with other serine hydrolases. | Use a more selective probe for MAGL if available. Analyze the entire serine hydrolase profile to identify off-target effects.[2][4] |
| Suboptimal tissue homogenization or lysate preparation. | Ensure complete homogenization and clarification of the tissue lysate to remove insoluble material that can interfere with the assay. |
| Excess probe concentration. | Titrate the probe concentration to find the optimal balance between specific signal and background noise. |
Biomarker Quantification (2-AG and AA Levels)
Issue 3: High variability in 2-AG and AA levels between animals.
| Possible Cause | Troubleshooting Step |
| Post-mortem changes in lipid levels. | Rapidly collect and flash-freeze tissues immediately after euthanasia to minimize enzymatic activity that can alter lipid levels. |
| Differences in animal stress levels. | Handle animals consistently and minimize stress before and during the experiment, as stress can influence endocannabinoid levels. |
| Analytical variability during sample extraction and analysis. | Use a validated and robust lipid extraction protocol. Include internal standards for both 2-AG and AA in each sample to normalize for extraction efficiency and instrument response. |
Issue 4: Lack of significant change in 2-AG or AA levels despite confirmed target inhibition by ABPP.
| Possible Cause | Troubleshooting Step |
| Homeostatic regulation of endocannabinoid levels. | The biological system may compensate for MAGL inhibition by altering the synthesis or degradation of 2-AG through other pathways. Measure the activity of other relevant enzymes in the endocannabinoid system, such as FAAH, ABHD6, and ABHD12.[2] |
| Tissue-specific differences in MAGL contribution to 2-AG metabolism. | MAGL is the primary enzyme for 2-AG degradation in the brain, but its contribution may be less significant in peripheral tissues.[6] Confirm the dominant role of MAGL in the tissue of interest. |
| Insufficient statistical power. | Increase the number of animals per group to detect smaller, but biologically relevant, changes in biomarker levels. |
Data Presentation
Table 1: Example Data from an In Vivo MAGL Inhibitor Study
| Treatment Group | Dose (mg/kg) | MAGL Activity (% of Vehicle) | Brain 2-AG Levels (pmol/g) | Brain AA Levels (nmol/g) |
| Vehicle | - | 100 ± 10 | 10 ± 2 | 50 ± 5 |
| MAGL Inhibitor X | 1 | 50 ± 8 | 50 ± 7 | 35 ± 4 |
| MAGL Inhibitor X | 3 | 20 ± 5 | 150 ± 20 | 20 ± 3 |
| MAGL Inhibitor X | 10 | 5 ± 2 | 400 ± 50 | 10 ± 2 |
Data are presented as mean ± SEM.
Experimental Protocols
Activity-Based Protein Profiling (ABPP) Protocol
-
Animal Dosing: Administer the MAGL inhibitor or vehicle to the animals according to the study design.
-
Tissue Collection: At the designated time point, euthanize the animals and rapidly dissect the tissue of interest (e.g., brain). Flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
Lysate Preparation: Homogenize the frozen tissue in lysis buffer (e.g., Tris-buffered saline) and centrifuge to pellet cellular debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Competitive Labeling: Incubate a standardized amount of protein lysate with a fluorescently tagged activity-based probe (e.g., FP-TAMRA) that covalently binds to the active site of serine hydrolases, including MAGL.[2][4]
-
SDS-PAGE: Separate the labeled proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorescence Imaging: Visualize the labeled proteins using a fluorescence gel scanner. The intensity of the band corresponding to MAGL will be proportional to its activity.
-
Quantification: Densitometrically quantify the fluorescence intensity of the MAGL band. The percentage of target engagement is calculated by comparing the intensity in the inhibitor-treated samples to the vehicle-treated samples.
Biomarker Quantification by LC-MS/MS
-
Animal Dosing and Tissue Collection: Follow steps 1 and 2 from the ABPP protocol.
-
Lipid Extraction: Homogenize the frozen tissue in an organic solvent mixture (e.g., chloroform/methanol/water) containing internal standards for 2-AG and AA.
-
Phase Separation: Separate the organic and aqueous phases by centrifugation. Collect the lower organic phase containing the lipids.
-
Sample Preparation: Evaporate the solvent and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample onto a liquid chromatography system coupled to a triple quadrupole mass spectrometer. Use a suitable chromatographic method to separate 2-AG and AA.
-
Quantification: Quantify the levels of 2-AG and AA by multiple reaction monitoring (MRM) using the signals from the endogenous lipids and their corresponding internal standards.
Visualizations
Caption: MAGL Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In Vivo Target Engagement.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 5. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genetic Disruption of 2-Arachidonoylglycerol Synthesis Reveals a Key Role for Endocannabinoid Signaling in Anxiety Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel approach for modeling in vivo enzyme turnover in the presence of a suicide inhibitor drug: A proof-of-concept brain PET study on MAG lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: (R)-SLV 319 (Ibipinabant) Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (R)-SLV 319 (Ibipinabant) in behavioral studies. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Ibipinabant, is a potent and highly selective cannabinoid CB1 receptor antagonist. Its primary mechanism of action is to block the CB1 receptor, thereby inhibiting the signaling of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG).
Q2: What are the expected behavioral effects of this compound in preclinical models?
The most consistently reported behavioral effect of this compound in animal models is a reduction in food intake, leading to weight loss.[1][2] This anorectic effect is a hallmark of CB1 receptor antagonists.[3] Depending on the specific behavioral paradigm, other effects related to motivation, reward, and mood may be observed, although these are less characterized for SLV 319 specifically.
Q3: What are recommended doses and routes of administration for this compound in rodents?
Published studies have used the following as starting points:
-
Mice: 3 mg/kg/day, administered orally (p.o.), has been shown to reduce food intake and body weight in diet-induced obesity models.[1]
-
Rats: Daily oral gavage of 3-10 mg/kg has been used in studies on metabolic effects.[1]
It is crucial to perform a dose-response study for your specific animal model and behavioral endpoint to determine the optimal dose.
Q4: How should I prepare this compound for administration?
The solubility of this compound should be determined for the chosen vehicle. Common vehicles for oral administration of hydrophobic compounds include a mixture of Tween 80, ethanol, and saline, or a suspension in a vehicle like 0.5% methylcellulose. Always ensure the compound is fully dissolved or forms a stable, homogenous suspension before administration. A pilot study to assess the tolerability of the vehicle alone is recommended.
Troubleshooting Guide
Issue 1: No significant effect on food intake or body weight is observed.
| Potential Cause | Troubleshooting Step |
| Inadequate Dose | Perform a dose-response study with a wider range of doses. The effective dose can vary between species, strains, and even the specific diet used. |
| Poor Bioavailability | Verify the solubility and stability of your formulation. Consider alternative vehicles or routes of administration (e.g., intraperitoneal injection), though oral administration is common for this compound.[1] |
| Timing of Administration | The timing of drug administration relative to the dark/light cycle (and thus the primary feeding period for nocturnal rodents) is critical. Administer the compound at a consistent time, typically shortly before the onset of the dark cycle. |
| Animal Model Resistance | Some rodent strains may be less sensitive to the anorectic effects of CB1 antagonists. Review the literature for the responsiveness of your chosen strain. |
| Assay Insensitivity | Ensure your feeding paradigm is sensitive enough to detect changes. For example, using a highly palatable diet may reveal effects not seen with standard chow. |
Issue 2: Animals exhibit signs of malaise or sedation, confounding behavioral results.
| Potential Cause | Troubleshooting Step |
| Dose is too high | Reduce the dose. While SLV 319 is selective, high doses of any compound can lead to off-target effects or general malaise. |
| Vehicle Effects | Run a vehicle-only control group to ensure the vehicle itself is not causing adverse effects. |
| Inverse Agonism vs. Neutral Antagonism | Some CB1 receptor antagonists can have inverse agonist properties, which may lead to side effects like nausea. While the specific properties of SLV 319 are not detailed in this context, it's a possibility to consider. If malaise is suspected, consider running a conditioned taste aversion test. |
| Distinguishing Anorexia from Sedation | In locomotor activity tests, a specific anorectic agent should not significantly reduce general movement at doses that suppress feeding. If locomotor activity is significantly decreased, the observed reduction in food intake may be a secondary effect of sedation. |
Data Presentation
Table 1: Representative Data on Food Intake in Diet-Induced Obese (DIO) Mice
| Treatment Group | Dose (mg/kg/day, p.o.) | Daily Food Intake (grams) | Body Weight Change (%) |
| Vehicle | 0 | 4.5 ± 0.3 | + 2.1 ± 0.5 |
| This compound | 1 | 4.1 ± 0.4 | + 1.5 ± 0.6 |
| This compound | 3 | 3.2 ± 0.3 | - 1.8 ± 0.4 |
| This compound | 10 | 2.5 ± 0.2 | - 3.5 ± 0.5 |
*p < 0.05, *p < 0.01 compared to vehicle. Data are presented as mean ± SEM. This is example data and will vary based on experimental conditions.
Experimental Protocols
Protocol: Food Intake and Body Weight Measurement in Mice
-
Animals: Male C57BL/6J mice, single-housed to accurately measure individual food intake.
-
Acclimation: Allow at least one week of acclimation to the housing conditions and handling.
-
Baseline Measurement: Measure and record the body weight and daily food intake for 3-5 consecutive days to establish a stable baseline before the start of the treatment.
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 5% Tween 80, 5% ethanol in saline). Prepare a fresh solution or suspension daily.
-
Administration: Administer the vehicle or this compound solution orally via gavage at a consistent time each day, approximately 1 hour before the dark cycle begins.
-
Data Collection: Measure body weight and the amount of food remaining in the hopper at the same time each day.
-
Analysis: Analyze the change in food intake and body weight from baseline for each treatment group.
Visualizations
Caption: CB1 Receptor Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for a Behavioral Study.
Caption: Troubleshooting Decision Tree for Unexpected Results.
References
Technical Support Center: Addressing Variability in Animal Response to (R)-SLV319 Treatment
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of (R)-SLV319 (Ibipinabant) in animal studies. Variability in animal response is a common challenge in preclinical research, and this resource aims to provide specific insights and protocols to address issues that may be encountered during experiments with this potent and selective CB1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is (R)-SLV319 and what is its primary mechanism of action?
A1: (R)-SLV319, also known as Ibipinabant, is a potent and selective antagonist of the cannabinoid CB1 receptor.[1][2] Its primary mechanism of action is to block the CB1 receptor, thereby inhibiting the signaling of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol.[1] This receptor is highly expressed in the central nervous system and peripheral tissues, and is involved in the regulation of appetite, energy metabolism, and other physiological processes.
Q2: We are observing significant variability in the anorectic (appetite-suppressing) effects of (R)-SLV319 between individual animals in the same treatment group. What are the potential causes?
A2: High inter-individual variability is a frequent challenge in in-vivo studies. Several factors can contribute to this when working with (R)-SLV319:
-
Genetic Variation: Differences in the genetic background of the animals can affect drug metabolism, receptor density, and downstream signaling pathways.
-
Baseline Endocannabinoid Tone: The endogenous levels of cannabinoids can vary between animals and may influence the efficacy of a CB1 receptor antagonist.
-
Microbiome Composition: The gut microbiome has been shown to interact with the endocannabinoid system and can influence metabolic responses.[3][4][5][6][7] Blockade of the CB1 receptor can alter the gut microbiota, and conversely, the composition of the microbiome may influence the animal's response to the drug.[4][6]
-
Experimental Procedures: Inconsistent drug administration, handling stress, and variations in housing conditions can all contribute to variability.
-
Diet: The composition of the diet can impact the endocannabinoid system and the overall metabolic state of the animals, potentially altering their response to (R)-SLV319.
Q3: Are there any known off-target effects of (R)-SLV319 that could contribute to inconsistent results?
A3: Yes, one study has identified a potential off-target effect of Ibipinabant. It has been shown to induce myotoxicity (muscle toxicity) in a preclinical dog study, which was linked to mitochondrial dysfunction.[8] Specifically, the study identified that Ibipinabant can inhibit the adenine nucleotide translocase (ANT)-dependent mitochondrial ADP/ATP exchange, leading to increased reactive oxygen species and decreased ATP production.[8] This off-target effect could contribute to variability in animal health and experimental outcomes, particularly in long-term studies or at higher doses.
Q4: Can the formulation of (R)-SLV319 impact its in vivo efficacy and contribute to variability?
A4: Absolutely. The lipophilic nature of many cannabinoid receptor ligands, including (R)-SLV319, can present formulation challenges.[9] Poor solubility can lead to inconsistent absorption and bioavailability when administered orally or via intraperitoneal injection. It is crucial to use a consistent and appropriate vehicle for solubilization and to ensure the formulation is stable. One study on a solid dosage form of Ibipinabant utilized a spray-dried amorphous dispersion to improve its pharmaceutical properties. For preclinical studies, a common vehicle for similar compounds involves a mixture of solvents like DMSO, Cremophor, and saline.[10]
Troubleshooting Guides
Issue 1: High Variability in Food Intake and Body Weight Measurements
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation/Administration | - Ensure (R)-SLV319 is fully solubilized in the vehicle before each administration. - Use a consistent and validated vehicle formulation for all animals. A suggested vehicle for rodent studies is 10% DMSO, 10% Cremophor EL, and 80% saline.[10] - Standardize the time of day for administration and the injection technique (e.g., intraperitoneal, oral gavage). |
| Variable Animal Handling and Stress | - Acclimatize animals to the experimental procedures, including handling and injection, before the start of the study. - Minimize environmental stressors such as noise and light changes in the animal facility. - Handle all animals in a consistent manner. |
| Differences in Gut Microbiome | - Consider co-housing animals from different litters to normalize the microbiome. - If feasible, analyze fecal samples to assess for major differences in gut microbiota composition between high and low responders. - Be aware that CB1 receptor blockade itself can alter the gut microbiome, potentially contributing to long-term variability.[4][6] |
| Baseline Differences in Endocannabinoid Tone | - While difficult to measure directly in a standard experimental setup, be aware that this can be a source of biological variation. - Ensure proper randomization of animals to treatment groups to distribute this potential variability. |
| Genetic Drift in Outbred Strains | - If using an outbred stock, be aware that there will be inherent genetic variability. - If high consistency is required, consider using an inbred strain. |
Issue 2: Lack of Expected Efficacy (No Significant Reduction in Food Intake or Body Weight)
Description: Despite administering what is considered a therapeutic dose of (R)-SLV319, you are not observing the expected anorectic effects.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | - Review the formulation and consider alternative vehicles to improve solubility and absorption. - For oral administration, assess potential for first-pass metabolism. - If possible, conduct pharmacokinetic studies to determine the plasma and brain concentrations of (R)-SLV319 after administration. |
| Inappropriate Dose Selection | - Perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions. Doses in the range of 3-10 mg/kg/day have been used in rodent studies.[1] |
| Receptor Desensitization or Downregulation | - In chronic studies, continuous exposure to an antagonist can sometimes lead to compensatory changes in the receptor system. - Consider intermittent dosing schedules if scientifically appropriate. |
| Off-Target Effects Masking Efficacy | - At higher doses, the potential for mitochondrial toxicity could lead to general malaise in the animals, which might confound feeding behavior.[8] - Carefully observe animals for any signs of adverse effects. |
| "Dessert" or High-Palatability Diet Attenuating Effects | - The efficacy of CB1 antagonists can be influenced by the palatability of the available food. Some studies suggest these antagonists are more effective at reducing the intake of highly palatable foods.[11][12] - If using a standard chow, the anorectic effect might be less pronounced. |
Data Presentation
Table 1: In Vivo Efficacy of (R)-SLV319 in Rodent Models
| Animal Model | Dose | Administration Route | Duration | Key Findings | Reference |
| Diet-induced obese (DIO) mice | 3 mg/kg/day | p.o. | 28 days | Reduced food intake, body weight, and hormonal/metabolic abnormalities. | [1] |
| Diet-induced obese (DIO) mice | 3 mg/kg/day | p.o. | 28 days | Reversed the high-fat diet-induced increase in adipose tissue leptin mRNA. | [1] |
| Rat model of progressive β-cell dysfunction | 3-10 mg/kg | daily oral gavage | 56 days | Attenuated β-cell loss with weight loss-independent antidiabetic effects. | [1] |
| Rats | 5.5 mg/kg (ED50) | oral | Acute | Antagonized CB agonist-induced hypotension. | [1] |
| Mice | 3 mg/kg (ED50) | oral | Acute | Antagonized CB agonist-induced hypothermia. | [1] |
Experimental Protocols
Protocol 1: Assessment of Anorectic Effects of (R)-SLV319 in a Diet-Induced Obesity (DIO) Mouse Model
1. Animals and Acclimation:
- Use male C57BL/6J mice, a common strain for DIO studies.
- Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks.
- House animals individually to allow for accurate food intake measurement.
- Allow at least one week of acclimation to the housing conditions and handling before the start of the experiment.
2. (R)-SLV319 Formulation:
- Prepare a stock solution of (R)-SLV319 in 100% DMSO.
- On each day of dosing, prepare the final formulation by diluting the stock solution in a vehicle such as 10% Cremophor EL and 80% saline. The final DMSO concentration should be kept low (e.g., <5%).
- Vortex the solution thoroughly to ensure complete dissolution.
3. Experimental Procedure:
- Randomly assign mice to treatment groups (e.g., Vehicle control, (R)-SLV319 3 mg/kg).
- Record baseline body weight and 24-hour food intake for 2-3 days before the first dose.
- Administer (R)-SLV319 or vehicle by oral gavage at the same time each day.
- Measure body weight and food intake daily, just before the next dose.
- At the end of the study (e.g., 28 days), collect terminal blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids) and tissues for further analysis (e.g., adipose tissue for gene expression).
4. Data Analysis:
- Analyze body weight change and cumulative food intake using appropriate statistical methods (e.g., repeated measures ANOVA).
- Compare terminal metabolic parameters between groups using a t-test or one-way ANOVA.
- Examine the variability within each group (e.g., by calculating the standard deviation or coefficient of variation).
Mandatory Visualization
Caption: Signaling pathway of the CB1 receptor and the antagonistic action of (R)-SLV319.
Caption: A workflow for troubleshooting variability in in vivo experiments with (R)-SLV319.
Caption: Logical relationship of factors influencing the response to (R)-SLV319 treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ibipinabant - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Blockade of CB1 cannabinoid receptor alters gut microbiota and attenuates inflammation and diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Microbiome and Gut Endocannabinoid System in the Regulation of Stress Responses and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of intraperitoneal cannabidiol (CBD) injection on intestine microbiome profile in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial ADP/ATP exchange inhibition: a novel off-target mechanism underlying ibipinabant-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonism of Δ9-THC induced behavioral effects by rimonabant: time-course studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cannabinoid-1 receptor antagonists reduce caloric intake by decreasing palatable diet selection in a novel dessert protocol in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of (R)-SLV 319 and Rimonabant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two cannabinoid receptor 1 (CB1) antagonists: (R)-SLV 319 (also known as Ibipinabant) and Rimonabant. The objective is to present a comprehensive overview of their performance in preclinical models, supported by experimental data, to aid in research and drug development decisions.
Introduction
The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating appetite, energy balance, and metabolism. Antagonism of the CB1 receptor has been a key strategy in the development of anti-obesity therapeutics. Rimonabant was the first selective CB1 receptor blocker to be approved for clinical use in some countries but was later withdrawn due to psychiatric side effects.[1] this compound is another CB1 receptor antagonist that has been investigated for its potential to treat metabolic disorders. This guide focuses on the in vivo data comparing the efficacy of these two compounds.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound and Rimonabant from preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and thus, data is compiled from various sources with differing experimental conditions.
Table 1: In Vivo Efficacy in Animal Models of Obesity
| Compound | Animal Model | Dose | Duration | Key Findings |
| This compound | Zucker Diabetic Fatty (ZDF) Rats | 3 and 10 mg/kg/day | 9 weeks | Reduced fasting glucose, improved glucose tolerance, and preserved β-cell function, with effects comparable to Rimonabant and some being independent of body weight changes.[2] |
| Rimonabant | Diet-Induced Obese (DIO) Mice | 10 mg/kg/day | 5 weeks | Induced a sustained 20% reduction in body weight and a 50% reduction in adiposity.[3] |
| Rimonabant | Zucker Diabetic Fatty (ZDF) Rats | 3 and 10 mg/kg/day | 9 weeks | Showed similar antidiabetic effects to this compound, improving glycemic control.[2] |
Table 2: Clinical Efficacy of Rimonabant in Overweight/Obese Patients (RIO Studies)
| Study | Dose | Duration | Mean Weight Loss (vs. Placebo) | Percentage of Patients with ≥5% Weight Loss |
| RIO-Europe | 20 mg/day | 1 year | 4.6 kg[1] | ~50%[1] |
| RIO-North America | 20 mg/day | 1 year | 4.9 kg[4][5] | ~51%[6] |
| RIO-Lipids | 20 mg/day | 1 year | 6.9 kg | ~60% |
| RIO-Diabetes | 20 mg/day | 1 year | 5.3 kg | Not Reported |
Note: Clinical data for this compound is not as extensively published as for Rimonabant.
A key preclinical finding suggests a mechanistic difference between the two compounds. This compound was found to significantly reduce the intake of palatable food at a low brain CB1 receptor occupancy of 11%. In contrast, Rimonabant required a much higher brain CB1 receptor occupancy of over 65% to achieve a similar reduction in food intake, hinting at a more peripherally-mediated action for this compound.
Experimental Protocols
The following section details a generalized experimental protocol for assessing the in vivo efficacy of CB1 receptor antagonists in a diet-induced obesity model.
1. Animal Model
-
Species and Strain: Male C57BL/6J mice are commonly used as they are susceptible to developing obesity and metabolic syndrome on a high-fat diet.
-
Diet: A high-fat diet (HFD), typically with 45-60% of calories from fat, is administered for a period of 8-12 weeks to induce obesity. A control group is maintained on a standard chow diet.
-
Housing: Animals are single-housed to allow for accurate measurement of individual food intake.
2. Drug Administration
-
Compounds: this compound, Rimonabant, or vehicle control.
-
Formulation: Compounds are typically suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80.
-
Route of Administration: Oral gavage is a common route for daily administration.
-
Dosage: Dosages are determined based on preliminary dose-ranging studies. For example, 10 mg/kg/day for Rimonabant has been shown to be effective in DIO mice.[3]
3. Efficacy Assessment
-
Body Weight and Food Intake: Body weight and food intake are measured daily.
-
Body Composition: At the end of the study, body composition (fat mass and lean mass) can be determined using techniques like Dual-Energy X-ray Absorptiometry (DEXA).
-
Metabolic Parameters: Blood samples are collected at baseline and at the end of the study to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): These tests are performed to assess glucose metabolism and insulin sensitivity.
4. Statistical Analysis
-
Data are typically analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to determine significant differences between treatment groups.
Visualizations
Signaling Pathways
Both this compound and Rimonabant are antagonists/inverse agonists of the CB1 receptor, which is a G-protein coupled receptor (GPCR). Upon activation by endocannabinoids (e.g., anandamide, 2-AG), the CB1 receptor initiates a signaling cascade that ultimately influences neurotransmitter release and cellular metabolism. Antagonists like this compound and Rimonabant block this signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study comparing the efficacy of CB1 receptor antagonists.
Conclusion
Both this compound and Rimonabant have demonstrated efficacy in preclinical models of obesity and metabolic disorders by antagonizing the CB1 receptor. Rimonabant has also shown efficacy in clinical trials, although its development was halted due to safety concerns. The available data suggests that this compound may exert its effects through a more peripheral mechanism of action compared to Rimonabant, which could potentially offer a better safety profile. However, more direct comparative in vivo studies are needed to fully elucidate the relative efficacy and safety of these two compounds. This guide provides a foundational overview to inform further research and development in the pursuit of safe and effective anti-obesity therapeutics targeting the endocannabinoid system.
References
- 1. Rimonabant: the evidence for its use in the treatment of obesity and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibipinabant attenuates β-cell loss in male Zucker diabetic fatty rats independently of its effects on body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-obesity effect of SR141716, a CB1 receptor antagonist, in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rimonabant for overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rimonabant for overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
A Comparative Guide to the Validation of (R)-SLV 319 and Other Selective CB1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-SLV 319's active enantiomer, SLV 319 (Ibipinabant), with other notable selective CB1 receptor antagonists, Rimonabant and Taranabant. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the field of drug discovery and development, offering objective performance comparisons supported by experimental data.
Introduction to this compound and its Active Counterpart
This compound is the inactive enantiomer of SLV 319, also known as Ibipinabant. SLV 319 is a potent and highly selective antagonist of the cannabinoid CB1 receptor.[1][2] While this compound itself exhibits significantly lower affinity for the CB1 receptor, its active counterpart, SLV 319, has been a subject of interest in scientific research for its potential therapeutic applications, including the treatment of obesity.[1] This guide will focus on the pharmacological profile of the active compound, SLV 319, in comparison to other well-characterized CB1 antagonists.
Comparative Analysis of CB1 Receptor Antagonists
The following tables summarize the quantitative data on the binding affinity and functional activity of SLV 319 (Ibipinabant), Rimonabant, and Taranabant at the CB1 and CB2 receptors. This data is crucial for evaluating the potency and selectivity of these compounds.
Table 1: Binding Affinity (Ki) at Cannabinoid Receptors
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2/CB1) |
| SLV 319 (Ibipinabant) | 7.8[3] | 7943[3] | ~1018 |
| Rimonabant | 6.1 - 13.6[4][5] | >1000[6] | >73 |
| Taranabant | 0.13[7] | 170[7] | ~1308 |
Table 2: Functional Activity (IC50/EC50) at the CB1 Receptor
| Compound | Assay Type | Functional Value (nM) |
| SLV 319 (Ibipinabant) | Arachidonic acid release (pA2) | 9.9 (pA2 value)[3] |
| Rimonabant | GTPγS binding (IC50) | 4.5 - 42[5][8] |
| Taranabant | cAMP production (EC50) | 2.4[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay for CB1 Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells).
-
Radioligand: [³H]-CP55,940.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4, ice-cold.
-
Test compounds (SLV 319, Rimonabant, Taranabant) at various concentrations.
-
Non-specific binding control: A high concentration of a known CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
Glass fiber filters (GF/B).
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the membrane preparation (5-20 µg protein/well), [³H]-CP55,940 (at a concentration near its Kd, e.g., 0.5-1.5 nM), and varying concentrations of the test compound in the binding buffer.
-
For total binding, omit the test compound. For non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
cAMP Accumulation Assay for CB1 Receptor Functional Activity
This protocol measures the ability of a CB1 receptor antagonist to inhibit the agonist-induced suppression of cyclic AMP (cAMP) production, a key downstream signaling event of CB1 receptor activation.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human CB1 receptor.
-
Assay Buffer: Saline solution containing HEPES and BSA.
-
CB1 receptor agonist (e.g., CP55,940).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (SLV 319, Rimonabant, Taranabant) at various concentrations.
-
cAMP detection kit (e.g., HTRF, BRET, or EIA-based).[10][11][12]
Procedure:
-
Culture the CB1-expressing cells in 24-well or 96-well plates until they reach approximately 90% confluency.[13]
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes to prevent cAMP degradation.[13]
-
Add varying concentrations of the test compound (antagonist) to the cells and incubate for a defined period.
-
Add a fixed concentration of the CB1 agonist (e.g., the EC80 concentration of CP55,940) to all wells except the basal control.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the log concentration of the antagonist and determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP accumulation.
Visualizing Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the CB1 receptor signaling pathway and a typical experimental workflow for validating a selective antagonist.
Caption: Canonical CB1 Receptor Signaling Pathway.
References
- 1. Ibipinabant - Wikipedia [en.wikipedia.org]
- 2. Ibipinabant - Wikiwand [wikiwand.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rimonabant | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. marshall.edu [marshall.edu]
- 12. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-SLV 319 and its Peripherally Restricted Analog JD-5037
A Guide for Researchers in Pharmacology and Drug Development
This guide provides a comprehensive comparative analysis of the cannabinoid-1 (CB1) receptor inverse agonists (R)-SLV 319 (Ibipinabant) and its peripherally restricted analog, JD-5037. The development of peripherally acting CB1 receptor antagonists aims to mitigate the centrally-mediated adverse effects observed with earlier, brain-penetrant compounds like rimonabant and this compound, while retaining therapeutic benefits for metabolic disorders.[1][2] This analysis presents key experimental data, detailed methodologies for relevant assays, and visualizations of critical pathways and workflows to inform researchers and drug development professionals.
Introduction to this compound and JD-5037
This compound is a potent, brain-penetrant CB1 receptor inverse agonist that was investigated for the treatment of obesity.[3][4] Clinical development of many first-generation CB1 antagonists was halted due to neuropsychiatric side effects, such as anxiety and depression, which were attributed to their action on central CB1 receptors.[5] This led to the development of second-generation, peripherally restricted analogs designed to minimize brain exposure.[2]
JD-5037 is a peripherally restricted analog of this compound, developed to selectively target peripheral CB1 receptors.[1][2] By limiting its ability to cross the blood-brain barrier, JD-5037 is designed to reduce the risk of centrally-mediated adverse effects while still exerting therapeutic effects on metabolic parameters such as obesity, insulin resistance, and liver fibrosis.[5][6]
Quantitative Data Presentation
The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound and JD-5037, based on available experimental data.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | JD-5037 | Reference(s) |
| CB1 Receptor Binding Affinity (Ki) | 7.8 nM | 0.35 nM | [4][6] |
| CB2 Receptor Binding Affinity (Ki) | 7943 nM | >245 nM (>700-fold selective for CB1) | [4][7] |
| Functional Activity (Inverse Agonist) | Confirmed by GTPγS binding | Confirmed by GTPγS binding | [6] |
| Functional Potency (IC50) | Not explicitly stated | 1.5 nM | [8] |
Table 2: In Vivo Pharmacokinetic Profile (Oral Dosing, 3 mg/kg)
| Parameter | This compound | JD-5037 | Reference(s) |
| Brain Concentration (1 hr post-dose) | ~10 ng/g | <1 ng/g | [6] |
| Plasma Concentration (1 hr post-dose) | ~100 ng/mL | ~100 ng/mL | [6] |
| Brain/Plasma Ratio | ~0.1 | <0.01 | [6] |
Table 3: Comparative In Vivo Efficacy in Diet-Induced Obese (DIO) Mice (28-day treatment)
| Parameter | This compound (3 mg/kg/day) | JD-5037 (3 mg/kg/day) | Reference(s) |
| Body Weight Reduction | Significant reduction | Equieffective to this compound | [6][9] |
| Adiposity Reduction | Significant reduction | Equieffective to this compound | [9] |
| Adipose Tissue Leptin mRNA | Reverses HFD-induced increase | Reverses HFD-induced increase | [6] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the comparison of this compound and JD-5037.
Radioligand Binding Assay for CB1 Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.[10][11]
Materials:
-
Membrane preparations from cells expressing human CB1 receptors (e.g., CHO or HEK293 cells) or brain tissue.[1]
-
Radioligand: [³H]CP55,940 (a potent CB1 agonist).[1]
-
Unlabeled competitor: Test compound (this compound or JD-5037) at various concentrations.
-
Non-specific binding control: A high concentration of an unlabeled CB1 ligand (e.g., 10 µM CP55,940).[1]
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[12]
-
GF/B glass fiber filters.[1]
-
Scintillation cocktail.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, [³H]CP55,940 (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.[12]
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[1]
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters to separate bound from unbound radioligand.[1]
-
Wash the filters multiple times with ice-cold wash buffer.[1]
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[12]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[12]
GTPγS Binding Assay for Functional Activity (Inverse Agonism)
This functional assay measures the ability of a compound to modulate agonist-stimulated G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[13][14]
Materials:
-
Membrane preparations expressing CB1 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
CB1 receptor agonist (e.g., CP55,940).
-
Test compound (this compound or JD-5037).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GF/C filters.
-
Scintillation cocktail.
Procedure:
-
Pre-incubation: Pre-incubate the membranes with the test compound for a defined period.
-
Reaction Initiation: Add GDP, the CB1 agonist, and [³⁵S]GTPγS to the pre-incubated membranes. To measure inverse agonism, the assay is typically performed in the absence of an agonist to assess the compound's effect on basal G-protein activity.[6]
-
Incubation: Incubate at 30°C for 60 minutes.
-
Filtration and Detection: Terminate the reaction by rapid filtration through GF/C filters and measure radioactivity as described in the radioligand binding assay.[13]
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound. An increase in [³⁵S]GTPγS binding in the presence of an agonist indicates agonism, while a decrease in basal [³⁵S]GTPγS binding indicates inverse agonism.[6]
Forskolin-Stimulated cAMP Accumulation Assay
This assay assesses the functional activity of compounds on Gαi-coupled receptors like CB1 by measuring their ability to inhibit adenylyl cyclase and subsequent cAMP production.[15]
Materials:
-
Cells expressing human CB1 receptors (e.g., CHO-K1 or HEK293).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (this compound or JD-5037).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).[9]
Procedure:
-
Cell Plating: Plate cells in a multi-well plate and culture overnight.
-
Pre-treatment: Pre-treat cells with the test compound at various concentrations in the presence of a phosphodiesterase inhibitor.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound to determine the IC50 value.
Diet-Induced Obesity (DIO) Mouse Model
This in vivo model is used to evaluate the anti-obesity efficacy of test compounds.[16][17]
Animals:
-
Male C57BL/6J mice are commonly used as they are susceptible to developing obesity on a high-fat diet.[16]
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for several weeks (e.g., 14 weeks) to induce obesity, hyperglycemia, and insulin resistance. A control group is fed a standard chow diet.[16]
-
Compound Administration: Administer the test compounds (this compound or JD-5037) or vehicle daily via oral gavage or intraperitoneal injection for a specified duration (e.g., 28 days).[8][16]
-
Monitoring: Monitor body weight and food intake daily or weekly.[8]
-
Metabolic Phenotyping: At the end of the treatment period, perform metabolic assessments such as glucose tolerance tests and insulin tolerance tests.[16]
-
Tissue Collection: Euthanize the animals and collect blood for analysis of plasma parameters (e.g., glucose, insulin, lipids). Collect and weigh tissues such as liver and adipose tissue for further analysis (e.g., triglyceride content, gene expression).[8]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: CB1 Receptor signaling pathway demonstrating inhibition of adenylyl cyclase.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Experimental workflow for the cAMP accumulation assay.
Conclusion
The comparative analysis of this compound and JD-5037 highlights the successful implementation of a strategy to peripherally restrict a CB1 receptor inverse agonist. JD-5037 exhibits significantly higher binding affinity for the CB1 receptor compared to its parent compound, this compound, while demonstrating markedly reduced brain penetration.[6] In vivo studies in diet-induced obese mice indicate that JD-5037 retains the anti-obesity efficacy of this compound, suggesting that the therapeutic benefits for metabolic disorders can be achieved by targeting peripheral CB1 receptors alone.[9] This approach of developing peripherally restricted analogs holds promise for mitigating the central nervous system-related side effects that have hindered the clinical application of first-generation CB1 receptor antagonists. Further research into the long-term efficacy and safety of peripherally restricted CB1 receptor inverse agonists like JD-5037 is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. JD-5006 and JD-5037: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity [jci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The peripheral CB1 receptor antagonist JD5037 attenuates liver fibrosis via a CB1 receptor/β‐arrestin1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peripheral Cannabinoid-1 Receptor Inverse Agonism Reduces Obesity by Reversing Leptin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JD5037 - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 11. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. content-assets.jci.org [content-assets.jci.org]
- 17. journals.physiology.org [journals.physiology.org]
No Publicly Available Data on Broad GPCR Cross-Reactivity of (R)-SLV 319
Despite a comprehensive search of available scientific literature, no public data from broad G-protein coupled receptor (GPCR) screening panels for the cannabinoid CB1 receptor antagonist (R)-SLV 319, also known as Ibipinabant, could be identified. While its high affinity for the CB1 receptor and selectivity over the CB2 receptor are well-documented, a wider cross-reactivity profile against other GPCR families such as adrenergic, dopaminergic, serotonergic, opioid, and muscarinic receptors is not publicly available.
This compound is a potent and selective antagonist of the cannabinoid CB1 receptor, with a reported Ki value of 7.8 nM.[1] It demonstrates over 1000-fold selectivity for the CB1 receptor compared to the CB2 receptor (Ki = 7943 nM).[1] This high selectivity within the cannabinoid receptor family has been a key focus of its characterization.
However, for a comprehensive understanding of a compound's potential off-target effects and for guiding further drug development, assessment of its binding affinity against a broad range of other receptors is crucial. Such screening is a standard practice in preclinical drug development to identify potential safety liabilities. The absence of this data in the public domain for this compound prevents a thorough comparison of its cross-reactivity profile with other GPCRs.
One study did utilize an in silico off-target prediction model which suggested that Ibipinabant might interact with the mitochondrial adenine nucleotide translocase (ANT).[2] This finding, while important for understanding potential non-GPCR related toxicity, does not address the compound's selectivity across the GPCR superfamily.
Without publicly available quantitative data from a comprehensive GPCR selectivity panel, a detailed comparison guide as requested cannot be constructed. The necessary binding affinities (e.g., Ki or IC50 values) for a range of GPCRs are required to populate a comparative table and to accurately assess the cross-reactivity of this compound.
Experimental Protocols
While specific cross-reactivity data for this compound is unavailable, the general methodologies for determining GPCR binding affinity are well-established. The following are standard experimental protocols that would be used to generate the necessary data.
Radioligand Binding Assay
This is a common method to determine the affinity of a compound for a receptor.
Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs.
Materials:
-
Cell membranes prepared from cell lines stably expressing the GPCR of interest.
-
A specific radioligand for each target GPCR (e.g., [3H]-Prazosin for α1-adrenergic receptors, [3H]-Spiperone for D2 dopamine receptors).
-
This compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer containing appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Workflow:
Caption: Workflow for a typical radioligand binding assay.
Procedure:
-
In a multi-well plate, combine the cell membranes, the specific radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand for the target receptor).
-
Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
The data is then analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays (e.g., cAMP Assay)
Functional assays measure the effect of a compound on receptor signaling.
Objective: To determine if this compound acts as an antagonist or inverse agonist at a panel of GPCRs by measuring its effect on second messenger levels (e.g., cAMP).
Materials:
-
Whole cells expressing the GPCR of interest.
-
An agonist for the target GPCR.
-
This compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA).
Workflow:
Caption: Workflow for a typical cAMP functional assay.
Procedure:
-
Plate cells expressing the target GPCR in a multi-well plate.
-
Pre-incubate the cells with various concentrations of this compound.
-
Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for a specific time to allow for changes in second messenger levels.
-
Stop the reaction and lyse the cells.
-
Measure the concentration of the second messenger (e.g., cAMP) using a suitable detection kit.
-
The data is analyzed to determine the concentration of this compound that inhibits 50% of the agonist-induced response (IC50).
References
A Head-to-Head Showdown: (R)-SLV 319 Versus Other CB1 Inverse Agonists in Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cannabinoid receptor 1 (CB1) inverse agonist (R)-SLV 319 (Ibipinabant) with other notable agents in its class. This analysis is based on available preclinical data and aims to facilitate informed decisions in drug discovery and development.
The landscape of CB1 inverse agonists has been marked by both therapeutic promise, particularly in metabolic disorders, and challenges related to central nervous system (CNS) side effects.[1][2] this compound emerged as a potent and selective antagonist of the CB1 receptor, demonstrating efficacy in preclinical models of obesity and diabetes.[3] This guide delves into a comparative analysis of this compound against other key CB1 inverse agonists, including rimonabant and taranabant, as well as peripherally restricted analogues derived from the this compound scaffold.
Quantitative Comparison of CB1 Inverse Agonists
The following tables summarize the key in vitro and in vivo performance metrics of this compound and other selected CB1 inverse agonists based on published preclinical data.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Ki (nM) for human CB1 | Ki (nM) for human CB2 | Selectivity (CB2/CB1) | Reference |
| This compound (Ibipinabant) | 7.8 | 7943 | >1000-fold | [3] |
| Rimonabant (SR141716A) | ~10 | - | - | [4] |
| Taranabant | - | - | - | [5] |
| JD-5006 | - | - | - | [6][7] |
| JD-5037 | - | - | - | [6][7] |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dose | Key Findings | Reference |
| This compound (Ibipinabant) | Diet-induced obese (DIO) mice | 3 mg/kg/day (p.o.) for 28 days | Reduced food intake, body weight, and reversed leptin resistance. | [3] |
| This compound (Ibipinabant) | Male Zucker diabetic fatty rats | 3-10 mg/kg/day (p.o.) for 56 days | Attenuated β-cell loss independent of weight loss. | [3] |
| Rimonabant (SR141716A) | Diet-cycled male Wistar rats | 3 mg/kg (i.p.) | Reduced excessive intake of palatable food. | [8] |
| JD-5037 | DIO mouse model | - | As effective as ibipinabant in improving metabolic parameters. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of CB1 inverse agonists.
CB1 Receptor Binding Assays
These assays are fundamental for determining the binding affinity of a compound to the CB1 receptor.[9] Two common methods are the radioligand binding assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[9]
Radioligand Binding Assay Protocol:
-
Membrane Preparation: CB1 receptors are typically sourced from brain tissue homogenates or cell lines recombinantly expressing the receptor (e.g., CHO-K1 or HEK-293 cells).[9] The tissue or cells are homogenized in an ice-cold buffer.[9]
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the membrane suspension, a radiolabeled CB1 ligand (e.g., [³H]-CP55,940), and the test compound at varying concentrations.[9] Control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled ligand) are included.[9]
-
Incubation: The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[9]
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.[9]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined from a competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.[9]
TR-FRET Binding Assay Protocol:
This non-radioactive alternative offers a high-throughput option.[9]
-
Materials: The assay utilizes SNAP-tagged CB1 receptor-expressing cell membranes, a terbium-labeled SNAP-tag substrate (donor), and a fluorescently labeled CB1 receptor ligand (acceptor).[9]
-
Procedure: The components are mixed in a 384-well plate.[9]
-
Measurement: A TR-FRET plate reader excites the donor, and the emission from both the donor and the acceptor is measured.[9]
-
Data Analysis: The TR-FRET ratio (Acceptor emission / Donor emission) is calculated and plotted against the log concentration of the test compound to determine the IC50 and subsequently the Ki value.[9]
In Vivo Food Intake Studies
These studies assess the effect of a compound on appetite and food consumption in animal models.
General Protocol for Food Intake in Rodents:
-
Animals: Mice or rats are typically used.[10] They are often singly housed to allow for accurate measurement of individual food intake.
-
Acclimation: Animals are acclimated to the experimental conditions, including the specific diet, for a period before the study begins.
-
Dosing: The test compound (e.g., this compound) is administered, usually via oral gavage (p.o.) or intraperitoneal injection (i.p.), at predetermined doses.[3][8] A vehicle control group receives the same volume of the vehicle solution.
-
Food Measurement: A pre-weighed amount of food is provided to each animal. Food intake is measured at specific time points (e.g., 1, 2, 4, 24 hours) by weighing the remaining food.[10]
-
Body Weight: The body weight of each animal is typically monitored daily.[11]
-
Data Analysis: Food intake and changes in body weight are compared between the treatment and control groups using appropriate statistical methods.
Signaling Pathways and Visualizations
CB1 receptors primarily couple to the inhibitory G-protein, Gi/o.[9] Upon binding of an inverse agonist, the receptor is stabilized in an inactive conformation, which reduces basal receptor activity and opposes the effects of agonists.[12] This leads to an increase in the activity of adenylyl cyclase and a subsequent rise in intracellular cyclic AMP (cAMP) levels.[13]
Below are diagrams illustrating the CB1 receptor signaling pathway and a typical experimental workflow for a CB1 receptor binding assay.
Caption: CB1 Receptor Inverse Agonist Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Concluding Remarks
References
- 1. researchgate.net [researchgate.net]
- 2. Seventeen years since rimonabant's downfall: reassessing its suicidality risk profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JD-5006 and JD-5037: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inverse agonist of CB1 receptor SR141716 blocks compulsive eating of palatable food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CB1 cannabinoid receptor-mediated modulation of food intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endocannabinoid activation at hepatic CB1 receptors stimulates fatty acid synthesis and contributes to diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 13. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-SLV 319's Therapeutic Class in Non-Human Primates for Metabolic Disease
A detailed guide for researchers, scientists, and drug development professionals on the therapeutic potential of cannabinoid CB1 receptor antagonists, using rimonabant as a proxy for (R)-SLV 319, in comparison to other metabolic disease treatments in non-human primate models.
While direct non-human primate studies on the therapeutic potential of this compound (Ibipinabant) are not publicly available, its classification as a potent and selective cannabinoid CB1 receptor antagonist allows for a comparative analysis using data from rimonabant, a well-studied compound in the same class.[1] This guide provides a comprehensive comparison of the effects of CB1 receptor antagonism with other therapeutic strategies for metabolic disease, drawing on experimental data from non-human primate studies. The primary indication for this class of drugs, including this compound, was the treatment of obesity and related metabolic disorders.[2][1]
This guide will compare the efficacy of CB1 receptor antagonism (represented by rimonabant) with a leading alternative therapeutic class, Glucagon-Like Peptide-1 (GLP-1) receptor agonists, specifically liraglutide.
Comparative Efficacy in Non-Human Primates
The following tables summarize the quantitative data from studies conducted in non-human primate models of metabolic disease.
Table 1: Effects on Body Weight and Food Intake
| Therapeutic Agent | Primate Model | Duration | Dosage | Change in Body Weight | Change in Food Intake | Citation |
| Rimonabant | Baboons (Papio sp.) | 7 weeks | 15 mg/day | No significant change | No significant change | [1] |
| Liraglutide | Cynomolgus Monkeys (Macaca fascicularis) | 6 weeks | Not specified | -10.9% ± 4.7% | -38.5% ± 14.4% | [3] |
Table 2: Effects on Metabolic Parameters
| Therapeutic Agent | Primate Model | Key Metabolic Parameter | Result | Citation |
| Rimonabant | Baboons (Papio sp.) | Waist Circumference | -4% | [1] |
| Glucose Disposal | +30% | [1] | ||
| Free Fatty Acid Turnover | +37% | [1] | ||
| Liraglutide | Cynomolgus Monkeys (Macaca fascicularis) | Liver Fat Fraction | -40.3% ± 18.8% (with a novel FGF21 analog) | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
References
- 1. Running on mixed fuel‐dual agonistic approach of GLP‐1 and GCG receptors leads to beneficial impact on body weight and blood glucose control: A comparative study between mice and non‐human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
A Comparative Guide to the Metabolic Effects of (R)-SLV 319 (Ibipinabant) in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of (R)-SLV 319, also known as Ibipinabant, with other key cannabinoid receptor 1 (CB1) inverse agonists. The information is compiled from various preclinical studies in different animal strains, with a focus on quantitative data and detailed experimental methodologies to aid in research and development.
Introduction to this compound (Ibipinabant) and CB1 Receptor Inverse Agonists
This compound (Ibipinabant) is a selective CB1 receptor inverse agonist. This class of compounds has been extensively investigated for its therapeutic potential in treating obesity and related metabolic disorders. By blocking the CB1 receptor, these agents can influence appetite, energy expenditure, and glucose and lipid metabolism. This guide compares the metabolic effects of Ibipinabant with other well-characterized CB1 inverse agonists, including Rimonabant, Taranabant, and AM251, across various rodent models of obesity and diabetes.
Data Presentation: Comparative Metabolic Effects
The following tables summarize the quantitative data on the metabolic effects of Ibipinabant and its alternatives in different animal strains.
Table 1: Effects on Body Weight and Food Intake
| Compound | Animal Strain | Dose | Duration | Change in Body Weight | Change in Food Intake | Reference |
| Ibipinabant | Zucker Diabetic Fatty (ZDF) Rats | 3, 10 mg/kg/day | 9 weeks | Dose-dependent decrease | Dose-dependent decrease | [1] |
| Rimonabant | Zucker Diabetic Fatty (ZDF) Rats | 3, 10 mg/kg/day | 9 weeks | Dose-dependent decrease | Dose-dependent decrease | [1] |
| Rimonabant | Diet-Induced Obese (DIO) Mice | 10 mg/kg/day | 5 weeks | -20% vs. vehicle | Transiently reduced by -48% in week 1 | [2] |
| Taranabant | Diet-Induced Obese (DIO) Mice | 0.3, 1, 3 mg/kg/day | 2 weeks | Dose-dependent weight loss (-3g to -19g) vs. vehicle (+15g) | Dose-dependent decrease | [3] |
| AM251 | Obese Zucker Rats | 3 mg/kg/day | 3 weeks | Significant decrease vs. untreated | Significant decrease vs. untreated | [4] |
| AM251 | ob/ob Mice | 6 mg/kg/day | 18 days | No significant change vs. pair-fed | Significantly decreased | [5] |
| AM251 | Diet-Induced Obese (DIO) Rats | 3 mg/kg/day | 6 weeks | Significantly lighter than vehicle | Transient reduction in first 2 weeks | [6] |
Table 2: Effects on Glucose Metabolism and Insulin Sensitivity
| Compound | Animal Strain | Dose | Duration | Key Findings | Reference |
| Ibipinabant | Zucker Diabetic Fatty (ZDF) Rats | 10 mg/kg/day | 9 weeks | Fasting glucose: -61%; OGTT AUC: -44%; HbA1c: -50% | [1] |
| Rimonabant | Zucker Diabetic Fatty (ZDF) Rats | 10 mg/kg/day | 9 weeks | Similar effects to Ibipinabant | [1] |
| Rimonabant | Diet-Induced Obese (DIO) Mice | 10 mg/kg/day | 5 weeks | Corrected insulin resistance | [2] |
| Taranabant | Obese Humans | 2, 4 mg/day | 52 weeks | No significant changes in glucose metabolism vs. placebo | [7] |
| AM251 | Obese Zucker Rats | 3 mg/kg/day | 3 weeks | Reduced plasma glucose | [4] |
| AM251 | ob/ob Mice | 6 mg/kg/day | 18 days | Improved glucose tolerance and insulin sensitivity | [5] |
| AM251 | Diet-Induced Obese (DIO) Rats | 3 mg/kg/day | 6 weeks | No significant alteration in glucose tolerance or insulin sensitivity | [6] |
Table 3: Effects on Lipid Metabolism and Other Metabolic Parameters
| Compound | Animal Strain | Dose | Duration | Key Findings | Reference |
| Ibipinabant | Zucker Diabetic Fatty (ZDF) Rats | 10 mg/kg/day | 9 weeks | Increased non-fasting insulin, islet area, and islet insulin content | [1] |
| Rimonabant | Zucker Diabetic Fatty (ZDF) Rats | 10 mg/kg/day | 9 weeks | Similar effects to Ibipinabant | [1] |
| Rimonabant | Diet-Induced Obese (DIO) Mice | 10 mg/kg/day | 5 weeks | Lowered plasma leptin, insulin, and free fatty acids | [2] |
| Taranabant | Obese Humans | 2, 4 mg/day | 52 weeks | Increased HDL cholesterol; Decreased triglycerides | [7] |
| AM251 | Obese Zucker Rats | 3 mg/kg/day | 3 weeks | Reduced plasma leptin, AST, ALT, total bilirubin, LDL; Increased HDL; Reduced liver fat | [4] |
| AM251 | Diet-Induced Obese (DIO) Rats | 3 mg/kg/day | 6 weeks | Reduced plasma leptin | [6] |
Experimental Protocols
Animal Models
-
Zucker Diabetic Fatty (ZDF) Rats: A genetic model of obesity, insulin resistance, and type 2 diabetes. Male ZDF rats spontaneously develop hyperglycemia around 8-10 weeks of age.[8][9]
-
Diet-Induced Obese (DIO) Mice and Rats: These models are developed by feeding rodents a high-fat diet (typically 45-60% of calories from fat) for an extended period, leading to weight gain, adiposity, and metabolic dysregulation.[2][10] C57BL/6 mice are a commonly used strain susceptible to DIO.[11]
-
ob/ob Mice: A genetic model of obesity caused by a mutation in the leptin gene, leading to hyperphagia.[5]
Key Experimental Procedures
-
Oral Glucose Tolerance Test (OGTT):
-
Animals are fasted overnight (typically 12-16 hours).
-
A baseline blood sample is collected from the tail vein.
-
A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
-
Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, 120 minutes).
-
The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
-
-
Insulin Sensitivity Assessment:
-
Insulin Tolerance Test (ITT): After a short fasting period (e.g., 4-6 hours), a bolus of insulin (e.g., 0.75 U/kg) is injected intraperitoneally. Blood glucose is measured at several time points to determine the rate of glucose clearance.
-
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): Calculated from fasting glucose and insulin levels as an index of insulin resistance.
-
-
Measurement of Pancreatic Islet Insulin Content:
-
The pancreas is excised and homogenized.
-
Insulin is extracted from the homogenate using an acid-ethanol solution.
-
Insulin concentration in the extract is determined using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
Biochemical Plasma Analysis:
-
Plasma levels of glucose, insulin, leptin, triglycerides, cholesterol (total, HDL, LDL), free fatty acids, and liver enzymes (AST, ALT) are typically measured using commercially available assay kits.
-
Signaling Pathways and Experimental Workflows
CB1 Receptor Inverse Agonist Signaling Pathway
CB1 receptor inverse agonists like Ibipinabant bind to the CB1 receptor and stabilize it in an inactive conformation. This not only blocks the effects of endogenous cannabinoids (agonists) but also reduces the basal, constitutive activity of the receptor. This leads to an increase in adenylyl cyclase activity, resulting in elevated intracellular cyclic AMP (cAMP) levels.
Caption: Signaling pathway of a CB1 receptor inverse agonist like this compound.
Experimental Workflow for Comparing Metabolic Effects in Rodents
The following diagram illustrates a typical experimental workflow for comparing the metabolic effects of different CB1 receptor inverse agonists in a diet-induced obesity model.
Caption: A typical experimental workflow for comparing metabolic effects of CB1 inverse agonists.
References
- 1. Ibipinabant attenuates β-cell loss in male Zucker diabetic fatty rats independently of its effects on body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-obesity effect of SR141716, a CB1 receptor antagonist, in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel effects of the cannabinoid inverse agonist AM 251 on parameters related to metabolic syndrome in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidiabetic effects of sub-chronic administration of the cannabinoid receptor (CB1) antagonist, AM251, in obese diabetic (ob/ob) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Taranabant Aids Weight Loss, Enhances Metabolic Parameters | MDedge [mdedge.com]
- 8. Appropriateness of the Zucker Diabetic Fatty rat as a model for diabetic microvascular late complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diabetes in Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diet-Induced Obesity in Cannabinoid-2 Receptor Knockout Mice and Cannabinoid Receptor 1/2 Double-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Independent Replication of Published Findings on (R)-SLV319: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on (R)-SLV319, also known as Ibipinabant, a potent and selective cannabinoid CB1 receptor antagonist. Due to a lack of direct independent replication studies in the public domain, this guide will compare the original findings of (R)-SLV319 with data on alternative CB1 receptor antagonists, providing context for its pharmacological profile and therapeutic potential.
Introduction to (R)-SLV319 (Ibipinabant)
(R)-SLV319 is a diarylpyrazoline derivative that acts as a potent and selective inverse agonist of the cannabinoid CB1 receptor.[1] Developed by Solvay Pharmaceuticals, it was investigated primarily for the treatment of obesity due to its anorectic effects observed in preclinical studies. Like other first-generation CB1 receptor antagonists, its development was ultimately discontinued.
Original Published Findings on (R)-SLV319
The primary findings for (R)-SLV319 come from initial preclinical studies. Key reported data includes its high affinity and selectivity for the CB1 receptor over the CB2 receptor.
Table 1: In Vitro Profile of (R)-SLV319 (Ibipinabant)
| Parameter | Value | Species | Reference |
| CB1 Receptor Binding Affinity (Ki) | 7.8 nM | Human | [2] |
| CB2 Receptor Binding Affinity (Ki) | 7943 nM | Human | [2] |
| Selectivity (CB2 Ki / CB1 Ki) | >1000-fold | Human | [2] |
| Functional Activity | Inverse Agonist | - | [1] |
In vivo studies in animal models of obesity demonstrated that Ibipinabant could reduce food intake and body weight.[2] Notably, some research suggested that Ibipinabant might produce these effects with lower brain CB1 receptor occupancy compared to the prototypical CB1 antagonist, Rimonabant, hinting at a potentially greater peripheral component to its action.
Independent Replication Status
A comprehensive search of the scientific literature did not yield any direct, independent studies aimed at replicating the original preclinical findings of (R)-SLV319. The discontinuation of its clinical development likely contributed to the absence of further independent validation in the public domain. The lack of replication studies is a significant limitation in assessing the robustness of the original findings.[3]
Comparison with Alternative CB1 Receptor Antagonists
To provide context, this section compares (R)-SLV319 with two key alternatives: Rimonabant, the first-in-class CB1 antagonist that was marketed and later withdrawn, and JD-5037, a peripherally restricted CB1 antagonist derived from the Ibipinabant scaffold.
(R)-SLV319 vs. Rimonabant
Rimonabant's clinical efficacy in reducing body weight was well-documented; however, it was withdrawn from the market due to severe psychiatric side effects, including anxiety and depression, linked to its action on central CB1 receptors.[4][5]
Table 2: Comparative Preclinical Data: (R)-SLV319 vs. Rimonabant
| Parameter | (R)-SLV319 (Ibipinabant) | Rimonabant | Key Difference |
| Mechanism | CB1 Inverse Agonist | CB1 Inverse Agonist | Similar mechanism of action. |
| CB1 Affinity (Ki) | 7.8 nM | 1.8 nM | Rimonabant shows slightly higher affinity. |
| Brain Penetration | High | High | Both readily cross the blood-brain barrier. |
| Reported Side Effects | Muscle toxicity in preclinical studies (mitochondrial dysfunction)[6] | Psychiatric (anxiety, depression) in clinical use[5] | Different primary safety concerns identified. |
| Development Status | Discontinued in Phase II | Withdrawn from market | Both are no longer in clinical use. |
(R)-SLV319 vs. JD-5037 (Peripherally Restricted)
The adverse central nervous system (CNS) effects of first-generation CB1 antagonists led to the development of second-generation, peripherally restricted antagonists.[7] JD-5037 is an analog of Ibipinabant designed to limit brain exposure.[1]
Table 3: Comparative Preclinical Data: (R)-SLV319 vs. JD-5037
| Parameter | (R)-SLV319 (Ibipinabant) | JD-5037 | Key Difference |
| Mechanism | CB1 Inverse Agonist | CB1 Inverse Agonist | Similar mechanism of action. |
| Parent Compound | - | Derived from Ibipinabant | JD-5037 is a structural modification of Ibipinabant. |
| Brain Penetration | High | Low/Negligible | JD-5037 is designed to be peripherally restricted. |
| Metabolic Effects | Reduces food intake and body weight | Improves metabolic parameters with reduced CNS-mediated effects[8] | JD-5037 aims to separate metabolic benefits from CNS side effects. |
| Development Status | Discontinued | Preclinical/Investigational | Represents a newer approach to CB1 antagonism. |
Experimental Protocols
CB1 Receptor Binding Assay (General Protocol)
This protocol outlines a standard method for determining the binding affinity of a compound to the CB1 receptor.
-
Preparation of Membranes: Cell membranes are prepared from cell lines overexpressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled CB1 receptor agonist or antagonist (e.g., [3H]CP55,940) is used.
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound ((R)-SLV319, Rimonabant, etc.).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[7]
In Vivo Assessment of Anorectic Effects (General Protocol)
This protocol describes a typical experiment to evaluate the effect of a CB1 antagonist on food intake in rodents.
-
Animal Model: Diet-induced obese (DIO) mice or rats are commonly used.
-
Acclimation: Animals are acclimated to the housing conditions and feeding protocols.
-
Drug Administration: The test compound is administered (e.g., orally or via intraperitoneal injection) at various doses. A vehicle control group is included.
-
Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 2, 4, 8, and 24 hours) post-administration.
-
Body Weight Measurement: Body weight is recorded daily.
-
Data Analysis: Food intake and body weight changes in the drug-treated groups are compared to the vehicle control group using appropriate statistical methods.[2]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Construct validity and the validity of replication studies: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rimonabant: an antagonist drug of the endocannabinoid system for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial ADP/ATP exchange inhibition: a novel off-target mechanism underlying ibipinabant-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of Preclinical (R)-SLV 319 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of (R)-SLV 319 (ibipinabant) with other first-generation cannabinoid-1 (CB1) receptor antagonists. The data presented is compiled from various preclinical studies to assess the translational relevance of this compound for potential therapeutic applications, primarily in the context of metabolic disorders.
Data Presentation: Comparative Efficacy of CB1 Receptor Antagonists
The following tables summarize the in vitro binding affinities and in vivo efficacy of this compound and its key comparators, rimonabant and taranabant, in preclinical models of obesity.
Table 1: In Vitro Receptor Binding Affinities
| Compound | CB1 Receptor Kᵢ (nM) | CB2 Receptor Kᵢ (nM) | Selectivity (CB2/CB1) |
| This compound (Ibipinabant) | 7.8 [1] | 7943 [1] | >1000 [1] |
| Rimonabant | 1.8 | 1400 | ~778 |
| Taranabant | 0.13 | >10000 | >76923 |
Table 2: In Vivo Efficacy in Preclinical Obesity Models
| Compound | Animal Model | Dose | Treatment Duration | Key Findings |
| This compound (Ibipinabant) | Diet-Induced Obese (DIO) Mice | Not specified | Not specified | Substantial reduction in palatable food intake at 11% brain CB1R occupancy.[2] |
| Zucker Diabetic Fatty (ZDF) Rats | 10 mg/kg | 9 weeks | Reduced fasting glucose (-61%), glucose excursion AUC (-44%), and HbA1c (-50%). Effects were independent of weight loss.[1] | |
| Rimonabant | Diet-Induced Obese (DIO) Mice | 10 mg/kg/day | 5 weeks | Transient reduction in food intake (-48% in week 1), sustained body weight reduction (-20%), and reduced adiposity (-50%).[3] |
| Diet-Induced Obese (DIO) Mice | Not specified | Not specified | Required >65% brain CB1R occupancy for an equivalent reduction in palatable food intake as Ibipinabant.[2] | |
| Taranabant | Diet-Induced Obese (DIO) Mice | 0.3, 1, 3 mg/kg/day | 2 weeks | Dose-dependent weight loss; 3 mg/kg dose led to a 19 ± 6 g greater weight loss compared to vehicle.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Radioligand Binding Assays
Objective: To determine the binding affinity of the test compounds to human CB1 and CB2 receptors.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A radiolabeled cannabinoid agonist, such as [³H]CP-55,940, is used.
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
In Vivo Diet-Induced Obesity (DIO) Model
Objective: To evaluate the effect of the test compounds on body weight, food intake, and metabolic parameters in an animal model of obesity.
Protocol:
-
Animal Model: Male C57BL/6 mice are typically used.
-
Diet: Obesity is induced by feeding a high-fat diet (HFD), often with 45% or 60% of calories from fat, for a period of 8-12 weeks. A control group is maintained on a standard chow diet.
-
Compound Administration: The test compounds are administered orally (gavage) or via intraperitoneal injection daily for the specified treatment duration. A vehicle control group receives the same volume of the vehicle used to dissolve the compounds.
-
Measurements:
-
Body Weight: Measured daily or several times per week.
-
Food Intake: Measured daily by weighing the remaining food. Pair-fed groups may be included to control for the effects of reduced food intake.
-
Body Composition: Fat and lean mass are determined at the beginning and end of the study using techniques like DEXA or MRI.
-
Metabolic Parameters: At the end of the study, blood samples are collected to measure glucose, insulin, lipids, and other relevant biomarkers. Glucose and insulin tolerance tests may also be performed.
-
Brain Receptor Occupancy Studies
Objective: To determine the percentage of CB1 receptors in the brain that are bound by the test compound at a given dose.
Protocol:
-
Compound Administration: Animals are administered the test compound at various doses.
-
Radiotracer Injection: At a specific time point after compound administration, a radiolabeled CB1 receptor ligand (e.g., [¹¹C]OMAR) is injected intravenously.[5]
-
Imaging: The brain is imaged using positron emission tomography (PET) to measure the binding of the radiotracer.
-
Data Analysis: The receptor occupancy is calculated by comparing the binding of the radiotracer in the drug-treated animals to that in vehicle-treated control animals.
Mandatory Visualization
Signaling Pathways
References
- 1. Ibipinabant attenuates β-cell loss in male Zucker diabetic fatty rats independently of its effects on body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-obesity effect of SR141716, a CB1 receptor antagonist, in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cannabinoid 1 receptor occupancy and neurovascular responses induced by agonist, antagonist/inverse-agonist, and potential modulator in non-human primate brains: PET/fMRI study - PMC [pmc.ncbi.nlm.nih.gov]
quantitative comparison of the side-effect profiles of various CB1 antagonists
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of cannabinoid receptor 1 (CB1) antagonists in treating obesity, metabolic disorders, and addiction has been significantly hampered by their adverse side-effect profiles, particularly neuropsychiatric and gastrointestinal events. This guide provides a quantitative comparison of the side-effect profiles of several key CB1 antagonists, supported by experimental data and detailed methodologies, to inform future drug development efforts in this class.
Executive Summary
First-generation CB1 antagonists, predominantly inverse agonists, demonstrated efficacy in weight reduction but were ultimately withdrawn or discontinued due to significant psychiatric adverse events, including anxiety, depression, and suicidal ideation. This comparative guide synthesizes clinical trial data for prominent CB1 antagonists: rimonabant, taranabant, surinabant, ibipinabant, and otenabant. The data reveals a class-wide liability for neuropsychiatric and gastrointestinal side effects, with incidence rates varying by compound and dose. Newer generation strategies, such as the development of peripherally restricted or neutral antagonists, aim to mitigate these central nervous system (CNS)-mediated effects.
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of key adverse events observed in clinical trials of various CB1 antagonists. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and duration.
Table 1: Incidence of Psychiatric Adverse Events (%)
| Adverse Event | Rimonabant (20 mg) | Placebo (Rimonabant Trials) | Taranabant (2 mg) | Taranabant (4 mg) | Placebo (Taranabant Trials) | Otenabant (10-20 mg) | Placebo (Otenabant Trials) |
| Depressive Disorders | 1.9 | 0.8 | - | - | - | Higher than placebo | - |
| Mood Alterations with Depressive Symptoms | 1.0 | 0.6 | - | - | - | Higher than placebo | - |
| Anxiety | 1.0 - 9.0 | 0.3 - 4.0 | Higher than placebo | Higher than placebo | - | Higher than placebo | - |
| Irritability | - | - | Higher than placebo | Higher than placebo | - | - | - |
| Suicidal Ideation | ~1.0 | - | - | - | - | Higher than placebo | - |
Data for rimonabant and taranabant are compiled from multiple clinical trials[1][2][3]. Data for otenabant is qualitative based on available summaries[4]. Dashes indicate data not consistently reported across trials.
Table 2: Incidence of Gastrointestinal Adverse Events (%)
| Adverse Event | Rimonabant (20 mg) | Placebo (Rimonabant Trials) | Taranabant (2 mg) | Taranabant (4 mg) | Placebo (Taranabant Trials) | Otenabant (10-20 mg) | Placebo (Otenabant Trials) |
| Nausea | 8.6 - 13.0 | 3.0 - 4.0 | Higher than placebo | Higher than placebo | - | Higher than placebo | - |
| Diarrhea | 4.2 | - | Higher than placebo | Higher than placebo | - | Higher than placebo | - |
| Vomiting | - | - | Higher than placebo | Higher than placebo | - | - | - |
Data for rimonabant and taranabant are compiled from multiple clinical trials[1][2][3][5]. Data for otenabant is qualitative based on available summaries[4]. Dashes indicate data not consistently reported across trials.
Data on Other CB1 Antagonists:
-
Surinabant: In a study involving co-administration with THC, the most frequent adverse events in the surinabant 60 mg group were headache (28%), somnolence (17%), and nausea (17%)[6]. It is important to note that these side effects were observed in the context of THC interaction, which may not be representative of its profile as a standalone treatment.
-
Ibipinabant: Clinical development was halted, and detailed quantitative data from patient trials regarding specific adverse event percentages are not widely available in the public domain. Preclinical studies in dogs revealed muscle toxicity associated with mitochondrial dysfunction[7].
-
Monlunabant (formerly INV-202): In a Phase 2a trial, mild to moderate neuropsychiatric side effects, primarily anxiety, irritability, and sleep disturbances, were more frequent and dose-dependent with monlunabant compared to placebo. The most common adverse events were gastrointestinal[8][9][10][11].
Signaling Pathways and Mechanism of Side Effects
The primary mechanism underlying the therapeutic effects and the adverse events of first-generation CB1 antagonists is their action as inverse agonists at the CB1 receptor.
Figure 1: CB1 Receptor Signaling Pathways. This diagram illustrates the distinct mechanisms of action for CB1 receptor agonists, inverse agonists, and neutral antagonists.
Inverse agonists, such as rimonabant and taranabant, not only block the effects of endogenous cannabinoids but also suppress the constitutive activity of the CB1 receptor. This suppression is thought to contribute to the observed psychiatric side effects, as the endocannabinoid system plays a crucial role in mood and stress regulation[12]. In contrast, neutral antagonists block the receptor without affecting its basal activity, a strategy being explored to reduce the psychiatric adverse events associated with inverse agonism[9].
Experimental Protocols
The assessment of side effects for CB1 antagonists involves a combination of preclinical animal models and structured clinical trial evaluations.
Preclinical Assessment of Anxiety and Depression
1. Elevated Plus Maze (EPM): This test is widely used to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze raised from the floor, consisting of two open arms and two enclosed arms.
-
Procedure: A rodent is placed at the center of the maze and allowed to explore for a set period (typically 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.
-
Interpretation: Anxiogenic compounds, like some CB1 inverse agonists, are expected to decrease the time spent in and entries into the open arms, as the animals exhibit a greater aversion to the open spaces[13][14][15].
-
Diagram of Workflow:
Figure 2: Elevated Plus Maze Experimental Workflow. A typical workflow for assessing anxiety-like behavior in rodents using the EPM test.
2. Forced Swim Test (FST): This test is a common preclinical model to screen for antidepressant-like or depressant-like effects of drugs.
-
Apparatus: A cylinder filled with water from which the animal cannot escape.
-
Procedure: A rodent is placed in the water-filled cylinder for a specified duration (e.g., 6 minutes). The duration of immobility (floating passively) is measured.
-
Interpretation: An increase in immobility time is interpreted as a state of behavioral despair, suggestive of a pro-depressive effect[12][16][17][18].
-
Diagram of Workflow:
Figure 3: Forced Swim Test Experimental Workflow. A standard workflow for evaluating depressive-like behavior in rodents using the FST.
Clinical Assessment of Adverse Events
In clinical trials, adverse events are systematically collected and evaluated using standardized procedures and rating scales.
1. Psychiatric Symptom Assessment:
-
Brief Psychiatric Rating Scale (BPRS): A clinician-administered scale used to measure the severity of a range of psychiatric symptoms. It consists of multiple items, each rated on a Likert scale[19][20][21]. In a trial with rimonabant in patients with schizophrenia, the BPRS total score and specific factors like anxiety/depression were assessed biweekly[19].
-
Calgary Depression Scale for Schizophrenia (CDSS): A nine-item, clinician-rated scale specifically designed to assess the severity of depression in patients with schizophrenia, distinguishing depressive symptoms from negative and extrapyramidal symptoms[22][23][24]. This was used weekly in the aforementioned rimonabant trial[19].
-
Hospital Anxiety and Depression Scale (HADS): Often used in non-psychiatric populations to screen for anxiety and depression[25].
2. Gastrointestinal Symptom Assessment:
-
Gastrointestinal Symptom Questionnaires: Various validated questionnaires are used in clinical trials to systematically capture the incidence, frequency, and severity of gastrointestinal symptoms like nausea, vomiting, and diarrhea. These can be self-administered by the patient or administered by a clinician[1][2][5][26][27]. Examples include the Gastrointestinal Symptom Rating Scale (GSRS) and the Reflux Symptom Questionnaire (RESQ)[1][5].
3. General Adverse Event Reporting:
-
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for the comprehensive reporting of all adverse events in clinical trials. This includes information on the event's severity, seriousness, and perceived relationship to the investigational drug[16][28][29][30].
Conclusion and Future Directions
The clinical development of first-generation CB1 antagonists was halted due to an unfavorable risk-benefit profile, primarily driven by psychiatric side effects. The quantitative data presented in this guide highlights the significant challenge posed by these on-target, centrally-mediated adverse events. Future research and development in this area should focus on strategies to dissociate the desirable metabolic effects from the undesirable neuropsychiatric consequences. Promising approaches include the development of peripherally restricted CB1 antagonists that do not cross the blood-brain barrier and neutral CB1 antagonists that lack inverse agonist activity. Rigorous preclinical and clinical evaluation of the side-effect profiles of these next-generation compounds, using detailed and standardized protocols as outlined in this guide, will be critical for their potential success.
References
- 1. academic.oup.com [academic.oup.com]
- 2. bmj.com [bmj.com]
- 3. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of CP-945,598, a selective cannabinoid CB1 receptor antagonist, on weight loss and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRO - Gastrointestinal [astrazeneca.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Questions over Novo Nordisk $1bn weight loss drug after Phase IIa trial [clinicaltrialsarena.com]
- 9. Novo’s Next-Gen CB1 Drug Leads to Weight Loss in Phase II, but Neuropsychiatric Events Reported - BioSpace [biospace.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Novo Nordisk Completes Phase 2a Clinical Study of New Weight Loss Product [synapse.patsnap.com]
- 12. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 13. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]
- 19. Effects of the Cannabinoid-1 Receptor Antagonist Rimonabant on Psychiatric Symptoms in Overweight People With Schizophrenia: A Randomized, Double-Blind, Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Brief Psychiatric Rating Scale (version 4.0) factorial structure and its sensitivity in the treatment of outpatients with unipolar depression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CDSS | About the Scale | The Calgary Depression Scale for Schizophrenia | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 23. The Calgary Depression Scale for Schizophrenia | The Calgary Depression Scale for Schizophrenia | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 24. Reliability and Validity of the Calgary Depression Scale for Schizophrenia (CDSS) in Youth at Clinical High Risk for Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scielo.br [scielo.br]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. Routine assessment of gastrointestinal symptom using a validated questionnaire in the clinical setting to assess the probability of organic or functional gastrointestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 30. Preclinical Toxicology Studies | Comparative Biosciences, inc [compbio.com]
Safety Operating Guide
Essential Safety and Disposal Plan for (R)-SLV 319
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of the selective CB1 receptor antagonist, (R)-SLV 319. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
I. Understanding the Compound: Chemical and Biological Profile
This compound is the (R)-enantiomer of the potent and selective CB1 receptor antagonist SLV 319 (also known as Ibipinabant).[1][2] As a halogenated organic compound containing a sulfonylurea-like functional group, it requires specific handling and disposal considerations. Due to its biological activity as a potent psychoactive compound, all waste containing this substance must be treated as hazardous.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | 3-(4-Chlorophenyl)-N-[(4-Chlorophenyl)sulfonyl]-4,5-dihydro-N'-methyl-4-phenyl-1H-pyrazole-1-carboximidamide | [1] |
| Molecular Formula | C23H20Cl2N4O2S | [3] |
| Molecular Weight | 487.40 g/mol | [3] |
| Purity (for (±)-SLV 319) | ≥98% (HPLC) | [1] |
| Ki for CB1 Receptor (for (±)-SLV 319) | 7.8 nM | [2] |
| Selectivity | >1000-fold for CB1 over CB2 receptors | [2] |
II. Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE)
-
Always wear the following minimum PPE when handling this compound waste:
-
Nitrile gloves (double-gloving is recommended).
-
Safety goggles with side shields or a face shield.
-
A properly fitted laboratory coat.
-
For handling powders or creating aerosols, work within a certified chemical fume hood.
-
2. Waste Segregation and Collection
-
Categorize Waste: All materials that have come into contact with this compound must be disposed of as hazardous chemical waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, vials, weighing paper, gloves, absorbent pads).
-
Rinsate from cleaning contaminated glassware.
-
-
Use Designated Waste Containers:
-
Collect all this compound waste in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) container for solids and a glass or compatible plastic container for liquids).
-
The container must have a secure, tight-fitting lid to prevent spills and evaporation.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "(R)-3-(4-Chlorophenyl)-N-[(4-Chlorophenyl)sulfonyl]-4,5-dihydro-N'-methyl-4-phenyl-1H-pyrazole-1-carboximidamide," and the approximate concentration and quantity of the waste.
-
Indicate that it is a "Halogenated Organic Compound."
-
Affix any additional labels required by your institution's Environmental Health and Safety (EHS) department.
-
3. Disposal of Solid this compound
-
Carefully transfer any unused or waste solid this compound into the designated hazardous waste container inside a chemical fume hood to minimize inhalation risk.
-
Use disposable implements (e.g., spatulas) for the transfer and dispose of them as contaminated solid waste.
-
Securely close the waste container.
4. Disposal of Liquid Waste Containing this compound
-
Pour liquid waste containing this compound directly into the designated liquid hazardous waste container.
-
Do not dispose of this waste down the drain.[4]
-
Since this compound is a halogenated organic compound, this waste stream must be kept separate from non-halogenated organic waste to ensure proper and cost-effective disposal by incineration.[5][6][7]
-
Securely cap the liquid waste container.
5. Decontamination of Labware
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent, such as methanol or ethanol, to dissolve any residual this compound.[8][9] Collect this first rinsate as halogenated liquid hazardous waste.
-
Secondary Wash: Wash the rinsed labware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Dispose of cleaning materials (e.g., wipes, absorbent pads) as contaminated solid waste.
6. Final Disposal
-
Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
-
Follow all institutional and local regulations for the final disposal of hazardous chemical waste. Typically, halogenated organic compounds are disposed of via high-temperature incineration by a licensed waste management facility.[7]
III. Visualized Workflow and Logical Relationships
The following diagrams illustrate the key pathways and decision-making processes for the proper disposal of this compound.
Caption: Waste Segregation and Disposal Workflow for this compound.
Caption: Decision-Making Tree for this compound Waste Categorization.
References
- 1. (±)-SLV 319 | CAS 362519-49-1 | Tocris Bioscience [tocris.com]
- 2. abmole.com [abmole.com]
- 3. scbt.com [scbt.com]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Evidence based decontamination protocols for the removal of external Δ9-tetrahydrocannabinol (THC) from contaminated hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Safe Handling of (R)-SLV 319: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safety in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of (R)-SLV 319, a potent and selective CB1 receptor antagonist. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling potent, powdered research chemicals of unknown specific toxicity.
As a novel research compound, this compound should be treated with the utmost caution. Potent pharmaceutical powders present significant risks if not handled correctly, primarily through inhalation of airborne particles and inadvertent cross-contamination.[1][2][3][4] Therefore, a comprehensive safety strategy encompassing engineering controls, personal protective equipment, and strict operational procedures is essential.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of Personal Protective Equipment (PPE) is a critical line of defense against exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Operation | Primary Engineering Control | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | General Laboratory Ventilation | Safety Glasses with Side Shields | Nitrile Gloves | Laboratory Coat | Not generally required |
| Weighing and Aliquoting (Low Volume) | Chemical Fume Hood or Ventilated Balance Enclosure | Safety Goggles | Double Nitrile Gloves | Disposable Gown over Laboratory Coat | N95 Respirator (or higher) |
| Weighing and Aliquoting (High Volume) / Powder Manipulation | Glovebox or Containment Isolator | Not applicable (contained system) | Double Nitrile Gloves | Full-body disposable suit | Not applicable (contained system) |
| Solution Preparation and Handling | Chemical Fume Hood | Safety Goggles or Face Shield | Nitrile Gloves | Laboratory Coat or Disposable Gown | Not generally required |
| Spill Cleanup | N/A | Chemical Splash Goggles and Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Disposable, chemical-resistant suit | P100 Respirator or PAPR |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following protocol outlines the key steps from preparation to the completion of an experiment.
1. Preparation and Pre-Handling:
-
Risk Assessment: Before any work begins, a thorough risk assessment should be conducted to identify potential hazards and establish specific safety procedures for the planned experiment.
-
Designated Area: All work with this compound powder should be performed in a designated and clearly marked area, with access restricted to authorized personnel.
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste disposal containers are readily available within the containment area.
2. Handling the Compound:
-
Containment is Key: For handling the powdered form of this compound, a containment system such as a chemical fume hood with good airflow, a ventilated balance enclosure, or ideally, a glovebox isolator should be used.[2][3][5] Open handling of potent powders on the benchtop is strictly prohibited.[3]
-
Weighing: When weighing, use a "weigh-in-weigh-out" method to minimize the amount of powder handled. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Solution Preparation: When preparing solutions, add the solvent to the vessel containing the pre-weighed this compound powder slowly to avoid aerosolization.
3. Post-Handling and Decontamination:
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. The appropriate decontamination solution will depend on the chemical properties of the compound; in the absence of specific data, a solution of detergent and water, followed by a solvent rinse (e.g., ethanol or isopropanol), is a reasonable starting point.
-
PPE Removal: Remove PPE in a designated area, taking care to avoid contaminating skin and clothing. Disposable PPE should be placed in the appropriate hazardous waste container immediately after use.
Disposal Plan: Ensuring Safe and Compliant Waste Management
The disposal of this compound and all contaminated materials must be handled in accordance with institutional, local, and national regulations for hazardous and potentially cytotoxic waste.[6][7][8][9][10]
-
Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated PPE, weighing papers, and cleaning materials, must be segregated from general laboratory waste.
-
Containerization:
-
Solid Waste: Place in a clearly labeled, sealed, and puncture-resistant container designated for cytotoxic or potent pharmaceutical waste.[6] The container should be marked with the appropriate hazard symbols.
-
Liquid Waste: Collect in a sealed, leak-proof container that is compatible with the solvents used. The container should be clearly labeled with the contents, including the name of the compound and any solvents.
-
Sharps: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container for cytotoxic waste.[6][9]
-
-
Final Disposal: Arrangements should be made with a licensed hazardous waste disposal company for the high-temperature incineration of the waste.[7]
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from planning to disposal.
References
- 1. ilcdover.com [ilcdover.com]
- 2. flowsciences.com [flowsciences.com]
- 3. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 4. How to Improve Powder Handling in Pharma Production | Techno Blog | Schematic [schematicind.com]
- 5. witpress.com [witpress.com]
- 6. danielshealth.ca [danielshealth.ca]
- 7. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 10. hse.gov.uk [hse.gov.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
